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Core Science & Biosynthesis

Foundational

The OGDA Database: A Technical Guide for Algal Genomics in Research and Development

Abstract The Organelle Genome Database for Algae (OGDA) is a centralized, public repository that provides a comprehensive collection of mitochondrial (mtDNA) and plastid (cpDNA) genomes from a wide array of algal species...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Organelle Genome Database for Algae (OGDA) is a centralized, public repository that provides a comprehensive collection of mitochondrial (mtDNA) and plastid (cpDNA) genomes from a wide array of algal species.[1][2] This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a detailed overview of the OGDA database, its data content, methodologies for data acquisition and analysis, and its potential applications. By providing a curated and analyzable dataset of organellar genomes, OGDA facilitates critical research in algal evolution, genetics, and biotechnology, laying a foundation for the future exploration of algae as a source for novel therapeutics and biomaterials.

Introduction to the OGDA Database

The Organelle Genome Database for Algae (OGDA) was developed to address the need for an integrated platform for algal organelle genomics.[1][3] Algae represent a diverse group of organisms with a long evolutionary history, and their organellar genomes are powerful tools for studying gene and genome structure, organelle function, and evolutionary relationships.[1][2][3] OGDA serves as a public hub, housing a significant collection of algal mitochondrial and plastid genomes sourced from public databases such as NCBI, as well as from direct sequencing efforts by the database's creators.[1][2]

The database is designed to be user-friendly, offering not only access to genomic data but also a suite of integrated applications for analyzing the structural characteristics, collinearity, and phylogeny of these organellar genomes.[1][2][3] This allows researchers to efficiently retrieve and analyze data to make biological discoveries.

Data Content and Structure

The inaugural release of the OGDA database contains a substantial number of organellar genomes, providing a broad foundation for comparative genomics. The data is structured to be easily accessible and analyzable.

Quantitative Data Summary

The initial release of OGDA includes a significant number of plastid and mitochondrial genomes, categorized by phyla.

Table 1: Summary of Organelle Genomes in the Initial OGDA Release [1]

OrganelleNumber of GenomesNumber of SpeciesNumber of Phyla
Plastid105566711
Mitochondrion7555429

Table 2: Phyla Represented in the OGDA Database [1]

Phylum
Rhodophyta
Chlorophyta
Ochrophyta
Glaucophyta
Cryptophyta
Charophyta
Haptophyta
Bacillariophyta
Euglenozoa
Myzozoa
Cercozoa

Experimental Protocols

The genomic data within OGDA is aggregated from public repositories and sequenced in-house. While specific protocols for each dataset may vary, this section outlines a generalized, comprehensive methodology for the extraction and sequencing of algal organellar DNA, based on established techniques.

Algal Culture and Harvesting

Algal strains are cultured under controlled laboratory conditions appropriate for each species. Axenic cultures are preferred to prevent contamination from other organisms. Once sufficient biomass is achieved, the algal cells are harvested from the culture medium by centrifugation.

Organellar DNA Extraction

The extraction of high-quality organellar DNA from algae can be challenging due to the presence of polysaccharides and polyphenols that can interfere with downstream applications. A common and effective method is the Cetyltrimethylammonium Bromide (CTAB) extraction protocol.

Protocol: CTAB DNA Extraction from Algae

  • Cell Lysis: The harvested algal pellet is ground to a fine powder in liquid nitrogen using a mortar and pestle. This mechanical disruption helps to break the rigid cell walls of many algal species.

  • CTAB Buffer Incubation: The powdered sample is immediately transferred to a pre-warmed CTAB isolation buffer. This buffer typically contains CTAB, NaCl, Tris-HCl, and EDTA. The mixture is incubated at 60-65°C for 1 hour to lyse the cells and denature proteins.[4]

  • Purification:

    • An equal volume of chloroform:isoamyl alcohol (24:1) is added, and the mixture is emulsified by vortexing. This step removes proteins and other contaminants.

    • The mixture is centrifuged, and the upper aqueous phase containing the DNA is carefully transferred to a new tube.

    • This chloroform:isoamyl alcohol extraction is often repeated until the interface between the aqueous and organic layers is clear.

  • DNA Precipitation:

  • Washing and Resuspension:

    • The precipitated DNA is pelleted by centrifugation.

    • The DNA pellet is washed with 70% ethanol to remove residual salts and other impurities.

    • After air-drying, the DNA is resuspended in a suitable buffer, such as TE buffer.

  • RNA Removal: The DNA solution is treated with RNase A to degrade any co-precipitated RNA.

Organelle Genome Sequencing

Next-generation sequencing (NGS) technologies are typically employed for sequencing the extracted DNA.

Protocol: Organelle Genome Sequencing

  • Library Preparation: The purified DNA is used to prepare a sequencing library. This involves fragmenting the DNA to a desired size, followed by the ligation of sequencing adapters.

  • Sequencing: The prepared library is sequenced using a high-throughput sequencing platform, such as Illumina. This generates a large number of short DNA reads.

  • Genome Assembly: The raw sequencing reads are first quality-checked and trimmed. The high-quality reads are then assembled de novo using specialized assembly software to reconstruct the complete circular organellar genomes.

  • Genome Annotation: The assembled genomes are annotated to identify protein-coding genes, rRNA genes, tRNA genes, and other features. This is often done using automated annotation pipelines followed by manual curation.

Data Analysis Workflows and Signaling Pathways

While OGDA does not directly house data on classical cell signaling pathways, the genomic data it contains is fundamental for understanding the "signaling" of evolutionary relationships and the flow of genetic information. The database provides tools to facilitate these analyses.

OGDA Data Processing and Integration Workflow

The following diagram illustrates the workflow for data collection, processing, and integration into the OGDA database.

OGDA_Data_Workflow cluster_collection Data Collection cluster_processing Data Processing cluster_integration Database Integration cluster_analysis Data Analysis Tools PublicDB Public Databases (e.g., NCBI) DataExtraction Data Extraction (Bioperl) PublicDB->DataExtraction LabSeq In-house Sequencing (MOGBL) LabSeq->DataExtraction ManualProof Manual Proofreading (Geneious) DataExtraction->ManualProof Annotation Genome Annotation ManualProof->Annotation MySQL MySQL Database Annotation->MySQL WebInterface Web Interface (ogda.ytu.edu.cn) MySQL->WebInterface Phylo Phylogenetic Analysis WebInterface->Phylo Collinearity Collinearity Analysis WebInterface->Collinearity Structure Structural Analysis WebInterface->Structure

OGDA Data Processing and Integration Workflow
Phylogenetic Analysis Workflow

A primary application of the OGDA database is to infer evolutionary relationships among algal species. The diagram below outlines a typical phylogenetic analysis workflow using data from OGDA.

Phylogenetic_Workflow Start Select Genes/Genomes from OGDA MSA Multiple Sequence Alignment (e.g., MAFFT, ClustalW) Start->MSA ModelTest Model of Evolution Selection (e.g., ModelTest) MSA->ModelTest TreeBuilding Phylogenetic Tree Construction (e.g., Maximum Likelihood, Bayesian Inference) ModelTest->TreeBuilding TreeEval Tree Evaluation (e.g., Bootstrap Analysis) TreeBuilding->TreeEval Result Phylogenetic Tree TreeEval->Result

Phylogenetic Analysis Workflow
Horizontal Gene Transfer (HGT) Analysis

The organellar genomes in OGDA can be used to study the transfer of genetic material between different species, a process known as horizontal gene transfer (HGT). This is a significant factor in algal evolution. The analysis of HGT involves identifying genes with unexpected phylogenetic positions.

HGT_Analysis_Workflow Start Select Organellar Genome from OGDA GenePred Gene Prediction and Annotation Start->GenePred HomologySearch Homology Search (e.g., BLAST against non-algal databases) GenePred->HomologySearch PhyloAnalysis Phylogenetic Analysis of Candidate Genes HomologySearch->PhyloAnalysis HGT_Inference Inference of HGT Events PhyloAnalysis->HGT_Inference Result Identified HGT Events HGT_Inference->Result

References

Exploratory

Accessing the Organelle Genome Database for Algae: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on leveraging the Organelle Genome Database for Algae (OGDA) and associated methodologies for genomic research. Introduction to Algal Orga...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on leveraging the Organelle Genome Database for Algae (OGDA) and associated methodologies for genomic research.

Introduction to Algal Organelle Genomics and the OGDA

Algae represent a vast and diverse group of photosynthetic eukaryotes with significant potential in various fields, including biofuels, pharmaceuticals, and biomaterials. Their organelle genomes—plastid (cpDNA) and mitochondrial (mtDNA)—are crucial for understanding their evolution, phylogeny, and metabolic capabilities. These genomes are characterized by uniparental inheritance and a more compact structure compared to nuclear genomes, making them powerful tools for genetic and evolutionary studies.[1][2]

To centralize the rapidly growing data on algal organelle genomes, the Organelle Genome Database for Algae (OGDA) was developed.[1][2] OGDA is a user-friendly, public database that integrates organelle genome data from various public repositories and direct submissions.[1][2][3] It provides a comprehensive platform for researchers to retrieve, analyze, and submit algal organelle genome data.

Data Presentation: A Quantitative Overview of the OGDA

The first release of OGDA contains a substantial collection of plastid and mitochondrial genomes, covering a wide phylogenetic range of algae. The data is continually updated with new submissions and releases from major public databases.[1][2][3]

Table 1: Summary of Algal Organelle Genomes in OGDA (First Release) [1][4]

PhylumMitochondrial GenomesPlastid Genomes
Rhodophyta225321
Chlorophyta225401
Ochrophyta200113
Glaucophyta89
Cryptophyta2113
Charophyta1434
Haptophyta816
Bacillariophyta4597
Euglenozoa744
Myzozoa06
Cercozoa21
Total 755 1055

Experimental Protocols: From Algal Sample to Database Submission

Accessing and contributing to the Organelle Genome Database for Algae involves a multi-step process that begins with sample collection and DNA extraction, followed by sequencing, genome assembly, annotation, and finally, data submission.

Algal Sample Collection and DNA Extraction

The quality of the genomic data is highly dependent on the quality of the initial DNA extraction. Macroalgal tissues are rich in polysaccharides and polyphenols that can interfere with downstream molecular applications.[5] Therefore, optimized protocols are crucial.

General Protocol for Algal DNA Extraction:

  • Sample Collection: Collect fresh algal samples and clean them of any epiphytes or debris. Samples can be preserved by freezing at -20°C or -80°C.[3]

  • Cell Lysis: This step varies depending on the algal species.

    • For single-celled algae without a tough cell wall, snap-freezing in liquid nitrogen followed by the addition of a lysis buffer may be sufficient.[4]

    • For species with more robust cell walls, mechanical disruption methods such as grinding with a mortar and pestle in the presence of liquid nitrogen or using glass beads are necessary.[6][7]

  • DNA Extraction: The Cetyltrimethylammonium bromide (CTAB) method is commonly used for extracting DNA from algae.[5][6]

    • The ground algal powder is resuspended in a CTAB extraction buffer.

    • The mixture is incubated to lyse the cells and release the DNA.

    • The DNA is then purified from cellular debris and contaminants using a series of phenol-chloroform-isoamyl alcohol extractions.[6]

    • Finally, the DNA is precipitated with isopropanol, washed with ethanol, and dissolved in a suitable buffer.[6]

  • DNA Quality Control: The quantity and quality of the extracted DNA should be assessed using spectrophotometry (e.g., NanoDrop) and gel electrophoresis to ensure it is suitable for next-generation sequencing (NGS).

Genome Sequencing, Assembly, and Annotation

Once high-quality DNA is obtained, it is subjected to sequencing, followed by a bioinformatics pipeline to assemble and annotate the organelle genomes.

Bioinformatics Pipeline for Algal Organelle Genome Reconstruction:

  • Next-Generation Sequencing (NGS): Illumina sequencing is a widely used platform for generating short, highly accurate reads.[5] Long-read sequencing technologies, such as Oxford Nanopore, can help to resolve repetitive regions in the genome.[1]

  • Read Quality Control: Raw sequencing reads are filtered to remove low-quality reads and adapter sequences using tools like Trimmomatic.

  • Genome Assembly:

    • De novo assembly: This approach assembles the genome from the reads without a reference genome. Tools like SPAdes, Canu, and Flye are commonly used.[8][9][10]

    • Reference-guided assembly: If a closely related organelle genome is available, it can be used as a reference to guide the assembly process.[11]

  • Organelle Contig Identification: As the initial assembly will contain contigs from the nuclear, mitochondrial, and plastid genomes, the organelle-specific contigs need to be identified. This is typically done by performing a BLAST search of the assembled contigs against a database of known organelle genomes.

  • Genome Annotation: The assembled organelle genome is annotated to identify genes (protein-coding genes, tRNAs, rRNAs) and other features.

    • Automated annotation tools such as DOGMA, MITOFY, and CpGAVAS can be used for initial annotation.[11]

    • Manual curation using tools like Geneious is often necessary to correct errors and refine the annotation.[12]

    • The MFannot tool is particularly useful for annotating mitochondrial genomes, especially those with numerous introns.[13][14]

Database Access and Data Submission

Accessing Data from OGDA

The OGDA website provides a user-friendly interface for browsing and searching its contents.[1][2] Users can search for specific species, genes, or browse by taxonomic classification. The database also includes several integrated tools for data analysis.[12]

Data Retrieval and Analysis Workflow:

cluster_user Researcher cluster_ogda OGDA Platform Access OGDA Access OGDA Search/Browse Search/Browse Access OGDA->Search/Browse Navigate Website Database Database Search/Browse->Database Query Analysis Tools Analysis Tools Search/Browse->Analysis Tools Utilize Integrated Tools Download Data Download Data Analyze Data Analyze Data Download Data->Analyze Data Local/Online Tools Database->Download Data Retrieve Sequences (.fasta, .gb) Analysis Tools->Analyze Data

Caption: Workflow for accessing and analyzing data from the OGDA platform.

Submitting Data to OGDA and GenBank

Researchers are encouraged to submit their newly sequenced and annotated algal organelle genomes to public databases to contribute to the growing body of knowledge.

Data Submission Workflow to OGDA:

The OGDA provides a direct data submission interface.[12]

cluster_researcher Researcher cluster_ogda OGDA Submission System Prepare Data Prepare Data Access Submission Portal Access Submission Portal Prepare Data->Access Submission Portal Annotated Genome (.fasta, .gb) Enter Metadata Enter Metadata Access Submission Portal->Enter Metadata Species, Classification, Publication Info Upload Files Upload Files Enter Metadata->Upload Files Submit Submit Upload Files->Submit Data Validation Data Validation Submit->Data Validation Quality Control Database Integration Database Integration Data Validation->Database Integration Approved

Caption: Step-by-step process for submitting data to the OGDA.

Data Submission to GenBank:

GenBank is a primary repository for nucleotide sequence data. Submission can be done through their web-based tool, BankIt, or the command-line program, tbl2asn, for larger submissions.[2][15][16]

General Steps for GenBank Submission:

  • Prepare Submission Files: This includes the assembled genome sequence in FASTA format and a five-column feature table detailing the annotation (genes, CDS, etc.).[2]

  • Use BankIt: For most submissions, the BankIt web portal guides users through the submission process, including providing metadata about the organism and the sequencing project.[2][15]

  • Annotation: The "Features" step is critical, where you provide the annotation of your genome.[2]

  • Review and Submit: After reviewing all the provided information, the submission is finalized. GenBank staff will review the submission and issue an accession number, typically within two working days.[15]

Visualization of Key Workflows

To further clarify the processes involved in algal organelle genomics, the following diagrams illustrate the key experimental and computational workflows.

Experimental and Bioinformatics Workflow for Algal Organelle Genomics:

cluster_lab Laboratory Workflow cluster_bioinformatics Bioinformatics Workflow cluster_submission Database Submission Algal Culture/Collection Algal Culture/Collection DNA Extraction DNA Extraction Algal Culture/Collection->DNA Extraction DNA QC DNA QC DNA Extraction->DNA QC Library Prep & Sequencing Library Prep & Sequencing DNA QC->Library Prep & Sequencing Raw Read QC Raw Read QC Library Prep & Sequencing->Raw Read QC Genome Assembly Genome Assembly Raw Read QC->Genome Assembly Organelle Contig ID Organelle Contig ID Genome Assembly->Organelle Contig ID Genome Annotation Genome Annotation Organelle Contig ID->Genome Annotation Data Submission (OGDA/GenBank) Data Submission (OGDA/GenBank) Genome Annotation->Data Submission (OGDA/GenBank)

Caption: Overview of the experimental and computational pipeline.

Conclusion

The Organelle Genome Database for Algae provides an invaluable resource for the scientific community, facilitating research into the evolution, genetics, and biotechnology of algae. By following standardized protocols for data generation and submission, researchers can contribute to the growth of this important database, thereby accelerating discovery in algal biology and its applications. This guide provides a comprehensive overview of the necessary steps to effectively access, utilize, and contribute to the growing wealth of algal organelle genome data.

References

Foundational

An In-depth Technical Overview of Algal Species in the Organelle Genome Database for Algae (OGDA)

For Researchers, Scientists, and Drug Development Professionals Introduction The Organelle Genome Database for Algae (OGDA) serves as a centralized and comprehensive repository for the organellar genomes of a diverse arr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Organelle Genome Database for Algae (OGDA) serves as a centralized and comprehensive repository for the organellar genomes of a diverse array of algal species. This technical guide provides an in-depth overview of the algal species represented in the OGDA database, detailing the quantitative data available, the experimental protocols for genome sequencing and annotation, and a key signaling pathway relevant to algal organelle function. The structured presentation of this information aims to facilitate research and development in fields ranging from phycology and evolutionary biology to drug discovery and biotechnology.

Data Presentation: Summary of Algal Species in OGDA

The OGDA database houses a significant collection of mitochondrial and plastid genomes, representing a broad taxonomic range of algae. The initial release of the database contains organelle genome data retrieved from public databases such as NCBI, EMBL-EBI, and DDBJ, as well as from sequencing projects conducted at the Laboratory of Genetics and Breeding of Marine Organism (MOGBL).[1] The quantitative summary of the algal species in the OGDA database is presented below.

Table 1: Summary of Mitochondrial Genomes in OGDA

Data PointValue
Total Mitochondrial Genomes755
Number of Species542
Number of Phyla9

Table 2: Summary of Plastid Genomes in OGDA

Data PointValue
Total Plastid Genomes1055
Number of Species667
Number of Phyla11

Experimental Protocols

The genomic data within OGDA is sourced from both public repositories and internal sequencing efforts by the MOGBL. While specific experimental details for each publicly sourced genome may vary, this section outlines a representative, state-of-the-art protocol for the sequencing and annotation of algal organelle genomes, reflecting common methodologies employed in the field and likely representative of the data generated by MOGBL.

Algal Culture and High-Molecular-Weight DNA Extraction

A robust method for obtaining high-molecular-weight (HMW) DNA is crucial for successful long-read sequencing. The following protocol is optimized for extracting HMW DNA from unicellular algae, such as Chlamydomonas reinhardtii, and is adaptable for other algal species.[2][3]

  • Cell Culture and Harvest: Algal cells are cultivated in an appropriate medium (e.g., TAP medium for Chlamydomonas) under controlled light and temperature conditions.[3] Cells are harvested during the exponential growth phase via centrifugation.[3]

  • Cell Lysis: The cell pellet is resuspended and subjected to lysis. For algae with resilient cell walls, mechanical disruption methods such as grinding in liquid nitrogen or bead beating may be employed.[4][5][6] A common chemical lysis method involves the use of a CTAB (cetyltrimethylammonium bromide) extraction buffer.[2][6]

  • DNA Purification: The lysate undergoes purification to remove cellular debris, proteins, and RNA. This typically involves a series of phenol-chloroform extractions followed by isopropanol (B130326) precipitation to isolate the DNA.[2][6]

  • Size Selection: To enrich for HMW DNA, a size-selection step is often performed using methods such as the Sage Science Short Read Eliminator (SRE) kit.[2] The quality and size distribution of the extracted DNA are assessed using pulsed-field gel electrophoresis (PFGE).[2]

Long-Read Genome Sequencing

Long-read sequencing technologies, such as those from Pacific Biosciences (PacBio), are particularly well-suited for assembling complete organelle genomes.

  • Library Preparation: HMW DNA is used to prepare a SMRTbell library. This involves DNA fragmentation to the desired size range (typically 15-20 kb), followed by the ligation of hairpin adapters to create the circular SMRTbell templates.[7]

  • Sequencing: Sequencing is performed on a PacBio platform, such as the Sequel IIe System.[7] This technology utilizes a process called Single Molecule, Real-Time (SMRT) sequencing, where a DNA polymerase synthesizes a complementary strand from the SMRTbell template in real-time.[8] The long read lengths generated are advantageous for spanning repetitive regions often found in organelle genomes.[8]

Organelle Genome Assembly and Annotation

The raw sequencing reads are processed through a bioinformatic pipeline to assemble and annotate the organelle genomes.

  • Data Pre-processing: The raw sequencing data is filtered to remove low-quality reads.

  • Assembly: A de novo assembly is performed using specialized assemblers designed for long-read data, such as the Flye assembler.[9] For organelle genomes, a common strategy involves first identifying reads of organellar origin by mapping them to a reference genome from a related species.[10] These selected reads are then used for the assembly.

  • Annotation: The assembled genome is annotated to identify protein-coding genes, rRNA genes, tRNA genes, and other features. This is often done using automated annotation pipelines like the one developed by the Joint Genome Institute (JGI), which integrates evidence from homology searches, transcriptomic data, and ab initio gene prediction.[9][11] The final annotations are manually proofread and curated using software such as Geneious Prime.[12]

Mandatory Visualization: Chloroplast Retrograde Signaling Pathway

Chloroplasts play a central role in cellular metabolism and environmental sensing. To coordinate their activities with the nucleus, they employ a communication process known as retrograde signaling.[13][14] This pathway allows the chloroplast to transmit information about its developmental and physiological state to the nucleus, leading to adjustments in nuclear gene expression.[13]

Chloroplast_Retrograde_Signaling Chloroplast Retrograde Signaling Pathway cluster_chloroplast Chloroplast cluster_nucleus Nucleus stress Environmental Stress (e.g., High Light, Drought) ros Reactive Oxygen Species (ROS) stress->ros pap 3'-phosphoadenosine 5'-phosphate (PAP) stress->pap mep Methylerythritol Phosphate (MEP) Pathway Intermediate stress->mep tetrapyrrole Tetrapyrrole Biosynthesis Intermediates stress->tetrapyrrole transcription_factors Transcription Factors ros->transcription_factors Signal Transduction pap->transcription_factors Signal Transduction mep->transcription_factors Signal Transduction tetrapyrrole->transcription_factors Signal Transduction nuclear_gene_expression Nuclear Gene Expression (e.g., Stress Response, Photosynthesis-associated genes) transcription_factors->nuclear_gene_expression Regulation

Caption: A diagram of the chloroplast retrograde signaling pathway.

This technical guide provides a comprehensive overview of the algal species data available in the OGDA database, standardized experimental protocols, and a key signaling pathway. This information is intended to be a valuable resource for researchers and professionals in the field, facilitating further exploration and utilization of this important dataset.

References

Exploratory

A Technical Guide to Downloading Oral Cancer Genome Sequence Data

This in-depth guide provides a technical overview for researchers, scientists, and drug development professionals on how to download oral cancer sequence data from two primary public repositories: the dbGENVOC database a...

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide provides a technical overview for researchers, scientists, and drug development professionals on how to download oral cancer sequence data from two primary public repositories: the dbGENVOC database and The Cancer Genome Atlas (TCGA) , accessed via the Genomic Data Commons (GDC) portal.

Overview of Data Repositories

Oral cancer genomic data, integral for research and therapeutic development, is primarily accessible through specialized databases that house curated datasets from various studies.

  • Database of GENomic Variants of Oral Cancer (dbGENVOC): This is a specialized database focusing on genomic variants of oral cancer, with a significant representation of the Indian population. It also integrates data from international consortiums, including the TCGA Head and Neck Squamous Cell Carcinoma (TCGA-HNSCC) project, making it a valuable resource for comparative genomic analyses. The platform provides a user-friendly interface for querying, browsing, and downloading somatic and germline variant data.

  • The Cancer Genome Atlas (TCGA): A landmark project by the National Cancer Institute and the National Human Genome Research Institute, TCGA has characterized the genomes of thousands of primary cancer and matched normal samples across 33 cancer types, including Head and Neck Squamous Cell Carcinoma (HNSCC), which encompasses oral cancers. The vast repository of TCGA data, including genomic, transcriptomic, and epigenomic data, is accessible through the Genomic Data Commons (GDC) Data Portal .

Data Presentation: Oral Cancer Datasets

The following tables summarize the key quantitative data available for oral cancer in dbGENVOC and the TCGA-HNSCC project.

Table 1: Overview of the dbGENVOC Database

Data CategoryDescription
Indian Patient Cohort ~24 million somatic and germline variants from 100 whole-exome sequences and 5 whole-genome sequences.
TCGA-HNSCC Cohort Somatic variation data from 220 patient samples from the USA.
Curated Publications Manually curated variation data from 118 patients.
Variant Types Single Nucleotide Variants (SNVs), Insertions, and Deletions.

Table 2: The Cancer Genome Atlas Head and Neck Squamous Cell Carcinoma (TCGA-HNSCC) Cohort

Data CategoryNumber of CasesAvailable Data Types
Total Cases 528Whole Exome Sequencing, RNA-Seq, miRNA-Seq, Methylation Array, etc.
Primary Tumor Samples >500Genomic, Transcriptomic, Epigenomic, and Proteomic data.
Matched Normal Samples >40Enables comparative analysis between tumor and normal tissue.
Foundational

An In-Depth Technical Guide to the Organelle Genome Database for Algae (OGDA)

For Researchers, Scientists, and Drug Development Professionals The Organelle Genome Database for Algae (OGDA) serves as a centralized and comprehensive repository for the organellar genomes of algae, a diverse group of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Organelle Genome Database for Algae (OGDA) serves as a centralized and comprehensive repository for the organellar genomes of algae, a diverse group of photosynthetic eukaryotes.[1][2][3] This technical guide provides an in-depth overview of the core features of OGDA, including its data presentation, the experimental protocols utilized for data generation, and the logical workflows of the database.

Data Presentation

OGDA is a public database that houses a substantial collection of mitochondrial and plastid genomes from a wide array of algal species.[1] The data is sourced from both public databases and sequencing projects conducted by the Marine Organism Genetics and Breeding Laboratory (MOGBL).[1][2][3] The initial release of OGDA included 755 mitochondrial genomes from 542 species across 9 phyla and 1055 plastid genomes from 667 species spanning 11 phyla.[1]

The database provides users with a user-friendly interface to browse, search, and download organelle genome data.[1][2] The information is meticulously organized, and for each entry, users can access basic information such as identification images, taxonomy, accession numbers, genome length, and relevant publications.[2] Additionally, geographical distribution and collection information are provided where available.[2] Interactive features include circular genome maps and displays of coding genes.[2]

To facilitate comparative analysis, the quantitative data on the distribution of organelle genomes across different algal phyla in the initial release of OGDA is summarized in the table below.

PhylumMitochondrial GenomesPlastid Genomes
Rhodophyta225321
Chlorophyta225401
Ochrophyta200113
Glaucophyta89
Cryptophyta2113
Charophyta1434
Haptophyta816
Bacillariophyta4597
Euglenozoa744
Myzozoa06
Cercozoa21
Total 755 1055

Table 1: Summary of Organelle Genomes in the Initial Release of OGDA.[2]

Core Features and Integrated Tools

Beyond data storage, OGDA integrates a suite of analytical tools to aid researchers in their genomic studies. These applications allow for the analysis of structural characteristics, collinearity, and phylogeny of algal organellar genomes.[1][2][3] Key functionalities include:

  • BLAST: For sequence similarity searches against the database.[2]

  • Sequence Fetch: To retrieve specific sequences of interest.[2]

  • MUSCLE: For multiple sequence alignment.[2]

  • Phylogenetic Tree Construction: Utilizing the maximum likelihood method to infer evolutionary relationships.[2]

Experimental Protocols

The genomic data within OGDA is generated through various high-throughput sequencing technologies.[1] While specific protocols for each dataset may vary, the general methodology for sequencing and assembling algal organelle genomes follows a standardized workflow.

1. DNA Sequencing:

  • Sample Collection and DNA Extraction: Algal samples are collected, and total genomic DNA is extracted using appropriate methods.

  • Library Preparation and Sequencing: Sequencing libraries are prepared from the extracted DNA. Both short-read (e.g., Illumina NovaSeq) and long-read (e.g., PacBio Sequel) sequencing platforms are commonly employed.[4][5][6]

2. Organelle Genome Assembly:

  • Data Preprocessing: Raw sequencing reads are filtered to remove low-quality reads and adapters.[4][5]

  • Identification of Organelle Reads: Reads originating from the mitochondrial and plastid genomes are identified by aligning the total genomic reads to a reference organelle genome from a related species.[4][5]

  • De Novo Assembly: The identified organelle reads are then assembled de novo using assemblers such as Flye for long reads or NOVOPlasty for short reads.[4][5][6]

  • Genome Polishing and Annotation: The assembled genomes are polished to correct any errors and then annotated to identify genes and other functional elements.[4][5]

A representative workflow for the assembly of organelle genomes is depicted in the diagram below.

experimental_workflow cluster_data_generation Data Generation cluster_bioinformatics Bioinformatic Analysis dna_extraction Total DNA Extraction sequencing High-Throughput Sequencing (e.g., Illumina, PacBio) dna_extraction->sequencing raw_reads Raw Sequencing Reads read_filtering Read Filtering & QC raw_reads->read_filtering organelle_read_id Identify Organelle Reads (Alignment to Reference) read_filtering->organelle_read_id de_novo_assembly De Novo Assembly (e.g., Flye, NOVOPlasty) organelle_read_id->de_novo_assembly genome_annotation Genome Annotation de_novo_assembly->genome_annotation final_genome Annotated Organelle Genome genome_annotation->final_genome ogda_workflow cluster_data_sources Data Sources cluster_processing Data Processing Pipeline cluster_database OGDA Database cluster_user_interface User Interface and Tools public_db Public Databases (NCBI, DDBJ, EMBL-EBI) data_collection Data Collection & Preprocessing public_db->data_collection lab_seq In-house Sequencing (MOGBL) lab_seq->data_collection user_submission User Submissions user_submission->data_collection info_collection Biological Information Collection data_collection->info_collection db_integration Database Integration (MySQL) info_collection->db_integration ogda_db OGDA db_integration->ogda_db web_interface Web Interface (Browse, Search, Download) ogda_db->web_interface analysis_tools Analysis Tools (BLAST, MUSCLE, Phylogeny) ogda_db->analysis_tools

References

Exploratory

Part 1: OGDA - Organelle Genome Database for Algae

As the term "OGDA database" can refer to at least two distinct scientific databases, this technical guide will provide an in-depth overview of both the Organelle Genome Database for Algae (OGDA) and the Oral Cancer Gene...

Author: BenchChem Technical Support Team. Date: December 2025

As the term "OGDA database" can refer to at least two distinct scientific databases, this technical guide will provide an in-depth overview of both the Organelle Genome Database for Algae (OGDA) and the Oral Cancer Gene Database (OrCGDB) . Each database serves a unique research community and is detailed below with respect to its history, development, data structure, and methodologies, in accordance with the specified requirements for researchers, scientists, and drug development professionals.

The Organelle Genome Database for Algae (OGDA) is a comprehensive and user-friendly platform designed to provide centralized access to algal organelle genomes.[1][2] It was developed to address the need for an integrated database for algal organelle DNA, which are valuable tools for studying gene and genome structure, organelle function, and evolution.[1][2]

History and Development

The OGDA was created to consolidate algal organelle genome data that was previously dispersed across various public databases.[3] The project was initiated by researchers at Yantai University and the Laboratory of Genetics and Breeding of Marine Organism (MOGBL) in China.[2] The first public release of OGDA was announced in 2020.[2] The database is continuously updated with new genome data from public repositories like NCBI, DDBJ, and EMBL-EBI, as well as from sequencing efforts at MOGBL.[1]

Data Presentation

The initial release of the OGDA database contained a significant collection of plastid and mitochondrial genomes from a wide array of algal phyla. The data is structured to be easily searchable and downloadable for academic use.[1]

Table 1: Summary of Data in the First Release of OGDA [1][3]

Genome TypeNumber of GenomesNumber of SpeciesNumber of Phyla
Plastid Genomes105566711
Mitochondrial Genomes7555429
Experimental and Bioinformatic Protocols

OGDA is a secondary database, meaning it aggregates and curates data from primary research. The protocols, therefore, relate to data acquisition, curation, and analysis rather than wet-lab experimentation.

Data Acquisition and Curation Methodology:

The process for populating the OGDA database involves several key steps:

  • Data Collection : GenBank flat files containing plastid or mitochondrial genome sequences are downloaded from public databases.[1][4]

  • Manual Proofreading : Each genome sequence and its annotation are manually proofread using software such as Geneious Prime to identify and correct any errors.[1][4]

  • Information Extraction : The Bioperl package is utilized to extract fundamental genome information, including accession numbers, configuration, and submitter details.[4] This data is converted into a CSV format.

  • Biological Information Integration : To enrich the genomic data, supplementary biological information is collected from reputable sources like AlgaeBase and other publications. This includes taxonomic data, geographical distribution, identification images, and sample collection details.[4]

  • Database Storage : The curated genomic and biological data are categorized and stored in a MySQL relational database.[4] Data indexing is implemented to ensure efficient data retrieval.

Visualization of Data Processing Workflow

The following diagram illustrates the logical flow of data from collection to integration within the OGDA database.

OGDA_Workflow cluster_collection Data Collection cluster_processing Data Processing & Curation cluster_storage Database Integration cluster_access User Access & Analysis PublicDB Public Databases (GenBank, etc.) Download Download GenBank Files PublicDB->Download AlgaeBase AlgaeBase & Publications CollectBio Collect Biological Info AlgaeBase->CollectBio Proofread Manual Proofreading (Geneious Prime) Download->Proofread Extract Extract Genome Info (Bioperl) Proofread->Extract MySQL OGDA MySQL Database Extract->MySQL CSV Format CollectBio->MySQL Categorized Info WebApp Web Interface & Tools (BLAST, Synteny, Phylogeny) MySQL->WebApp

OGDA data acquisition and processing workflow.

Part 2: OrCGDB/OCDB - Oral Cancer Gene Database

The Oral Cancer Gene Database (OrCGDB or OCDB) is a specialized resource providing the biomedical community with comprehensive information on genes implicated in oral cancer.[5][6] It aims to centralize genetic data to aid in the diagnosis, prognosis, and treatment of this disease.[7]

History and Development

The development of a dedicated oral cancer gene database has evolved over several versions, reflecting the growing body of research in the post-genomic era. An early version, OrCGDB, was noted to contain information on a small number of genes.[7] A more comprehensive initiative was undertaken by the Advanced Centre for Treatment, Research and Education in Cancer (ACTREC) in India, which released its first version in 2007 and an expanded second version subsequently.[7][8]

Data Presentation

The database has seen significant growth in its data content, expanding from an initial small set to hundreds of curated genes. Each gene entry is linked to a wealth of information.

Table 2: Evolution of the Oral Cancer Gene Database Content

Database VersionYearNumber of GenesKey Features
OrCGDB (early version)Pre-200715Basic gene information.[7]
OCDB Version I2007242Expanded gene list with detailed information and PubMed links.[7][8]
OCDB Version IIPost-2007374Further expansion of gene entries, addition of an interaction network, and advanced search capabilities.[7][8][9]

For each gene, the database provides detailed annotations including:

  • Aliases and gene symbol

  • Function

  • Chromosomal location

  • Mutations and SNPs

  • mRNA and protein information

  • Involved pathways and interacting proteins

  • Tissue expression data

  • Clinical correlates[7]

Experimental and Curation Protocols

Similar to OGDA, the Oral Cancer Gene Database is a secondary database that relies on expert curation of published literature.

Data Curation Methodology:

The information is manually curated by database curators who extract relevant findings from primary scientific publications. This process is described as follows:

  • Literature Review : Curators systematically review primary publications for data on genes involved in oral cancer.

  • Fact Extraction : Key information (referred to as 'facts') is extracted in a semi-structured format.[5][6][10] This includes data on oncogenic activation, mutations, biochemical properties of the gene product, and clinical significance.[5][10]

  • Data Entry : The extracted facts are entered into the relational database through a web interface.

  • Citation Linking : Crucially, every fact entered into the database is associated with a MEDLINE citation, ensuring traceability and allowing researchers to consult the primary source.[5][10]

  • Interaction Network Construction : For Version II, a functional gene interaction network was built using tools like 'String 8.3' to visualize relationships between the 374 curated genes.[8]

Visualization of Curation Workflow and Biological Pathways

The following diagrams illustrate the data curation process for the OrCGDB/OCDB and a key signaling pathway frequently dysregulated in oral cancer.

OrCGDB_Curation cluster_sources Information Sources cluster_curation Manual Curation Process cluster_database Database Integration cluster_output User Interface & Features Literature Primary Publications (e.g., PubMed/MEDLINE) Review Expert Curator Review Literature->Review Extract Extract 'Facts' (Gene function, mutations, etc.) Review->Extract Cite Link Fact to MEDLINE Citation Extract->Cite RelationalDB OrCGDB Relational Database Cite->RelationalDB Semi-structured format Web Web Portal (Search, Gene Pages, Interaction Network) RelationalDB->Web

OrCGDB data curation and integration workflow.

PI3K/AKT/mTOR Signaling Pathway in Oral Cancer

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in oral cancer and is associated with therapeutic resistance.[11] Its components are key targets for drug development.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes PTEN PTEN (Tumor Suppressor) PTEN->PI3K Inhibits

Simplified PI3K/AKT/mTOR signaling pathway.

References

Foundational

Unveiling the Genomic Landscape of Algae: A Technical Guide to the Organelle Genome Database for Algae (OGDA)

For Immediate Release Qingdao, China – December 19, 2025 – The Organelle Genome Database for Algae (OGDA) offers researchers, scientists, and drug development professionals a comprehensive and publicly accessible reposit...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Qingdao, China – December 19, 2025 – The Organelle Genome Database for Algae (OGDA) offers researchers, scientists, and drug development professionals a comprehensive and publicly accessible repository of algal plastid and mitochondrial genomes. This technical guide provides an in-depth overview of the genomic data available within OGDA, detailed experimental methodologies for data generation, and a guide to the data submission and analysis workflows integral to the platform. The increasing interest in algae for biofuels, pharmaceuticals, and other biotechnology applications underscores the importance of this centralized genomic resource.

Quantitative Overview of Genomic Data in OGDA

The initial release of OGDA contains a substantial collection of organelle genomes, sourced from public databases such as NCBI and through sequencing efforts at the Laboratory of Genetics and Breeding of Marine Organism (MOGBL).[1][2][3] The database is continuously updated to incorporate new genomic information.[2][3]

Table 1: Summary of Plastid Genomes in OGDA (First Release)

PhylumNumber of SpeciesNumber of Genomes
Bacillariophyta103121
Charophyta7885
Chlorophyta267310
Cryptophyta2325
Cyanidiophyceae710
Euglenozoa2528
Glaucophyta45
Haptophyta1518
Ochrophyta89102
Rhodophyta5461
Others22
Total 667 1055

Table 2: Summary of Mitochondrial Genomes in OGDA (First Release)

PhylumNumber of SpeciesNumber of Genomes
Bacillariophyta8899
Charophyta6572
Chlorophyta189221
Cryptophyta1820
Euglenozoa2124
Haptophyta1214
Ochrophyta7588
Rhodophyta7283
Others22
Total 542 755

Experimental Protocols: From Algal Culture to Genome Assembly

The generation of high-quality organelle genome data is a multi-step process that requires meticulous experimental procedures. While specific protocols may vary depending on the algal species, the following outlines a detailed, generalized methodology representative of the key experiments involved in populating a database like OGDA.

Algal Culture and Harvest

For species sequenced at MOGBL, monoclonal cultures are established and maintained under controlled laboratory conditions to ensure genetic purity. Cultures are grown in appropriate media and conditions (e.g., temperature, light cycle, and intensity) to achieve sufficient biomass for DNA extraction. Cells are harvested during the exponential growth phase by centrifugation.

Organelle DNA Extraction and Purification

The extraction of high-quality organelle DNA is critical and often challenging due to the presence of rigid cell walls and contaminating polysaccharides and phenolic compounds in many algal species.[4] A common and effective method is the Cetyltrimethylammonium Bromide (CTAB) extraction protocol, often combined with physical disruption.

Protocol: Modified CTAB DNA Extraction

  • Cell Lysis: Harvested algal cells are flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle.[4][5] This mechanical disruption is essential for breaking the tough cell walls of many algae.

  • CTAB Extraction: The powdered sample is immediately transferred to a pre-warmed CTAB extraction buffer. The mixture is incubated to lyse the cells and release the cellular contents.

  • Purification: The lysate undergoes several rounds of purification with chloroform:isoamyl alcohol to remove proteins and other cellular debris.[6]

  • DNA Precipitation: DNA is precipitated from the aqueous phase using isopropanol, followed by washing with ethanol (B145695) to remove residual salts and other impurities.[6]

  • RNA Removal: The DNA pellet is resuspended in a buffer containing RNase A to digest any contaminating RNA.

  • Organelle DNA Enrichment: To separate plastid and mitochondrial DNA from nuclear DNA, techniques like cesium chloride (CsCl) density gradient ultracentrifugation can be employed.[7] This method separates DNA molecules based on their buoyant density.

DNA Quality Control

The quality and quantity of the extracted DNA are assessed prior to sequencing.

  • Quantification: DNA concentration is measured using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).

  • Purity: The A260/A280 and A260/A230 ratios from spectrophotometry are used to assess the purity of the DNA sample from protein and organic contaminants, respectively.[8]

  • Integrity: The integrity of the DNA is evaluated by agarose (B213101) gel electrophoresis to ensure it is not degraded. For long-read sequencing, high-molecular-weight DNA is essential.[5]

Genome Sequencing, Assembly, and Annotation

Next-generation sequencing (NGS) platforms, such as Illumina for short-read sequencing and PacBio or Oxford Nanopore for long-read sequencing, are utilized for sequencing the organelle genomes.

  • Library Preparation: The purified DNA is used to prepare a sequencing library, which involves fragmenting the DNA, adding adapters, and amplifying the fragments.

  • Sequencing: The prepared library is sequenced on the chosen platform to generate raw sequence reads.

  • Quality Control of Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Low-quality reads and adapter sequences are trimmed or removed.[8]

  • Genome Assembly: The high-quality reads are then assembled de novo to reconstruct the complete organelle genomes. For long-read data, assemblers like Canu or Flye are often used.[9] The circular nature of most organelle genomes is a key feature to verify in the final assembly.

  • Genome Annotation: The assembled genomes are annotated to identify genes (protein-coding genes, ribosomal RNA genes, and transfer RNA genes) and other genomic features. This is often done using automated annotation pipelines followed by manual curation.

Mandatory Visualizations

Data Submission Workflow

The following diagram illustrates the process for researchers to submit new algal organelle genome data to the OGDA database.

G Data Submission Workflow for OGDA cluster_researcher Researcher Actions cluster_ogda OGDA Curation A Prepare Sequence Data (.fasta or .gb format) B Gather Metadata (Species, Collection Info, Publication) A->B C Access OGDA Submission Portal B->C D Select Data Type (Mitochondrion or Plastid) C->D E Complete Submission Form D->E F Upload Sequence and Metadata E->F G Submit Data F->G H Receive Submission G->H Data Transfer I Automated Quality Checks H->I J Manual Curation and Validation I->J K Integrate into Database J->K L Data Publicly Available K->L Release

A flowchart of the data submission process for the OGDA database.
Comparative Genomics Analysis Workflow

This diagram outlines a typical workflow for a researcher using the analytical tools available in OGDA for comparative genomics studies.

G Comparative Genomics Analysis Workflow in OGDA cluster_input Data Input & Selection cluster_analysis Analysis Tools cluster_output Results & Interpretation A Identify Genomes of Interest in OGDA C Select Sequences for Analysis A->C B Upload User's Own Sequence Data (Optional) B->C D Sequence Similarity Search (BLAST) C->D E Multiple Sequence Alignment (MUSCLE) C->E G Synteny Analysis (LASTZ) C->G H Homologous Gene Identification D->H F Phylogenetic Analysis E->F I Evolutionary Relationships F->I J Conserved Genomic Regions G->J K Genome Rearrangements G->K

A workflow for comparative genomic analysis using OGDA's integrated tools.

References

Foundational

Technical Guide: OGDA as a Fluorescent Probe for Peptidoglycan Biosynthesis

This guide provides an in-depth overview of OGDA (OregonGreen488-labeled D-amino acid), a green fluorescent probe used for visualizing peptidoglycan synthesis in bacteria. It is intended for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of OGDA (OregonGreen488-labeled D-amino acid), a green fluorescent probe used for visualizing peptidoglycan synthesis in bacteria. It is intended for researchers, scientists, and drug development professionals working in microbiology, cell biology, and antibiotic discovery.

Quantitative Data

The following tables summarize the key quantitative properties of OGDA.

Table 1: Physicochemical and Optical Properties of OGDA

PropertyValueReference
Molecular Weight 498.39 g/mol [1][2]
Formula C₂₄H₁₆F₂N₂O₈[1][2]
Purity ≥98% (HPLC)[1][2]
Solubility Soluble to 100 mM in DMSO[1][2]
Excitation Maximum (λabs) 501 nm[1][2][3][4]
Emission Maximum (λem) 526 nm[1][2][3][4]
Closest Laser Line 488 nm[1][2]
Emission Color Green[1][2]

Table 2: Applications of OGDA

ApplicationDescription
Labeling Peptidoglycans Suitable for labeling peptidoglycans in live Gram-positive and some Gram-negative bacteria.[1][2][3][4]
Super-Resolution Microscopy Compatible with Stimulated Emission Depletion (STED) microscopy, allowing for imaging at a resolution below 100 nm.[1][2][3][4]
Confocal Microscopy Can be used for standard confocal fluorescence microscopy.[3]

Experimental Protocols

This section details a general protocol for labeling bacteria with OGDA. The specific concentrations and incubation times may need to be optimized for different bacterial species and experimental conditions.

Materials
  • OGDA stock solution (e.g., 100 mM in DMSO)

  • Bacterial culture in exponential growth phase

  • Phosphate-buffered saline (PBS) or appropriate buffer

  • Fixative (e.g., 4% paraformaldehyde in PBS), optional

  • Microscope slides and coverslips

  • Fluorescence microscope (confocal or STED)

Procedure
  • Bacterial Culture Preparation: Grow the bacterial strain of interest in a suitable liquid medium to the exponential growth phase.

  • OGDA Labeling:

    • Dilute the OGDA stock solution to the desired final concentration in the bacterial culture. A typical starting concentration is 1 mM.[3][4]

    • Incubate the culture with OGDA for a specific duration. The labeling time can range from a short pulse (e.g., 1-5 minutes) to visualize active sites of peptidoglycan synthesis, to longer periods covering a significant portion of the cell cycle.[3][4] For example, a 5-minute labeling of E. coli corresponds to less than 20% of its cell cycle.[3]

  • Washing:

    • After incubation, centrifuge the bacterial culture to pellet the cells.

    • Remove the supernatant containing excess OGDA.

    • Resuspend the cell pellet in fresh, pre-warmed medium or PBS.

    • Repeat the washing step 2-3 times to minimize background fluorescence.

  • Fixation (Optional):

    • If fixation is required, resuspend the washed cells in a fixative solution (e.g., 4% paraformaldehyde in PBS) and incubate for an appropriate time.

    • Wash the fixed cells with PBS to remove the fixative.

  • Microscopy:

    • Resuspend the final cell pellet in a small volume of PBS or mounting medium.

    • Mount a small aliquot of the cell suspension on a microscope slide with a coverslip.

    • Image the labeled bacteria using a fluorescence microscope with appropriate filter sets for the OregonGreen488 fluorophore (excitation ~488 nm, emission ~526 nm). For super-resolution imaging, a STED microscope is required.

Signaling Pathways and Mechanisms

OGDA is not known to be directly involved in specific signaling pathways. Instead, its utility lies in its ability to be incorporated into the bacterial cell wall, allowing for the visualization of peptidoglycan biosynthesis. This process is a fundamental aspect of bacterial growth and is a key target for many antibiotics.

The incorporation of OGDA and other fluorescent D-amino acids (FDAAs) is mediated by transpeptidases, which are penicillin-binding proteins (PBPs) and L,D-transpeptidases (Ldts).[5] These enzymes are involved in the cross-linking of peptide chains in the peptidoglycan structure. FDAAs are thought to be incorporated via a D-amino acid exchange reaction.[5]

Visualizations

Peptidoglycan Synthesis and OGDA Incorporation

The following diagram illustrates the process of peptidoglycan synthesis and the incorporation of OGDA.

Peptidoglycan_Synthesis cluster_cytoplasm cluster_periplasm cluster_pg_layer Cytoplasm Cytoplasm Periplasm Periplasm PG_Layer Peptidoglycan Layer UDP_NAG UDP-NAG UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAG->UDP_NAM_peptide Synthesis of precursors Lipid_II Lipid II UDP_NAM_peptide->Lipid_II Translocation across membrane Transglycosylase Transglycosylase Lipid_II->Transglycosylase Nascent_PG Nascent Peptidoglycan Transglycosylase->Nascent_PG Glycan chain elongation Transpeptidase Transpeptidase (PBP) Crosslinked_PG Cross-linked Peptidoglycan (with OGDA) Transpeptidase->Crosslinked_PG Peptide cross-linking & OGDA incorporation OGDA_in OGDA OGDA_in->Transpeptidase Nascent_PG->Transpeptidase

Caption: Incorporation of OGDA into the bacterial peptidoglycan layer.

General Experimental Workflow for Bacterial Labeling with OGDA

This diagram outlines the typical workflow for a bacterial labeling experiment using OGDA.

OGDA_Workflow Start Start: Exponentially growing bacterial culture Add_OGDA Add OGDA to culture (e.g., 1 mM) Start->Add_OGDA Incubate Incubate for a defined period (e.g., 1-5 min) Add_OGDA->Incubate Wash Wash cells to remove excess OGDA (2-3x) Incubate->Wash Fix Optional: Fix cells (e.g., 4% PFA) Wash->Fix Mount Mount cells on microscope slide Wash->Mount Washed only Fix->Mount Washed & Fixed Image Image with fluorescence microscope (Confocal/STED) Mount->Image End End: Analyze images Image->End

Caption: General workflow for labeling bacteria with OGDA.

References

Exploratory

data submission guidelines for the OGDA database

An In-depth Technical Guide to Data Submission for the Organelle Genome Database for Algae (OGDA) For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the data s...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Data Submission for the Organelle Genome Database for Algae (OGDA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the data submission guidelines for the Organelle Genome Database for Algae (OGDA), a specialized repository for the organelle genomes of algae. Adherence to these guidelines is crucial for maintaining the integrity and utility of this valuable resource for the scientific community.

Data Submission Overview

The OGDA database serves as a public hub for the organelle genomes of algae, encompassing both mitochondrial (mtDNA) and plastid (cpDNA) genomes.[1][2] The primary methods for data inclusion are direct submission by researchers and periodic data integration from major public databases such as NCBI, DDBJ, and EMBL-EBI.[2][3]

Submission Portal

Researchers can contribute new organelle genome sequences through the "submit data" interface on the OGDA website.[3] This portal facilitates the upload of sequence files and the annotation of essential metadata.

Data Processing Workflow

Submitted data undergoes a curation process to ensure accuracy and consistency. This involves manual proofreading of genome data, often using software like Geneious Prime, to eliminate sequences with incorrect annotations.[3][4] Basic genome information is then extracted and formatted for inclusion in the database.[4]

The overall data processing and submission workflow is illustrated in the diagram below.

cluster_submission Data Submission Workflow start Initiate Submission on OGDA Portal select_type Select Organelle Type (Mitochondria or Plastid) start->select_type provide_metadata Complete Species and Publication Information select_type->provide_metadata upload_files Upload Sequence Files (.fasta and .gb) provide_metadata->upload_files submit Submit Data upload_files->submit

A diagram illustrating the user data submission workflow for the OGDA database.

Data and Metadata Requirements

To ensure the submitted data is findable, accessible, interoperable, and reusable (FAIR), a specific set of data formats and metadata must be provided.

Accepted Data Types and File Formats

The OGDA database exclusively accepts organelle genome data. The required file formats are summarized in the table below.

Data TypeFile FormatDescription
Sequence Data.fastaA text-based format for representing nucleotide sequences.
Annotated Sequence Data.gb (GenBank)A flat file format that includes the sequence data as well as comprehensive annotations.
Mandatory Metadata

Accurate and comprehensive metadata is essential for the interpretation and reuse of the submitted data. The following table outlines the required metadata fields.

Metadata FieldDescriptionExample
Species Information
Scientific NameThe full scientific name of the algal species.Saccharina japonica
Taxonomic ClassificationThe complete taxonomic lineage (Phylum, Class, Order, Family, Genus).Ochrophyta, Phaeophyceae, Laminariales, Laminariaceae, Saccharina
Collection Information
Geographical LocationThe location where the specimen was collected.Qingdao, Shandong Province, China
Collection DateThe date of specimen collection.2023-05-15
CollectorThe name of the individual or institution that collected the specimen.Dr. Jane Doe, Institute of Oceanology
Publication Information
Publication TitleThe title of the associated research paper.The complete mitochondrial genome of Saccharina japonica.
AuthorsThe list of authors of the publication.Doe J, Smith J, et al.
JournalThe name of the journal in which the paper was published.Journal of Applied Phycology
Publication YearThe year of publication.2024
DOI/PubMed IDThe Digital Object Identifier or PubMed ID of the publication.10.1007/s10811-023-02809-5

Experimental Protocols

While the OGDA does not mandate the submission of detailed experimental protocols, providing this information enhances the reusability of the data. The following sections describe a generalized workflow for organelle genome sequencing.

Sample Collection and DNA Extraction
  • Specimen Collection : Collect fresh algal tissue and preserve it appropriately to prevent DNA degradation.

  • DNA Extraction : Employ a suitable DNA extraction method, such as a CTAB-based protocol or a commercial kit, to isolate high-quality total genomic DNA.

Library Preparation and Sequencing
  • Library Construction : Prepare a sequencing library from the extracted DNA. This typically involves DNA fragmentation, end-repair, A-tailing, and adapter ligation.

  • Sequencing : Perform high-throughput sequencing using a platform such as Illumina or PacBio. The choice of platform will depend on the desired read length and sequencing depth.

Genome Assembly and Annotation
  • Quality Control : Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.

  • Genome Assembly : Assemble the cleaned reads into a complete organelle genome sequence using a de novo assembly algorithm.

  • Gene Annotation : Annotate the assembled genome to identify protein-coding genes, rRNA genes, tRNA genes, and other features. This can be done using automated annotation pipelines followed by manual curation.

The following diagram illustrates a generalized experimental workflow for generating organelle genome data for submission.

cluster_workflow Generalized Experimental Workflow sample_collection Sample Collection and Preservation dna_extraction Total DNA Extraction sample_collection->dna_extraction library_prep Sequencing Library Preparation dna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing qc Read Quality Control and Trimming sequencing->qc assembly De Novo Genome Assembly qc->assembly annotation Genome Annotation assembly->annotation submission_prep Prepare .fasta and .gb Files annotation->submission_prep

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Performing a Sequence Similarity Search for Genes Implicated in Oral Cancer

For Researchers, Scientists, and Drug Development Professionals Introduction The Oral Cancer Gene Database (OGDA), also referred to as the Oral Cancer Gene Database (OrCGDB), is a valuable resource that centralizes infor...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Oral Cancer Gene Database (OGDA), also referred to as the Oral Cancer Gene Database (OrCGDB), is a valuable resource that centralizes information on genes associated with oral cancer.[1][2][3][4][5][6] It provides comprehensive details on gene function, chromosomal location, mutations, and pathways. While OGDA offers robust keyword-based search functionalities, it does not currently feature an integrated Basic Local Alignment Search Tool (BLAST) for sequence-based similarity searches.

This document provides a detailed protocol for performing a BLAST search for genes of interest found within the OGDA. The procedure involves retrieving the gene sequence via the external links provided by OGDA and subsequently utilizing the NCBI BLAST platform for the sequence analysis. This methodology allows researchers to identify homologous sequences, discover potential new gene family members, and investigate evolutionary relationships relevant to oral cancer research and drug development.

Protocol: Obtaining Gene Sequence from OGDA

This protocol outlines the steps to retrieve the nucleotide or protein sequence of a target gene listed in the Oral Cancer Gene Database.

Methodology:

  • Navigate to the Oral Cancer Gene Database (OGDA): Access the database through the official portal provided by the Advanced Centre for Treatment, Research and Education in Cancer (ACTREC).

  • Search for the Gene of Interest: Utilize the search functionality on the OGDA homepage. You can search by gene name or symbol.[1] Alternatively, you can browse the complete list of genes available in the database.

  • Access Gene Information: Click on the gene of interest from the search results to view its detailed information page. This page contains comprehensive data including aliases, function, and chromosomal location.[1]

  • Locate External Database Links: Within the gene information page, identify the hyperlinks to external databases such as NCBI (GenBank). These links provide access to the primary sequence data.

  • Retrieve FASTA Sequence: Follow the link to the NCBI database. On the NCBI page for the specific gene, locate the "FASTA" link to obtain the nucleotide or protein sequence in the FASTA format. This sequence will be used as the input for the BLAST search.

Protocol: Performing a BLAST Search using NCBI

Once the FASTA sequence is obtained, the following protocol details how to perform a sequence similarity search using the NCBI BLAST service.

Methodology:

  • Access the NCBI BLAST Homepage: Navigate to the BLAST homepage on the NCBI website.

  • Select the Appropriate BLAST Program: Choose the BLAST program that corresponds to your query and target database. Common choices include:

    • BLASTn: To search a nucleotide database using a nucleotide query.

    • BLASTp: To search a protein database using a protein query.

    • BLASTx: To search a protein database using a translated nucleotide query.

    • tBLASTn: To search a translated nucleotide database using a protein query.

    • tBLASTx: To search a translated nucleotide database using a translated nucleotide query.

  • Enter the Query Sequence: Paste the FASTA sequence obtained from OGDA/NCBI into the "Enter Query Sequence" box.

  • Choose the Search Database: Select the appropriate database to search against from the "Choose Search Set" section. The "Nucleotide collection (nr/nt)" for nucleotide searches and "Non-redundant protein sequences (nr)" for protein searches are common choices for comprehensive searches.

  • Optimize Algorithm Parameters (Optional): For a more refined search, you can adjust the algorithm parameters. Key parameters are summarized in Table 1. For initial searches, the default parameters are often sufficient.

  • Initiate the BLAST Search: Click the "BLAST" button to begin the search. The processing time will vary depending on the size of the query sequence and the database, as well as the server load.

  • Analyze the Results: The results page will display a graphical summary of the alignments, a list of significant alignments, and the detailed pairwise alignments. Key metrics to evaluate include the E-value, Percent Identity, and Query Coverage.

Data Presentation: BLAST Parameters

The following table summarizes the key parameters in an NCBI BLAST search, which can be adjusted to refine the search results.

ParameterDescriptionRelevance in Drug Development and Research
E-value (Expect value) The number of alignments with scores equivalent to or better than the observed score that are expected to occur by chance in a database search.A lower E-value indicates a more significant match. In drug discovery, this is critical for identifying true homologs that may share similar functions or be potential drug targets.
Max Target Sequences The maximum number of aligned sequences to display in the results.This can be adjusted to either broaden or narrow down the number of potential homologs for further investigation.
Word Size The length of the initial seed that initiates an alignment.A smaller word size is more sensitive and can find more distant relationships, which can be useful for identifying novel, distantly related targets.
Scoring Matrix (for protein searches) A matrix that defines the scores for aligning pairs of amino acids. Common matrices include BLOSUM and PAM.The choice of matrix can influence the sensitivity of the search. BLOSUM62 is the default and is effective for identifying moderately distant relationships.
Gap Costs The penalty for introducing gaps into an alignment.Adjusting gap costs can help in aligning sequences that may have insertions or deletions, which is important when comparing genes across different species.
Filter Masks regions of low compositional complexity in the query sequence.This helps to avoid spurious, non-specific alignments that can arise from repetitive sequence elements, leading to more biologically relevant results.

Visualization

The following diagrams illustrate the workflow for performing a BLAST search for a gene of interest from the OGDA, and the core logic of the BLAST algorithm.

OGDA_to_BLAST_Workflow cluster_OGDA Oral Cancer Gene Database (OGDA) cluster_NCBI NCBI Platform ogda_home Access OGDA Homepage search_gene Search for Gene of Interest ogda_home->search_gene gene_page View Gene Information Page search_gene->gene_page external_link Follow External Link to NCBI gene_page->external_link ncbi_page Retrieve FASTA Sequence external_link->ncbi_page blast_home Navigate to NCBI BLAST ncbi_page->blast_home enter_sequence Enter Query Sequence & Parameters blast_home->enter_sequence run_blast Execute BLAST Search enter_sequence->run_blast analyze_results Analyze BLAST Results run_blast->analyze_results

Caption: Workflow from OGDA gene lookup to NCBI BLAST analysis.

BLAST_Algorithm_Logic start Input Query Sequence seeding Seeding: Find short, high-scoring word pairs start->seeding Break into 'words' extension Extension: Extend alignments from seeds seeding->extension High-scoring 'hits' evaluation Evaluation: Calculate alignment score and E-value extension->evaluation Ungapped & gapped extensions output Output Significant Alignments evaluation->output Below E-value threshold

Caption: Core logical steps of the BLAST algorithm.

References

Application

Application Notes & Protocols for Phylogenetic Analysis of Algae Using the Organelle Genome Database for Algae (OGDA)

Audience: Researchers, scientists, and drug development professionals. Introduction: The Organelle Genome Database for Algae (OGDA) is a specialized and comprehensive platform that houses a vast collection of organelle g...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Organelle Genome Database for Algae (OGDA) is a specialized and comprehensive platform that houses a vast collection of organelle genomes from a diverse range of algal species.[1][2] This database provides researchers with a user-friendly interface and a suite of integrated bioinformatics tools to facilitate the exploration and analysis of algal genetics, evolution, and phylogenetics.[1][2] Organelle genomes, such as those from mitochondria and plastids, are powerful tools for phylogenetic analysis due to their relatively small size, maternal inheritance, and conserved gene content.[1][3] These characteristics make them ideal for resolving evolutionary relationships among different algal lineages.[1][3]

These application notes provide a detailed protocol for utilizing the resources within OGDA to perform a complete phylogenetic analysis, from sequence retrieval to tree construction and interpretation.

Data Presentation

The following table presents example quantitative data that can be generated during a phylogenetic analysis using OGDA. This data is hypothetical and for illustrative purposes.

Organism Organelle Gene(s) Analyzed Sequence Length (bp) Pairwise Identity to Chlamydomonas reinhardtii (%) Phylogenetic Tree Bootstrap Support (%)
Chlamydomonas reinhardtiiPlastidrbcL, atpB2500100-
Volvox carteriPlastidrbcL, atpB249898.599
Dunaliella salinaPlastidrbcL, atpB251095.297
Chlorella vulgarisPlastidrbcL, atpB248992.194
Ostreococcus tauriPlastidrbcL, atpB250588.785
Porphyra umbilicalisPlastidrbcL, atpB249575.4(Outgroup)

Experimental Protocols

This section outlines a step-by-step protocol for conducting a phylogenetic analysis of algal species using the tools integrated into the OGDA database.

Objective: To construct a phylogenetic tree to infer the evolutionary relationships among a selection of algal species using organelle genome data from OGDA.

Materials:

  • A computer with internet access and a modern web browser.

  • A list of algal species of interest.

Experimental Workflow Diagram:

OGDA_Phylogenetic_Workflow cluster_0 Phase 1: Data Retrieval cluster_1 Phase 2: Sequence Analysis cluster_2 Phase 3: Phylogenetic Tree Construction cluster_3 Phase 4: Interpretation and Visualization start Define Research Question & Select Algal Species search_ogda Search OGDA for Organelle Genomes start->search_ogda select_genes Select Homologous Genes for Analysis (e.g., rbcL, cox1) search_ogda->select_genes download_fasta Download Sequences in FASTA Format select_genes->download_fasta msa Perform Multiple Sequence Alignment (MSA) using MUSCLE download_fasta->msa review_msa Review and Refine Alignment msa->review_msa select_model Select Substitution Model (if available) review_msa->select_model build_tree Construct Phylogenetic Tree (e.g., Maximum Likelihood) select_model->build_tree evaluate_tree Evaluate Tree Robustness (e.g., Bootstrapping) build_tree->evaluate_tree visualize_tree Visualize and Annotate Phylogenetic Tree evaluate_tree->visualize_tree interpret_results Interpret Evolutionary Relationships visualize_tree->interpret_results end_node Conclusion and Further Research interpret_results->end_node

Caption: Workflow for phylogenetic analysis using OGDA.

Protocol Steps:

Phase 1: Data Retrieval

  • Define Research Question and Select Species: Clearly define the phylogenetic question you want to address. Select a group of algal species for your analysis, including an outgroup if necessary to root the tree.

  • Search OGDA for Organelle Genomes:

    • Navigate to the OGDA website.

    • Use the search functionality to find the organelle genomes (plastid or mitochondrial) for your selected species. You can typically search by species name or browse the taxonomic tree.

  • Select Homologous Genes:

    • For a robust phylogenetic analysis, it is crucial to use homologous genes (genes that share a common ancestor). Common marker genes for algal phylogenetics include rbcL (RuBisCO large subunit) and atpB for plastids, and cox1 (cytochrome c oxidase subunit I) for mitochondria.

    • Use the gene search or browsing tools within OGDA to locate these genes for each of your selected species.

  • Download Sequences in FASTA Format:

    • Once you have located the desired genes, download their nucleotide or protein sequences in FASTA format.

    • Compile all the sequences into a single multi-FASTA file. Ensure the FASTA headers are informative (e.g., >Chlamydomonas_reinhardtii_rbcL).

Phase 2: Sequence Analysis

  • Perform Multiple Sequence Alignment (MSA):

    • Navigate to the "Tools" or "Analysis" section of the OGDA website.

    • Locate the MUSCLE (Multiple Sequence Comparison by Log-Expectation) tool.

    • Upload your multi-FASTA file containing the homologous sequences.

    • Execute the alignment with default parameters. MUSCLE will align the sequences to identify conserved regions and introduce gaps to account for insertions and deletions.

  • Review and Refine Alignment:

    • Visually inspect the alignment output. Poorly aligned regions, often at the beginning or end of the sequences, can be trimmed to improve the accuracy of the phylogenetic inference. Some tools within OGDA or external software can be used for this purpose.

Phase 3: Phylogenetic Tree Construction

  • Select Substitution Model:

    • The selection of an appropriate nucleotide or amino acid substitution model is critical for accurate phylogenetic reconstruction. While OGDA's integrated tools may have default models, external tools like jModelTest or ProtTest can be used to determine the best-fit model for your data based on statistical criteria (e.g., AIC, BIC).

  • Construct Phylogenetic Tree:

    • OGDA provides tools to generate a phylogenetic tree directly from the multiple sequence alignment.[2][4]

    • Input your aligned sequences into the phylogenetic tree construction tool.

    • Select the desired method for tree building, such as Maximum Likelihood (ML). If the option is available, input the parameters from your selected substitution model.

  • Evaluate Tree Robustness:

    • Assess the statistical support for the branches of your phylogenetic tree. This is commonly done using bootstrapping.

    • If the tool within OGDA allows, set the number of bootstrap replicates (e.g., 100 or 1000). The resulting bootstrap values on the tree branches indicate the percentage of replicates that support that particular branching pattern. Higher values (e.g., >70%) indicate stronger support.

Phase 4: Interpretation and Visualization

  • Visualize and Annotate Phylogenetic Tree:

    • The output will be a phylogenetic tree, often in Newick format.

    • Use the visualization tools within OGDA or external software like FigTree or iTOL to view and annotate your tree.

    • Label the branches with bootstrap support values. Customize the tree's appearance for clarity and publication.

  • Interpret Evolutionary Relationships:

    • Analyze the topology of the tree to infer the evolutionary relationships among your selected algal species. Species that share a more recent common ancestor will be clustered together in clades.

    • Relate the phylogenetic findings back to your original research question.

Logical Relationship Diagram:

Logical_Relationships cluster_data Input Data cluster_process Analysis Process cluster_output Output & Interpretation species Selected Algal Species retrieval Sequence Retrieval from OGDA species->retrieval organelle Organelle Type (Plastid/Mitochondrion) organelle->retrieval gene Homologous Gene(s) gene->retrieval alignment Multiple Sequence Alignment retrieval->alignment tree_building Phylogenetic Tree Construction alignment->tree_building tree Phylogenetic Tree tree_building->tree support Statistical Support (Bootstrap Values) tree_building->support interpretation Inferred Evolutionary Relationships tree->interpretation support->interpretation

Caption: Logical flow from data to interpretation in OGDA.

Conclusion

The Organelle Genome Database for Algae is a valuable resource for researchers studying algal evolution and phylogenetics. By following the protocols outlined in these application notes, scientists can effectively leverage the data and tools within OGDA to construct robust phylogenetic trees and gain insights into the evolutionary history of algae. This information can be instrumental in various fields, including taxonomy, ecology, and the identification of novel species with potential applications in drug development and biotechnology.

References

Method

Application Notes and Protocols for Gene Annotation with OGDA Tools

For Researchers, Scientists, and Drug Development Professionals Abstract The Organelle Genome Database for Algae (OGDA) is a specialized resource providing access to a comprehensive collection of algal organelle genomes....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Organelle Genome Database for Algae (OGDA) is a specialized resource providing access to a comprehensive collection of algal organelle genomes.[1][2][3] Beyond being a repository, OGDA is equipped with a suite of bioinformatics tools that facilitate the analysis and annotation of organelle genomes. This guide provides a detailed, step-by-step protocol for utilizing the tools within OGDA for the homology-based gene annotation of a novel algal organelle genome sequence. The workflow leverages the extensive database of annotated genomes in OGDA as a reference to identify and delineate genetic features in a query sequence.

Introduction to Gene Annotation with OGDA

Gene annotation is the process of identifying the locations of genes and all of the coding regions in a genome and determining what those genes do.[4] OGDA provides a platform to perform homology-based gene annotation, where a new, unannotated genome is compared with one or more well-annotated reference genomes to infer the locations and structures of genes. The core principle is that functionally important regions of a genome are more likely to be conserved through evolution. The primary tools within OGDA that will be utilized in this protocol are:

  • BLAST (Basic Local Alignment Search Tool): Used for initial, rapid sequence similarity searches to identify potential homologous regions between your query sequence and the OGDA database.[5][6]

  • GeneWise: A more sophisticated tool that compares a protein sequence to a genomic DNA sequence, accounting for introns and potential frameshift errors to predict gene structures.[7][8][9][10]

This protocol will guide you through a structured workflow to effectively use these tools for the annotation of your algal organelle genome.

Experimental Workflow for Gene Annotation using OGDA Tools

The overall workflow for annotating a novel algal organelle genome using the OGDA platform is a multi-step process that begins with sequence similarity searches and progresses to detailed gene structure prediction.

GeneAnnotationWorkflow cluster_prep Preparation cluster_blast Homology Search cluster_analysis Analysis of BLAST Results cluster_genewise Gene Structure Prediction cluster_curation Final Annotation query_seq Input: Novel Algal Organelle Genome Sequence (FASTA) blast_search Step 1: BLAST Search (blastn/blastx) against OGDA DB query_seq->blast_search genewise_pred Step 4: Predict Gene Structure using GeneWise query_seq->genewise_pred ref_prots Input: Known Related Protein Sequences (FASTA, optional) ref_prots->genewise_pred identify_homologs Step 2: Identify Potential Homologous Regions and Genes blast_search->identify_homologs extract_proteins Step 3: Extract Homologous Protein Sequences identify_homologs->extract_proteins extract_proteins->genewise_pred manual_curation Step 5: Manual Curation and Refinement genewise_pred->manual_curation final_annotation Output: Annotated Genome (GFF/GTF format) manual_curation->final_annotation

References

Application

Application Notes and Protocols for Gene Synteny Analysis Using OGDA

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed guide to conducting gene synteny analysis using the Organelle Genome Database for Algae (OGDA). This resource is...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to conducting gene synteny analysis using the Organelle Genome Database for Algae (OGDA). This resource is particularly valuable for researchers in comparative genomics, evolutionary biology, and drug development seeking to understand the conservation of gene order and genomic rearrangements in the organellar genomes of algae.

Introduction to Gene Synteny and OGDA

Gene synteny refers to the conserved co-localization of genes on chromosomes of different species. The study of synteny provides insights into evolutionary relationships, genome rearrangements, and the functional conservation of gene clusters. OGDA is a specialized, user-friendly online database dedicated to the organellar genomes of algae, containing a comprehensive collection of plastid and mitochondrial genome data.[1][2] It integrates various bioinformatics tools to facilitate the analysis of genome structure, phylogeny, and, most importantly for this guide, collinearity (synteny).[1][2]

Key Applications in Research and Drug Development

  • Evolutionary Studies: Tracing the evolutionary history of algal species and understanding the dynamics of organellar genome evolution.

  • Comparative Genomics: Identifying conserved genomic regions and gene clusters across different algal lineages, which can infer functional relationships.

  • Drug Target Discovery: Identifying conserved essential gene clusters in pathogenic algae that could be potential targets for novel drug development. The conservation of a gene cluster across multiple related species suggests a critical functional role.

Data Presentation

Table 1: Overview of Algal Organelle Genomes in OGDA
Data CategoryNumber of GenomesNumber of Species
Mitochondrial Genomes755542
Plastid Genomes1055667

This data is based on the initial release of OGDA and is continuously updated.[1][2]

Table 2: Key Bioinformatics Tools Integrated into OGDA
ToolFunctionApplication in Synteny Analysis
BLAST Sequence similarity searchingInitial identification of homologous genes between organellar genomes.
MUSCLE Multiple sequence alignmentAligning homologous gene sequences to assess sequence conservation.
LASTZ Pairwise genome alignmentCore tool for performing the synteny (collinearity) analysis by aligning two organellar genomes.[1]
GeneWise Protein to DNA alignmentComparing a protein sequence to a DNA sequence, useful for annotating genes.[1]

Experimental Protocols

Protocol 1: Performing a Pairwise Gene Synteny Analysis in OGDA

This protocol outlines the steps to compare the gene order and identify syntenic regions between two algal organellar genomes using the OGDA web server.

Objective: To visualize and analyze the conservation of gene order between two selected algal organellar genomes.

Materials:

  • A web browser (e.g., Google Chrome, Firefox).

  • Internet access to the OGDA database (--INVALID-LINK--).

  • The names of the two algal species and the organelle type (plastid or mitochondrion) of interest. Alternatively, FASTA files of the organellar genomes to be compared.

Methodology:

  • Navigate to the OGDA Website: Open a web browser and go to the OGDA homepage.

  • Access the Synteny Analysis Tool: On the main page, locate the "Tools" or a similarly named section for analysis. Within the available tools, select the option for "Synteny Analysis" or "Collinearity Analysis." The underlying algorithm used for this analysis in OGDA is LASTZ.[1]

  • Input Genome Data: The interface will provide options for inputting the two genomes to be compared.

    • Option A: Select from Database: Use the dropdown menus or search functions to select the desired algal species and the corresponding organellar genome (plastid or mitochondrial) from the OGDA database.

    • Option B: Upload Genome Sequences: If the genomes of interest are not in the database, there will be an option to upload the genome sequences in FASTA format. Click the "Choose File" or "Browse" button to select the FASTA file from your local computer for each of the two genomes.

  • Set Analysis Parameters (if available): The web server may provide options to adjust the parameters for the LASTZ alignment. If available, you can modify parameters such as scoring matrices or gap penalties for more stringent or relaxed comparisons. For initial analysis, the default parameters are generally recommended.

  • Initiate the Analysis: Once the input genomes are selected or uploaded, click the "Submit" or "Run" button to start the synteny analysis. The server will perform the pairwise alignment of the two genomes.

  • Analyze the Results: The results will be displayed on a new page, typically including:

    • Parallel and Dot Plots (xoy plots): These graphical representations visualize the syntenic regions between the two genomes.[1]

      • Dot Plot: Each dot represents a region of sequence similarity. A diagonal line of dots indicates a conserved syntenic block. Breaks in the diagonal or shifts to other parts of the plot indicate genomic rearrangements such as inversions or translocations.

      • Parallel Plot: This visualization displays the genomes as parallel lines, with conserved blocks connected by colored bands. This provides a clear view of the relative positions and orientations of syntenic regions.

    • Tabular Data: A table listing the coordinates and scores of the identified syntenic blocks will likely be provided. This allows for a quantitative assessment of the conservation.

Visualizations

Experimental Workflow for Synteny Analysis in OGDA

OGDA_Synteny_Workflow start Start navigate Navigate to OGDA Website start->navigate select_tool Select Synteny Analysis Tool navigate->select_tool input_data Input Genome Data select_tool->input_data select_from_db Select from OGDA Database input_data->select_from_db Option A upload_fasta Upload FASTA Files input_data->upload_fasta Option B set_params Set Analysis Parameters (Optional) select_from_db->set_params upload_fasta->set_params run_analysis Initiate Analysis set_params->run_analysis view_results View and Interpret Results run_analysis->view_results dot_plot Dot Plot Visualization view_results->dot_plot parallel_plot Parallel Plot Visualization view_results->parallel_plot tabular_data Tabular Synteny Data view_results->tabular_data end End dot_plot->end parallel_plot->end tabular_data->end Synteny_Output_Interpretation results Synteny Analysis Results dot_plot Dot Plot results->dot_plot parallel_plot Parallel Plot results->parallel_plot tabular_data Tabular Data results->tabular_data interpretation Biological Interpretation dot_plot->interpretation parallel_plot->interpretation tabular_data->interpretation conserved Conserved Gene Order (Syntenic Blocks) interpretation->conserved rearrangement Genomic Rearrangements (Inversions, Translocations) interpretation->rearrangement evolutionary Evolutionary Relationships conserved->evolutionary functional Functional Conservation conserved->functional rearrangement->evolutionary

References

Method

Visualizing Algal Organelle Genomes in the Online Genome Database for Algae (OGDA): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract The Online Genome Database of Algae (OGDA) is a specialized and user-friendly platform dedicated to the storage, visualization, and analysis of alg...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Online Genome Database of Algae (OGDA) is a specialized and user-friendly platform dedicated to the storage, visualization, and analysis of algal organelle genomes.[1][2] This public hub provides researchers with access to a comprehensive collection of plastid and mitochondrial genomes from a wide array of algal phyla.[1] OGDA integrates a variety of bioinformatic tools to facilitate in-depth analysis of genome structure, gene content, collinearity, and phylogenetic relationships, making it a valuable resource for algal research, germplasm identification, and conservation efforts.[1][2] These application notes provide detailed protocols for utilizing OGDA, from data submission to advanced comparative genomic and phylogenetic analyses, and include methodologies for algal organelle DNA extraction and sequencing.

Introduction to OGDA

The Online Genome Database of Algae (OGDA) was developed to address the need for a centralized and integrated platform for algal organelle genomics.[1][2] Algae, being one of the oldest and most diverse groups of organisms on Earth, possess organelle genomes with unique characteristics, such as uniparental inheritance and a compact structure, which make them powerful tools for evolutionary and functional studies.[1][2] The first release of OGDA contained 1,055 plastid genomes and 755 mitochondrial genomes, and it is continuously updated with data from public databases and direct submissions.[1][2][3]

The database offers a user-friendly web interface with functionalities for browsing, searching, and downloading data.[1] Key features of OGDA include:

  • Comprehensive Data: A large and growing collection of algal plastid and mitochondrial genomes.[1]

  • Integrated Analysis Tools: A suite of applications for sequence analysis, including BLAST, multiple sequence alignment (MUSCLE), and synteny analysis (LASTZ).[1]

  • Visualization Capabilities: Tools for generating circular genome maps and visualizing phylogenetic trees.[1]

  • Data Submission Portal: A platform for researchers to submit their own sequenced algal organelle genomes.[4]

Data Submission to OGDA

OGDA encourages researchers to contribute to the growing collection of algal organelle genomes. The submission process is designed to be straightforward, ensuring that high-quality and well-annotated data are incorporated into the database.

Supported Data Formats

OGDA accepts organelle genome data in the following standard formats:

  • FASTA (.fasta): For sequence data without annotations.

  • GenBank (.gb): For sequence data with feature annotations.[4]

Required Metadata

Accurate and complete metadata are crucial for the utility of the submitted data. When submitting a new genome, researchers are required to provide the following information:[4]

  • Data Type: Specify whether the genome is from a mitochondrion or a plastid.

  • Species Information:

    • Taxonomic classification (Phylum, Class, Order, Family, Genus, Species).

    • Strain information, if applicable.

  • Collection Information:

    • Geographical location of collection.

    • Date of collection.

  • Publication Information:

    • Details of any published paper associated with the sequence data.

Data Submission Protocol
  • Navigate to the OGDA submission portal.

  • Select the data type (mitochondrion or plastid).

  • Complete the species and collection information forms.

  • Provide details of the associated publication.

  • Upload the genome sequence file in either FASTA or GenBank format.

  • Click "Submit Data" to complete the submission process.[4]

A diagram illustrating the data submission workflow is provided below.

A Navigate to OGDA Submission Portal B Select Organelle Type (Mitochondrion/Plastid) A->B C Enter Species and Collection Metadata B->C D Provide Publication Information C->D E Upload Genome File (.fasta or .gb) D->E F Submit Data E->F G Data Curation and Integration F->G A Algal Sample Collection and DNA Extraction B NGS Library Preparation A->B C Next-Generation Sequencing B->C D Raw Read Quality Control C->D E Genome Assembly (De novo or Reference-guided) D->E F Genome Annotation (Gene Prediction & Functional Annotation) E->F G Submission to OGDA F->G A Select Organelle Genomes for Comparison B Sequence Similarity Search (BLAST) A->B C Synteny and Collinearity Analysis (LASTZ) A->C D Gene Content and Order Comparison A->D E Identify Conserved Regions, Rearrangements, Gene Loss/Gain B->E C->E D->E A Select Taxa and Organelle Genes B Fetch Sequences A->B C Multiple Sequence Alignment (MUSCLE) B->C D Phylogenetic Tree Construction (Maximum Likelihood) C->D E Visualize and Analyze Phylogenetic Tree D->E

References

Application

Application Notes and Protocols for Downloading Complete Mitochondrial Genomes from the Organelle Genome Database for Algae (OGDA)

For Researchers, Scientists, and Drug Development Professionals Introduction The Organelle Genome Database for Algae (OGDA) is a specialized and comprehensive resource providing access to a vast collection of organelle g...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Organelle Genome Database for Algae (OGDA) is a specialized and comprehensive resource providing access to a vast collection of organelle genomes from various algal species.[1][2][3] This platform is particularly valuable for researchers in evolutionary biology, genetics, and drug development who require complete mitochondrial genomes for phylogenetic analysis, comparative genomics, and the identification of novel genetic markers. As of its initial release, OGDA housed 755 mitochondrial genomes, and it is continuously updated with data from public repositories and direct sequencing efforts.[1][2] This document provides detailed application notes and protocols for effectively navigating OGDA and downloading complete mitochondrial genomes for research purposes.

Data Presentation: Summary of Mitochondrial Genome Data in OGDA

The quantitative data available in the initial release of OGDA is summarized below. Researchers are encouraged to visit the OGDA website for the most current statistics.

Data CategoryQuantity
Total Mitochondrial Genomes755
Species with Mitochondrial Genomes542
Phyla Represented9

Protocols for Downloading Complete Mitochondrial Genomes

This section outlines the step-by-step process for searching, selecting, and downloading complete mitochondrial genomes from the OGDA database.

Protocol 1: Keyword-Based Search

This protocol is suitable for users who are looking for mitochondrial genomes of a specific alga or a group of algae.

  • Navigate to the OGDA Homepage: Access the OGDA database through its web portal.

  • Locate the Search Bar: The search bar is prominently displayed on the homepage.

  • Enter Search Terms: Input the scientific name of the alga of interest (e.g., Chlamydomonas reinhardtii) or a higher taxonomic rank (e.g., Chlorophyta) into the search bar.

  • Initiate Search: Click the "Search" button to proceed.

  • Filter for Mitochondrial Genomes: On the results page, utilize the filtering options to display only mitochondrial genomes. This can typically be done by selecting "Mitochondrion" or a similar term from a "Genome Type" or "Organelle" filter.

  • Select Genomes for Download: Browse the filtered results and select the desired mitochondrial genomes by checking the corresponding boxes.

  • Initiate Download: Locate and click the "Download" button. A dialog box will appear, allowing you to choose the desired file format.

  • Select File Format and Download: Select the preferred file format (e.g., FASTA, GenBank) and click "Download" to save the files to your local machine.

Protocol 2: Browsing by Taxonomy

This protocol is ideal for users who wish to explore the available mitochondrial genomes within a specific taxonomic lineage.

  • Navigate to the "Browse" or "Taxonomy" Section: From the OGDA homepage, find and click on the "Browse" or "Taxonomy" tab.

  • Select "Mitochondrion": Choose the mitochondrial genome database to browse.

  • Navigate the Taxonomic Tree: A taxonomic tree of algae will be displayed. Click on the desired phylum, class, order, family, genus, or species to expand the tree and view the available genomes.

  • Select Genomes: Once you have navigated to the desired taxonomic level, a list of available mitochondrial genomes will be displayed. Select the genomes you wish to download.

  • Download Selected Genomes: Click the "Download" button, choose your preferred file format, and save the files.

Experimental Protocols: Downstream Applications of OGDA Data

The complete mitochondrial genomes obtained from OGDA can be utilized in a variety of downstream experimental and computational analyses. Below are example protocols relevant to researchers and drug development professionals.

Protocol 3: Phylogenetic Analysis

Objective: To infer the evolutionary relationships between different algal species using their complete mitochondrial genomes.

Methodology:

  • Data Acquisition: Download the complete mitochondrial genomes of the species of interest from OGDA in FASTA format.

  • Sequence Alignment: Perform a multiple sequence alignment of the downloaded genomes using software such as MAFFT or ClustalW.

  • Phylogenetic Tree Construction: Use the aligned sequences to construct a phylogenetic tree using methods like Maximum Likelihood (e.g., with RAxML or IQ-TREE) or Bayesian Inference (e.g., with MrBayes).

  • Tree Visualization and Interpretation: Visualize the resulting phylogenetic tree using software like FigTree or iTOL to understand the evolutionary relationships.

Protocol 4: Comparative Mitochondrial Genomics

Objective: To identify conserved and variable regions, gene content, and gene order among different algal mitochondrial genomes.

Methodology:

  • Genome Annotation: If not already annotated, annotate the downloaded mitochondrial genomes to identify protein-coding genes, rRNA genes, and tRNA genes.

  • Gene Content Comparison: Compare the gene content across the different mitochondrial genomes to identify shared and unique genes.

  • Synteny Analysis: Analyze the gene order (synteny) to identify conserved blocks of genes and genomic rearrangements. Tools like Mauve or progressiveMauve can be used for this purpose.

  • Identification of Conserved Non-Coding Sequences (CNSs): Align the non-coding regions of the mitochondrial genomes to identify potentially functional conserved non-coding sequences.

Visualizations

Logical Workflow for Data Download

download_workflow start Start ogda_home Access OGDA Homepage start->ogda_home search_browse Search by Keyword or Browse by Taxonomy ogda_home->search_browse keyword_search Enter Keyword search_browse->keyword_search Keyword browse_taxonomy Navigate Taxonomic Tree search_browse->browse_taxonomy Taxonomy filter_results Filter for Mitochondrial Genomes keyword_search->filter_results browse_taxonomy->filter_results select_genomes Select Desired Genomes filter_results->select_genomes download_options Choose Download Format (e.g., FASTA, GenBank) select_genomes->download_options download Download Complete Mitochondrial Genomes download_options->download

Caption: Workflow for downloading mitochondrial genomes from OGDA.

Experimental Workflow for Phylogenetic Analysis

experimental_workflow data_acquisition 1. Data Acquisition (Download Genomes from OGDA) sequence_alignment 2. Multiple Sequence Alignment (e.g., MAFFT, ClustalW) data_acquisition->sequence_alignment tree_construction 3. Phylogenetic Tree Construction (e.g., RAxML, MrBayes) sequence_alignment->tree_construction tree_visualization 4. Tree Visualization & Interpretation (e.g., FigTree, iTOL) tree_construction->tree_visualization conclusion Inferred Evolutionary Relationships tree_visualization->conclusion

Caption: Downstream phylogenetic analysis workflow.

References

Method

Exporting Plastid Genome Data for Further Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for exporting plastid genome data for a variety of downstream analyses. Proper data extracti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for exporting plastid genome data for a variety of downstream analyses. Proper data extraction and formatting are critical first steps for comparative genomics, phylogenetic studies, and the identification of potential drug targets.

Introduction to Plastid Genome Data Export

Plastid genomes, or plastomes, are relatively small, circular DNA molecules found in the plastids of plant and algal cells. They are typically 120-170 kilobase pairs (kbp) in size and have a highly conserved quadripartite structure consisting of a large single-copy (LSC) region, a small single-copy (SSC) region, and two inverted repeats (IRa and IRb). Due to their conserved nature and high copy number in cells, plastomes are valuable for phylogenetic and evolutionary studies. The advent of next-generation sequencing (NGS) has led to a rapid increase in the number of available plastid genome sequences, creating a need for standardized bioinformatic workflows.

The initial step in analyzing plastid genomes involves assembling and annotating the sequence data. This process can be labor-intensive, but several automated pipelines have been developed to streamline these tasks. Once assembled and annotated, the data must be exported in appropriate file formats for downstream applications.

Key Software and Tools

A variety of software tools are available for the assembly, annotation, and visualization of plastid genomes. The selection of tools will depend on the specific research question and the format of the input data.

Tool CategorySoftware/ToolKey FeaturesReference
Assembly NOVOPlastyDe novo assembly of organellar genomes.
GetOrganelleDe novo assembly of organellar genomes from whole genome sequencing data.
SPAdesDe Bruijn graph-based assembler.
Annotation GeSeqWeb-based tool for rapid and accurate annotation of organellar genomes.
PGA (Plastid Genome Annotator)Standalone tool for rapid and flexible batch annotation of plastomes.
AnnoPlastTool for accurate annotation of gene features in a target assembly.
Visualization OrganellarGenomeDRAW (OGDRAW)Generates high-quality physical maps of organellar genomes.
PACVrR package for visualizing plastome assembly coverage.
BandageVisualizes assembly graphs.
File Format Conversion Geneious PrimeSupports import and export of a wide range of genomic file formats.
ALTERWeb service for converting between multiple sequence alignment formats.
AGATToolkit for converting between GFF and GTF formats.

Common Data Formats for Export

The choice of file format for exporting plastid genome data is crucial for compatibility with downstream analysis software. Understanding the structure and content of these formats is essential for researchers.

Data FormatExtensionDescriptionCommon Use Cases
FASTA .fasta, .fa, .fnaA text-based format for representing nucleotide or peptide sequences.Storing raw sequence data for assembly and alignment.
GenBank .gb, .gbkA text-based format that includes the sequence data and its annotation.Submission to public databases (e.g., NCBI), comprehensive data storage.
GFF/GTF .gff, .gff3, .gtfTab-delimited text files used to describe genes and other features of a genome.Storing gene and feature annotations for visualization in genome browsers.
BED .bedA tab-delimited text file format for defining genomic regions.Visualizing genomic features and annotations.
NEXUS .nex, .nxsA block-structured file format for storing phylogenetic data.Phylogenetic analysis with programs like PAUP* and MrBayes.
PHYLIP .phyA simple text-based format for multiple sequence alignments.Phylogenetic analysis with the PHYLIP package.

Experimental and Bioinformatic Protocols

Protocol 1: Plastid Genome Assembly and Annotation

This protocol outlines the general steps for assembling a complete plastid genome from whole-genome sequencing (WGS) data and subsequently annotating it.

Workflow for Plastid Genome Assembly and Annotation

Application

Application Notes and Protocols for Comparative Genomics Studies Using OGDA Data

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed guide for utilizing the Organelle Genome Database for Algae (OGDA) in comparative genomics studies. The protocols...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the Organelle Genome Database for Algae (OGDA) in comparative genomics studies. The protocols outlined below are designed to be adaptable for various research questions, from evolutionary biology to the identification of novel genetic elements with potential applications in drug development.

Application Note 1: Comparative Analysis of Organelle Genomes of Two Brown Algae

This application note details a comparative study of the plastid genomes of two brown algae, Ectocarpus siliculosus and Fucus vesiculosus, showcasing the utility of OGDA for such analyses.[1] Although the original study predates OGDA, the data and analytical workflow are representative of the types of studies facilitated by this database.

Data Retrieval from OGDA

The organelle genome data for the species of interest can be readily accessed through the OGDA portal. The database contains a comprehensive collection of plastid and mitochondrial genomes from a wide array of algal species.[2]

Protocol for Data Retrieval:

  • Navigate to the OGDA website.

  • Use the search function to find the desired species (e.g., Ectocarpus siliculosus, Fucus vesiculosus).

  • Select the plastid genomes for both species.

  • Download the genome sequences in a suitable format (e.g., GenBank, FASTA).

Comparative Genome Feature Analysis

A primary step in comparative genomics is the characterization and comparison of basic genomic features. This includes genome size, GC content, and the number and types of encoded genes.

Table 1: Comparison of Plastid Genome Features in Ectocarpus siliculosus and Fucus vesiculosus

FeatureEctocarpus siliculosusFucus vesiculosus
Genome Size (bp)139,954124,986
GC Content (%)30.728.9
Protein-Coding Genes144139
tRNA Genes2726
rRNA Genes33
Introns01 (in trnL2 gene)

Source: Adapted from Le Corguillé et al., 2009.[1]

Gene Content and Synteny Analysis

OGDA's integrated tools can be used to perform gene content comparison and synteny analysis to identify conserved and divergent regions between genomes.

Protocol for Gene Content and Synteny Analysis (Conceptual Workflow using OGDA):

  • Upload the downloaded GenBank files of the two species to the synteny analysis tool within OGDA.

  • The tool will automatically identify orthologous genes and visualize the collinear blocks between the two genomes.

  • Analyze the output to identify regions of conserved gene order (synteny) and regions with rearrangements (inversions, translocations).

  • The presence and absence of specific genes, such as the intron in the trnL2 gene of F. vesiculosus, can be further investigated.[1]

Phylogenetic Analysis

The OGDA platform includes tools for phylogenetic analysis based on the sequences of shared genes. This allows for the determination of the evolutionary relationships between the compared species and other algae.

Protocol for Phylogenetic Analysis:

  • Select a set of conserved genes present in both plastid genomes.

  • Use the phylogenetic analysis tool in OGDA to align the sequences of these genes.

  • Construct a phylogenetic tree using the desired method (e.g., Maximum Likelihood, Neighbor-Joining).

  • The resulting tree will show the evolutionary placement of E. siliculosus and F. vesiculosus in the context of other brown algae and related lineages.[1]

Experimental Workflow for Comparative Genomics using OGDA

The following diagram illustrates a general workflow for a comparative genomics study using the tools and data available in OGDA.

G A Data Acquisition (Download organelle genomes from OGDA) B Genome Annotation (If necessary, using integrated tools) A->B C Comparative Genome Feature Analysis (Genome size, GC content, gene counts) B->C D Gene Content and Synteny Analysis (Identify conserved and rearranged regions) C->D E Phylogenetic Analysis (Based on conserved gene sequences) D->E F Identification of Novel Genetic Elements (e.g., unique genes, introns) D->F H Publication and Data Sharing E->H G Functional Annotation of Unique Genes (Potential for drug target discovery) F->G G->H

A generalized workflow for comparative genomics studies using OGDA.

Application Note 2: Leveraging Comparative Genomics for Drug Development

Comparative analysis of algal organelle genomes can reveal unique metabolic pathways and enzymes with potential applications in drug development. Algae produce a vast array of bioactive compounds, and their biosynthetic pathways are often encoded within their genomes.

Identification of Unique Biosynthetic Gene Clusters

By comparing the organelle genomes of different algal species, researchers can identify gene clusters that are unique to a particular species or lineage. These clusters may be responsible for the production of novel secondary metabolites with therapeutic potential.

Protocol for Identifying Unique Gene Clusters:

  • Perform a comparative analysis of multiple algal organelle genomes from a specific taxonomic group known for producing bioactive compounds.

  • Utilize synteny analysis to pinpoint regions of the genome that are not conserved across all species.

  • Annotate the genes within these non-conserved regions to identify potential enzymes involved in metabolic pathways (e.g., polyketide synthases, non-ribosomal peptide synthetases).

Homology Modeling and Functional Prediction

Once a unique gene or gene cluster is identified, its function can be predicted using bioinformatics tools.

Protocol for Functional Prediction:

  • Translate the nucleotide sequence of the gene of interest into its corresponding amino acid sequence.

  • Use BLASTp to search for homologous proteins in other databases.

  • Perform protein domain analysis to identify conserved functional domains.

  • Utilize homology modeling to predict the 3D structure of the protein, which can provide insights into its function and potential as a drug target.

Signaling Pathway Visualization (Hypothetical)

While OGDA primarily focuses on genome structure and evolution, the identification of genes involved in signaling or metabolic pathways can be a downstream outcome of comparative analysis. For instance, if a comparative study uncovers a novel light-sensing protein in one algal species, its putative signaling pathway could be diagrammed as follows.

G A Light Signal B Novel Photoreceptor (Identified via comparative genomics) A->B C Second Messenger Cascade B->C D Transcriptional Regulation C->D E Stress Response Gene Expression D->E

A hypothetical signaling pathway initiated by a novel photoreceptor.

References

Method

practical applications of the OGDA database in phycology

An invaluable resource for phycological research, the Organelle Genome Database for Algae (OGDA) provides a centralized, user-friendly platform for the analysis of algal plastid and mitochondrial genomes.[1][2] Developed...

Author: BenchChem Technical Support Team. Date: December 2025

An invaluable resource for phycological research, the Organelle Genome Database for Algae (OGDA) provides a centralized, user-friendly platform for the analysis of algal plastid and mitochondrial genomes.[1][2] Developed to address the absence of an integrated organelle genome database for algae, OGDA consolidates genomic data from public repositories like NCBI and institutional sequencing efforts, offering a comprehensive tool for researchers, scientists, and drug development professionals.[1][2][3] The initial release of the database contained 1055 plastid genomes and 755 mitochondrial genomes, spanning major algal phyla such as Rhodophyta, Chlorophyta, and Bacillariophyta (diatoms).[1][3]

OGDA is equipped with a suite of integrated bioinformatics tools, including BLAST, MUSCLE, GeneWise, and LASTZ, which empower users to perform comparative genomics, phylogenetic analysis, and gene synteny studies directly within the platform.[1][3] These capabilities make it a critical tool for investigating the gene structure, function, and evolution of algal organelles, which carry significant genetic information reflecting evolutionary history.[1] The database serves as a foundational resource for studies in algal breeding, germplasm identification, and biodiversity conservation.[1]

The practical application of the OGDA database typically follows a structured workflow. Researchers can navigate from a broad research question to specific genomic insights by leveraging the database's search functionalities and integrated analysis tools.

A 1. Define Research Question (e.g., phylogenetic relationship, gene presence) B 2. Search and Select Algal Taxa (Use OGDA's search by species name or taxon) A->B C 3. Retrieve Organelle Genomes (Download FASTA or GenBank files) B->C D 4. Utilize Integrated Analysis Tools C->D E A. BLAST Search (Identify homologous genes) D->E Gene-centric analysis F B. Sequence Fetch & Alignment (MUSCLE) (Compare sequences, prepare for phylogeny) D->F Sequence comparison G C. Synteny Analysis (LASTZ) (Compare genome structures) D->G Structural analysis H 5. Analyze and Interpret Results (Phylogenetic trees, gene tables, synteny plots) E->H F->H G->H I 6. Formulate Conclusions (Answer research question) H->I cluster_0 Data Retrieval cluster_1 Analysis cluster_2 Output A 1. Select Reference Protein Sequence (e.g., C. reinhardtii rbcL) C 3. Perform tblastn Search (Query: Protein Seq, DB: Target Genomes) A->C B 2. Select Target Genomes in OGDA (P. umbilicalis, P. tricornutum, etc.) B->C D 4. Evaluate Results (Check E-value and Score) C->D E 5. Determine Gene Presence/Absence D->E F 6. Compile Comparative Table E->F A 1. Select Diverse Algal Species (e.g., Red, Green, Brown Algae) B 2. Fetch cox1 Gene Sequences (Create multi-FASTA file) A->B C 3. Align Sequences with MUSCLE (Input multi-FASTA, run alignment) B->C D 4. Generate Phylogenetic Tree (Use Maximum Likelihood method in OGDA) C->D E 5. Analyze Tree Topology (Identify evolutionary clusters) D->E

References

Application

Retrieving Specific Gene Sequences from the Organelle Genome Database for Algae (OGDA)

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals Introduction The Organelle Genome Database for Algae (OGDA) is a centralized, public repository of mitochondrial and plastid g...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Organelle Genome Database for Algae (OGDA) is a centralized, public repository of mitochondrial and plastid genomes from a wide array of algal species.[1][2] This database serves as a crucial resource for researchers in molecular biology, evolutionary biology, and drug development by providing comprehensive genomic data and analytical tools.[1][3] These application notes provide a detailed protocol for researchers to efficiently retrieve specific gene sequences from the OGDA database. The structured format of the database allows for targeted searches and downloads of genomic data, facilitating downstream applications such as phylogenetic analysis, comparative genomics, and the identification of potential drug targets.

Data Presentation

The OGDA database contains a substantial amount of quantitative data associated with each organelle genome. For clarity and ease of comparison, the key quantitative data points for a selected set of algal organelle genomes are summarized in the table below.

Algal SpeciesOrganelleAccession NumberGenome Size (bp)Number of Protein-Coding GenesNumber of tRNA GenesNumber of rRNA Genes
Chondrus crispusMitochondrionNC_00167737,39924252
Cyanidioschyzon merolaeMitochondrionNC_00088732,21326252
Emiliania huxleyiMitochondrionNC_01538044,79539263
Guillardia thetaPlastidNC_000926121,524139326
Porphyra purpureaPlastidNC_000925191,026206336
Volvox carteri f. nagariensisPlastidNC_001374525,53085337

Experimental Protocols

This section outlines the detailed methodology for retrieving a specific gene sequence from the OGDA database. The protocol is divided into a series of straightforward steps, guiding the user from accessing the database to downloading the desired sequence in FASTA format.

Protocol: Gene Sequence Retrieval from OGDA

Objective: To locate and download the nucleotide sequence of a specific gene from an algal organelle genome.

Materials:

  • A computer with internet access

  • A web browser (e.g., Chrome, Firefox, Safari)

Methodology:

  • Access the OGDA Database:

    • Open a web browser and navigate to the OGDA homepage: --INVALID-LINK--.

  • Navigate to the Genome Browser:

    • On the homepage, locate the main navigation menu.

    • Click on either "mtGenome " to browse mitochondrial genomes or "cpGenome " to browse plastid genomes, depending on the organelle of interest.

  • Search for the Algal Species:

    • A search bar is provided at the top of the genome list.

    • Enter the scientific name of the algal species of interest (e.g., "Chondrus crispus") into the search bar and press Enter or click the search icon.

    • The table will filter to display the genomes matching the search query.

  • Select the Genome of Interest:

    • From the filtered list, identify the correct genome and click on its "Genome ID" (e.g., "NC_001677").

  • Explore the Genome Information Page:

    • This page provides detailed information about the selected organelle genome, including a circular genome map and a table of annotated genes.

  • Locate the Target Gene:

    • Scroll down to the "Gene" table, which lists all the genes annotated in the selected genome.

    • Use the search function within the table or browse the list to find the specific gene of interest (e.g., "cox1").

  • Access the Gene Sequence:

    • In the row corresponding to the target gene, click on the "Locus" identifier.

  • Download the Gene Sequence:

    • A new page or a pop-up window will display the detailed information for the selected gene, including its nucleotide sequence in FASTA format.

    • The FASTA format is a text-based format for representing nucleotide or peptide sequences.[4] It begins with a single-line description, followed by lines of sequence data.[4]

    • Select and copy the entire FASTA sequence (including the header line starting with ">").

    • Paste the copied sequence into a plain text editor (e.g., Notepad on Windows, TextEdit on macOS) and save the file with a descriptive name and a ".fasta" or ".fa" extension.

Mandatory Visualization

The following diagrams illustrate the key workflow and logical relationships described in this application note.

Gene_Retrieval_Workflow Start Start AccessOGDA Access OGDA Website Start->AccessOGDA SelectOrganelle Select Organelle (mtGenome or cpGenome) AccessOGDA->SelectOrganelle SearchSpecies Search for Algal Species SelectOrganelle->SearchSpecies SelectGenome Select Genome ID SearchSpecies->SelectGenome LocateGene Locate Target Gene in Table SelectGenome->LocateGene AccessSequence Click on Gene Locus LocateGene->AccessSequence DownloadSequence Copy and Save FASTA Sequence AccessSequence->DownloadSequence End End DownloadSequence->End

Caption: Workflow for retrieving a gene sequence from the OGDA database.

OGDA_Search_Options Search Search Methods Taxon Taxonomic Name Search->Taxon ScientificName Scientific Name Search->ScientificName Accession Accession Number Search->Accession

Caption: Available search methods in the OGDA database.

References

Method

Application Notes & Protocols for Identifying Repeat Elements in Organellar Genomes

For Researchers, Scientists, and Drug Development Professionals Introduction Organellar genomes, found in mitochondria and chloroplasts, are crucial for cellular function and are of significant interest in evolutionary b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organellar genomes, found in mitochondria and chloroplasts, are crucial for cellular function and are of significant interest in evolutionary biology, disease research, and biotechnology. The presence and distribution of repetitive DNA sequences are key features of these genomes. These repeat elements, including tandem repeats and inverted repeats, can influence genome size, structure, and stability. Identifying and characterizing these repeats is a fundamental step in organellar genome analysis.

These application notes provide a comprehensive protocol for the identification and analysis of repeat elements in organellar genomes. While the Organellar Genome Draw and Annotate (OGDA) platform is a valuable resource for retrieving and visualizing algal organellar genomes, this guide outlines a broader workflow incorporating specialized tools for in-depth repeat analysis.

Data Presentation: Types of Repeat Elements in Organellar Genomes

The following table summarizes the common types of repeat elements found in organellar genomes and the typical tools used for their identification.

Repeat TypeDescriptionSize of Repeating UnitCommon Identification Tools
Tandem Repeats Sequences repeated consecutively in a head-to-tail orientation.
Microsatellites (SSRs)Short tandem repeats.1-6 bpMISA, TRF, UGENE
MinisatellitesModerately long tandem repeats.7-100 bpTRF, UGENE
MacrosatellitesLong tandem repeats.>100 bpTRF, UGENE
Inverted Repeats (IRs) Two copies of a sequence oriented in opposite directions. A hallmark of most chloroplast genomes.Several kilobases (kb)BLAST, GEvo, UGENE
Dispersed Repeats Repetitive sequences scattered throughout the genome.VariableRepeatMasker, BLAST

Experimental Protocols

This section details the methodologies for a comprehensive analysis of repeat elements in organellar genomes.

Protocol 1: Retrieval of Organellar Genome Sequences using OGDA
  • Navigate to the OGDA Database: Access the Organelle Genome Database for Algae (OGDA) through its web portal.

  • Search for the Organism of Interest: Use the search functionality to find the specific algal species or genus you are studying.

  • Select the Organellar Genome: Choose between the mitochondrial (mtDNA) or chloroplast (cpDNA) genome.

  • Download the Genome Sequence: Download the complete genome sequence in FASTA format. This file will be the input for the subsequent repeat identification steps.

Protocol 2: Identification of Tandem Repeats

This protocol utilizes the Tandem Repeats Finder (TRF) web server, a widely used tool for identifying tandem repeats.

  • Access the TRF Web Server: Navigate to the Tandem Repeats Finder website.

  • Upload the Genome Sequence: Upload the FASTA file of the organellar genome obtained from OGDA.

  • Set Analysis Parameters: For a standard analysis, the default parameters are often sufficient. Advanced users can adjust the alignment parameters and minimum alignment score to refine the search.

  • Run the Analysis: Submit the sequence for analysis.

  • Interpret the Results: The output will be a table listing the identified tandem repeats, including their genomic location, repeat unit size, number of copies, and the consensus repeat sequence.

Protocol 3: Identification of Inverted Repeats

A common method for identifying large inverted repeats, such as those in chloroplast genomes, is to perform a self-alignment of the genome.

  • Use a Sequence Alignment Tool: Utilize a local or web-based BLAST (Basic Local Alignment Search Tool) instance. For this protocol, we will use a command-line BLAST search.

  • Create a BLAST Database: Format the downloaded organellar genome sequence into a BLAST database using the makeblastdb command:

  • Perform a Self-Alignment: Run blastn to align the genome against its own database. This will identify all regions of similarity, including inverted repeats (which will appear as alignments on opposite strands).

  • Filter and Analyze the Results: The output file (self_blast_results.txt) will contain alignments in a tabular format. Inverted repeats will be identifiable as long alignments where the start and end coordinates of the query and subject are in reverse order. Custom scripts (e.g., in Python or Perl) can be used to parse this output and identify the coordinates of the inverted repeats.

Protocol 4: Visualization of Repeat Elements

After identifying the repeat elements, their locations can be visualized on a circular genome map. While OGDA provides visualization, for custom annotations, a tool like OrganellarGenomeDRAW (OGDRAW) is recommended.

  • Prepare an Annotation File: Create a text file (e.g., in GFF or a simple tab-delimited format) that lists the start and end coordinates of the identified tandem and inverted repeats.

  • Access OGDRAW: Go to the OGDRAW web server.

  • Upload the Genome and Annotation Files: Upload the original organellar genome sequence (in GenBank or FASTA format) and the custom annotation file containing the repeat locations.

  • Customize the Genome Map: Adjust the visualization settings, such as colors for different repeat types, labels, and the overall map style.

  • Generate and Download the Map: Generate the circular genome map and download it in a high-resolution format (e.g., PDF or PNG).

Mandatory Visualization

The following diagrams illustrate the logical workflow and relationships in the process of identifying repeat elements in organellar genomes.

Repeat_Identification_Workflow cluster_data Data Acquisition cluster_analysis Repeat Analysis cluster_visualization Visualization OGDA OGDA Database Genome Organellar Genome (FASTA) OGDA->Genome Download TandemRepeats Tandem Repeat Identification (TRF) RepeatData Repeat Locations (Coordinates) TandemRepeats->RepeatData InvertedRepeats Inverted Repeat Identification (BLAST) InvertedRepeats->RepeatData OGDRAW Genome Map Visualization (OGDRAW) FinalMap Annotated Genome Map OGDRAW->FinalMap Genome->TandemRepeats Genome->InvertedRepeats Genome->OGDRAW RepeatData->OGDRAW

Caption: Workflow for identifying and visualizing repeat elements.

Signaling_Pathway_Analogy Start Start: Organellar Genome Sequence TRF_Analysis Tandem Repeat Finder (TRF) Start->TRF_Analysis BLAST_Analysis Self-Alignment (BLAST) Start->BLAST_Analysis TR_Data Tandem Repeat Annotations TRF_Analysis->TR_Data IR_Data Inverted Repeat Annotations BLAST_Analysis->IR_Data Integration Integration of Repeat Data TR_Data->Integration IR_Data->Integration Visualization Final Visualization (e.g., OGDRAW) Integration->Visualization End End: Annotated Genome Map Visualization->End

Caption: Logical flow from sequence to annotated map.

Application

Application Notes and Protocols for Creating Physical Maps of Plastid Genomes with OGDA Data

For Researchers, Scientists, and Drug Development Professionals Introduction Plastid genomes, also known as plastomes, are a valuable source of genetic information for phylogenetic studies, molecular ecology, and the dev...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plastid genomes, also known as plastomes, are a valuable source of genetic information for phylogenetic studies, molecular ecology, and the development of genetically engineered plants. The creation of high-quality physical maps of these genomes is crucial for visualizing gene content, structure, and organization. The OrganellarGenomeDRAW (OGDRAW) tool is a widely-used web-based application that facilitates the generation of publication-quality circular and linear maps of organellar genomes.[1][2][3] This document provides a comprehensive guide to the entire workflow, from plant tissue preparation to the final visualization of the plastid genome map using OGDRAW.

Part 1: Experimental Protocol - From Plant Tissue to Sequencing Data

This section details the wet-lab procedures for isolating high-quality plastid-enriched DNA and preparing it for next-generation sequencing (NGS).

Plastid-Enriched DNA Extraction

The goal of this step is to isolate high-purity DNA with a significant proportion of plastid DNA. A modified CTAB (cetyltrimethylammonium bromide) method is often employed for its effectiveness in removing polysaccharides and polyphenols, which can inhibit downstream enzymatic reactions.

Materials:

  • Fresh, young leaf tissue (1-2 g)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • CTAB extraction buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 1.4 M NaCl, 1% PVP)

  • 2-Mercaptoethanol (B42355)

  • Chloroform:isoamyl alcohol (24:1)

  • Isopropanol (B130326), ice-cold

  • 70% Ethanol (B145695), ice-cold

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • RNase A (10 mg/mL)

Protocol:

  • Freeze 1-2 g of fresh, young leaf tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a 50 mL centrifuge tube containing 10 mL of pre-warmed (65°C) CTAB extraction buffer with 0.2% 2-mercaptoethanol (added immediately before use).

  • Incubate the mixture at 65°C for 60 minutes with occasional gentle inversion.

  • Add an equal volume (10 mL) of chloroform:isoamyl alcohol (24:1), and mix by gentle inversion for 15 minutes.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C to separate the phases.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Add 0.7 volumes of ice-cold isopropanol and mix gently to precipitate the DNA.

  • Incubate at -20°C for at least 30 minutes.

  • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the DNA.

  • Discard the supernatant and wash the pellet with 5 mL of ice-cold 70% ethanol.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.

  • Resuspend the DNA pellet in 100-200 µL of TE buffer.

  • Add RNase A to a final concentration of 20 µg/mL and incubate at 37°C for 30 minutes to remove RNA contamination.

  • Assess the quality and quantity of the extracted DNA.

Table 1: Quantitative Data for DNA Quality Control

ParameterMethodTarget Value
DNA ConcentrationFluorometric (e.g., Qubit)> 50 ng/µL
Purity (A260/A280)Spectrophotometry (e.g., NanoDrop)1.8 - 2.0
Purity (A260/A230)Spectrophotometry (e.g., NanoDrop)> 2.0
IntegrityAgarose Gel ElectrophoresisHigh molecular weight band with minimal degradation
NGS Library Preparation

This protocol outlines the general steps for preparing a DNA library for Illumina sequencing, a common platform for plastid genome sequencing.

Protocol:

  • DNA Fragmentation: Shear the high-quality genomic DNA to a target size of 300-500 bp using enzymatic digestion or mechanical methods (e.g., sonication).

  • End-Repair and A-tailing: Repair the ends of the fragmented DNA to create blunt ends and then add a single adenine (B156593) nucleotide to the 3' ends. This prepares the fragments for adapter ligation.

  • Adapter Ligation: Ligate platform-specific adapters to both ends of the A-tailed DNA fragments. These adapters contain sequences for binding to the flow cell and for sequencing primers.

  • Size Selection: Use magnetic beads (e.g., AMPure XP) to select DNA fragments of the desired size range and remove excess adapters.

  • Library Amplification (Optional): If the starting amount of DNA is low, perform a few cycles of PCR to amplify the library. Use high-fidelity polymerase to minimize bias.

  • Library Quantification and Quality Control: Quantify the final library concentration using a fluorometric method and assess the size distribution using a bioanalyzer.

Table 2: Quantitative Data for NGS Library Quality Control

ParameterMethodTarget Value
Library ConcentrationqPCR or Fluorometry> 10 nM
Average Fragment SizeBioanalyzer300 - 500 bp
PuritySpectrophotometryA260/A280 ~1.8; A260/A230 > 2.0

Part 2: Bioinformatic Protocol - From Raw Reads to Annotated Genome

This section describes the computational workflow to assemble the raw sequencing reads into a complete, annotated plastid genome in the required GenBank format.

Quality Control and Trimming of Raw Reads
  • Assess Read Quality: Use a tool like FastQC to evaluate the quality of the raw sequencing reads.

  • Trim Adapters and Low-Quality Bases: Employ a program such as Trimmomatic or fastp to remove adapter sequences and trim low-quality bases from the reads.

De Novo Assembly of the Plastid Genome
  • Plastid Read Extraction (Optional but Recommended): To reduce computational complexity, you can first map the quality-controlled reads to a known, related plastid genome to extract the reads of plastid origin.

  • Assembly: Use a de novo assembler to build contigs from the quality-controlled reads. For plastid genomes, assemblers like NOVOPlasty or GetOrganelle are specifically designed for this purpose and can often resolve the quadripartite structure of the plastome.

Plastid Genome Annotation
  • Gene Prediction: Annotate the assembled plastid genome to identify protein-coding genes, tRNAs, and rRNAs. Web-based tools like GeSeq or standalone software such as PGA (Plastid Genome Annotator) can be used.[2] These tools typically use a reference-based approach, comparing the assembled genome to a database of known plastid genes.

  • Manual Curation: Carefully review the automated annotation. Check for correct start and stop codons, and ensure all expected genes are present.

  • GenBank File Generation: The annotation software will generate a GenBank file (.gb or .gbk) that contains both the assembled sequence and the feature annotations. This file is the input for OGDRAW.

Table 3: Quantitative Data for Genome Assembly and Annotation

ParameterToolDescription
Number of ReadsFastQCTotal number of raw and quality-filtered reads.
N50Assembly evaluation tool (e.g., QUAST)A measure of assembly contiguity.
Genome SizeAssembly outputThe total length of the assembled plastid genome.
Number of GenesAnnotation softwareThe total number of protein-coding genes, tRNAs, and rRNAs identified.

Part 3: Visualization with OGDRAW

OrganellarGenomeDRAW (OGDRAW) is a user-friendly web tool for creating high-quality physical maps of organellar genomes.[1][2][4]

Protocol:

  • Navigate to the OGDRAW website.

  • Upload Your Data: You can either upload your generated GenBank file or provide the GenBank accession number if your sequence is already deposited.[1]

  • Select Parameters:

    • Choose the genome shape (circular or linear). OGDRAW can often detect this automatically.[1]

    • Select the sequence source (Plastid).

    • Choose the desired output format (e.g., PDF, SVG).

  • Customize the Map (Optional): OGDRAW provides several options for customization, such as including a GC content graph, highlighting specific genes, or showing restriction sites.[1]

  • Submit and Download: Submit your job and download the generated physical map.

Visualizations

Experimental Workflow

experimental_workflow plant_tissue Plant Tissue dna_extraction DNA Extraction (CTAB Method) plant_tissue->dna_extraction dna_qc DNA Quality Control (Table 1) dna_extraction->dna_qc fragmentation DNA Fragmentation dna_qc->fragmentation library_prep End-Repair, A-tailing, Adapter Ligation fragmentation->library_prep size_selection Size Selection library_prep->size_selection amplification Library Amplification (Optional) size_selection->amplification library_qc Library Quality Control (Table 2) amplification->library_qc sequencing Next-Generation Sequencing library_qc->sequencing

Caption: Experimental workflow from plant tissue to NGS.

Bioinformatic Workflow

bioinformatic_workflow raw_reads Raw Sequencing Reads (.fastq) qc_trimming Quality Control & Trimming (FastQC, Trimmomatic) raw_reads->qc_trimming clean_reads Clean Reads qc_trimming->clean_reads assembly De Novo Assembly (NOVOPlasty/GetOrganelle) clean_reads->assembly contigs Assembled Contigs (.fasta) assembly->contigs annotation Genome Annotation (GeSeq/PGA) contigs->annotation genbank_file Annotated Genome (.gbk) annotation->genbank_file

Caption: Bioinformatic workflow for genome assembly and annotation.

OGDRAW Data Flow

ogdraw_data_flow genbank_input Input: GenBank File (.gbk) or Accession Number ogdraw_server OGDRAW Web Server genbank_input->ogdraw_server physical_map Output: Physical Genome Map ogdraw_server->physical_map user_params User Parameters: - Circular/Linear - Output Format (PDF, SVG) - Customizations user_params->ogdraw_server

Caption: Data flow for physical map generation with OGDRAW.

References

Method

Application Notes and Protocols for the Organelle Genome Database for Algae (OGDA)

For Researchers, Scientists, and Drug Development Professionals Introduction and Database Overview The Organelle Genome Database for Algae (OGDA) is a specialized resource that provides a comprehensive collection of mito...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Database Overview

The Organelle Genome Database for Algae (OGDA) is a specialized resource that provides a comprehensive collection of mitochondrial and plastid genomes from various algal species.[1][2][3] This database serves as a valuable tool for researchers in the fields of genomics, evolutionary biology, and phycology. The data within OGDA is sourced from public repositories such as NCBI, DDBJ, and EMBL-EBI, as well as through direct sequencing efforts by the database creators.[1][2]

Data Access: Web-Based Portal

It is important to note that based on a thorough review of available documentation, the OGDA database does not provide a public Application Programming Interface (API) for programmatic access. Access to the database and its analytical tools is facilitated through a user-friendly web portal. All data is freely available for download for academic use.[3]

The primary access point for the OGDA database is its web portal:

  • URL: http://ogda.ytu.edu.cn/[1][2][3]

The following sections provide protocols for utilizing this web portal to search, analyze, and download data.

Data Content Summary

The OGDA database contains a substantial number of organelle genomes. The following table summarizes the data content as of the initial release.

OrganelleNumber of GenomesNumber of SpeciesNumber of Phyla
Plastid105566711
Mitochondria7555429

Protocols for Web-Based Data Access and Analysis

Protocol for Browsing and Searching for Organelle Genomes

This protocol outlines the steps to browse and search for specific organelle genomes within the OGDA database.

Methodology:

  • Navigate to the OGDA Homepage: Open a web browser and go to http://ogda.ytu.edu.cn/.

  • Select Organelle Type: On the main page, choose either "Plastid Genome" or "Mitochondrial Genome" to browse the respective datasets.

  • Utilize the Search Function: A search bar is provided to query the database. Users can search by species name, genus, or other taxonomic levels.

  • Filter and Sort Results: The search results can be filtered and sorted based on various criteria to refine the selection.

  • View Genome Details: Clicking on a specific entry in the search results will lead to a detailed page containing information about that organelle genome.

The following diagram illustrates the workflow for searching and retrieving data from the OGDA web portal.

start Start homepage Navigate to OGDA Homepage (http://ogda.ytu.edu.cn/) start->homepage select_organelle Select Organelle (Plastid or Mitochondria) homepage->select_organelle search Perform Search (by Species, Genus, etc.) select_organelle->search results View Search Results search->results details Select and View Genome Details results->details end End details->end start Start: Select Genomes of Interest navigate_tools Navigate to 'Tools' Section start->navigate_tools select_tool Choose Analysis Tool (e.g., Collinearity, Phylogeny) navigate_tools->select_tool set_params Configure Analysis Parameters select_tool->set_params run_analysis Execute Analysis set_params->run_analysis view_results Visualize and Interpret Results run_analysis->view_results download Download Results (Images, Data files) view_results->download end End download->end

References

Application

Application Notes and Protocols for Integrating OGDA Data with Bioinformatics Tools

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for integrating organelle genome data from the Organelle Genome Database for Algae (OGDA) with other bioi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for integrating organelle genome data from the Organelle Genome Database for Algae (OGDA) with other bioinformatics tools. The focus is on identifying novel genes and metabolic pathways that could be relevant for drug discovery and development.

Application Note 1: Comparative Genomics for Novel Gene Discovery

Objective: To identify unique genes in a target algal species by comparing its organelle genome with those of related species. These unique genes may encode proteins with novel functions that could be potential drug targets.

Introduction: Algae represent a vast and diverse group of organisms with unique metabolic capabilities, making them a promising source for novel bioactive compounds.[1][2] The Organelle Genome Database for Algae (OGDA) is a specialized resource containing a comprehensive collection of algal organelle genomes.[1][2][3] By performing comparative genomics, researchers can pinpoint genes that are unique to a specific alga, which may be responsible for the production of novel secondary metabolites or possess other functions of therapeutic interest.

Experimental Protocol: Comparative Genomics Workflow

This protocol outlines the steps for a comparative analysis of algal organelle genomes to identify unique genes.

1. Data Retrieval from OGDA:

  • Navigate to the OGDA database website.

  • Use the search or browse functions to locate the organelle genomes of your target algal species and several related reference species.

  • Download the complete genome sequences in FASTA format.

2. Gene Prediction and Annotation:

  • Tool: Use a gene prediction tool such as Glimmer or GeneMark to identify potential protein-coding genes within the downloaded organelle genomes.

  • Protocol:

    • Install the chosen gene prediction software.

    • Run the software on each FASTA file, specifying the appropriate genetic code for organellar genomes.

    • The output will be a set of predicted gene sequences (in FASTA format) and their coordinates on the genome.

  • Annotation:

    • Tool: Use a tool like BLASTp to compare the predicted protein sequences against a comprehensive protein database (e.g., UniProt) to assign putative functions.

    • Protocol:

      • Perform a BLASTp search for each predicted protein sequence.

      • Parse the BLAST results to identify the best hits and transfer functional annotations.

3. Orthologous Gene Clustering:

  • Tool: Use a tool like OrthoFinder or SonicParanoid to identify orthologous gene clusters among the predicted genes from all selected species.[4]

  • Protocol:

    • Combine the predicted protein sequences from all species into a single input directory.

    • Run the orthology inference tool according to its documentation.

    • The output will be a set of orthologous groups (clusters of related genes).

4. Identification of Unique Genes:

  • Analyze the output from the orthology clustering to identify genes present only in your target species. These are genes that do not have a clear ortholog in the other related species.

Data Presentation: Comparative Gene Content

The results of the comparative analysis can be summarized in a table.

Algal SpeciesTotal Predicted GenesCore Genes (Shared by all)Accessory Genes (Shared by some)Unique Genes
Target Species A1501102515
Reference Species B145110287
Reference Species C142110293

Workflow Visualization

cluster_0 Data Acquisition & Pre-processing cluster_1 Comparative Analysis A 1. Retrieve Organelle Genomes (OGDA Database) B 2. Gene Prediction (e.g., Glimmer) A->B C 3. Functional Annotation (e.g., BLASTp) B->C D 4. Orthologous Gene Clustering (e.g., OrthoFinder) C->D E 5. Identify Unique Genes D->E F 6. Downstream Analysis of Unique Genes E->F

Comparative Genomics Workflow.

Application Note 2: Metabolic Pathway Reconstruction for Bioactive Compound Discovery

Objective: To reconstruct metabolic pathways from an algal organelle genome to identify novel enzymes or pathways that may produce bioactive compounds.

Introduction: Algal organelles, particularly the chloroplast, are hubs of primary and secondary metabolism, responsible for synthesizing a wide array of compounds, some of which may have therapeutic properties.[5][6] By analyzing the gene content of an organelle genome, it is possible to reconstruct its metabolic pathways and identify enzymes that could be targets for metabolic engineering or sources of novel natural products.[5][7][8]

Experimental Protocol: Metabolic Pathway Analysis

This protocol describes how to identify metabolic genes and map them to known pathways.

1. Data Retrieval and Gene Annotation:

  • Follow steps 1 and 2 from the "Comparative Genomics Workflow" to obtain the annotated protein-coding genes from your target algal organelle genome from OGDA.

2. Enzyme Commission (EC) Number Assignment:

  • Tool: Use a tool like the KEGG Automatic Annotation Server (KAAS) to assign Enzyme Commission (EC) numbers to your annotated protein sequences.[5]

  • Protocol:

    • Submit your protein sequences in FASTA format to the KAAS web server.

    • Select the appropriate reference organism set.

    • The server will return a list of your genes with their corresponding KO (KEGG Orthology) numbers and EC numbers.

3. Pathway Mapping:

  • Tool: Use the KEGG Mapper tool to map the identified enzymes (via their EC numbers) onto known metabolic pathway maps.

  • Protocol:

    • On the KEGG Mapper website, select the "Search&Color Pathway" tool.

    • Enter the list of EC numbers obtained from KAAS.

    • Select the reference pathway maps relevant to your research (e.g., fatty acid biosynthesis, terpenoid backbone biosynthesis).

    • The tool will highlight the enzymes present in your alga on the pathway maps, allowing you to visualize the metabolic potential.

4. Identification of Novel Pathways or Enzymes:

  • Look for "holes" in the pathways (missing enzymes) that might be filled by novel, uncharacterized genes in your dataset.

  • Identify pathways that are complete or nearly complete, suggesting the alga can produce specific classes of compounds.

Data Presentation: Predicted Metabolic Pathway Enzymes

The identified enzymes for a specific pathway can be presented in a table.

Gene IDPutative FunctionEC NumberKEGG Pathway
alg001Acetyl-CoA carboxylase6.4.1.2Fatty acid biosynthesis
alg002Malonyl CoA-ACP transacylase2.3.1.39Fatty acid biosynthesis
alg0033-oxoacyl-ACP synthase2.3.1.41Fatty acid biosynthesis
alg0043-oxoacyl-ACP reductase1.1.1.100Fatty acid biosynthesis
alg0053-hydroxyacyl-ACP dehydratase4.2.1.59Fatty acid biosynthesis
alg006Enoyl-ACP reductase1.3.1.9Fatty acid biosynthesis

Pathway Visualization

cluster_0 Input Data cluster_1 Pathway Reconstruction cluster_2 Application A Annotated Protein Sequences from Organelle Genome B EC Number Assignment (e.g., KEGG KAAS) A->B C Pathway Mapping (e.g., KEGG Mapper) B->C D Identification of Novel Enzymes/Pathways C->D E Metabolic Engineering D->E F Bioactive Compound Discovery D->F

Metabolic Pathway Analysis Workflow.

Concluding Remarks

The integration of data from the OGDA database with a suite of bioinformatics tools provides a powerful approach for exploring the genetic and metabolic potential of algae. The protocols outlined here offer a starting point for researchers to identify novel genes and pathways that could lead to the discovery of new therapeutic agents. Further experimental validation is necessary to confirm the function of predicted genes and the presence of metabolic products.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Open Government Data Access (OGDA)

Welcome to the technical support center for the Open Government Data Access (OGDA) platform. This resource is designed to assist researchers, scientists, and drug development professionals in resolving common issues enco...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Open Government Data Access (OGDA) platform. This resource is designed to assist researchers, scientists, and drug development professionals in resolving common issues encountered when downloading data for their experiments.

Troubleshooting Guides

This section provides step-by-step instructions to troubleshoot and resolve specific issues you may encounter while downloading data from the OGDA portal.

Issue 1: Download Does Not Start or Stalls

You click the download button, but the download does not initiate, or it starts and then stops responding.

Troubleshooting Steps:

  • Refresh the Page: A simple page refresh can often resolve temporary connection issues. Try a hard refresh (Ctrl+F5) to clear the cache for the page.[1]

  • Check Browser Compatibility: Ensure you are using a supported and up-to-date web browser. Some older browsers may have compatibility issues with modern data portals.

  • Clear Browser Cache and Cookies: Your browser's cache or cookies can sometimes interfere with downloads.[2][3] Clear your browser's data and try the download again.

  • Disable Browser Extensions: Browser extensions, particularly ad blockers or security plugins, can sometimes block downloads.[2] Try disabling them and attempting the download again.

  • Check Network Connection: A slow or unstable internet connection can cause downloads to stall. Try downloading a file from a different website to check your connection speed.

  • Try a Different Browser: If the issue persists, try using a different web browser to see if the problem is specific to your current browser.[2]

Issue 2: "Server Error" or "Timeout" Message

You receive an error message indicating a server-side problem or that the connection has timed out. This is common with large datasets.[2][4]

Troubleshooting Steps:

  • Try Again Later: The server may be experiencing temporary high traffic or undergoing maintenance.[2] Wait for some time and then try the download again.

  • Reduce Dataset Size: If you are attempting to download a very large file, the server may time out.[2][4] If possible, use the portal's filtering tools to select a smaller subset of the data.[2]

  • Use a Download Manager: For large files, a download manager can help by enabling resumable downloads. If the download is interrupted, you can resume it without starting over.

  • Contact Support: If the issue persists for an extended period, there may be a problem with the server. Contact the OGDA support team and provide them with the dataset details and the error message you received.[2]

Frequently Asked Questions (FAQs)

This section answers common questions about downloading data from the OGDA portal.

Q1: I downloaded a file, but it's the wrong dataset.

A1: This can occasionally happen due to caching issues on the server or if multiple datasets are bundled.[5] First, try clearing your browser cache and attempting the download again. If you still receive the incorrect file, please report the issue to the OGDA support team, providing the name of the dataset you were trying to download and the name of the file you received.

Q2: I downloaded a zip file, but it only contains documentation and no data files.

A2: This typically indicates an issue with your access permissions or authentication.[6] It may occur if you are not recognized as being part of a member institution or if your access has expired.[6] Ensure you are logged into your institutional account and that your credentials are up to date. If you are accessing the portal remotely, you may need to log in from your institution's network periodically to re-validate your access.[6]

Q3: My download is very slow. What can I do?

A3: Slow download speeds can be caused by several factors:

  • Server Load: The OGDA servers may be experiencing high traffic.

  • File Size: Large datasets will naturally take longer to download.

  • Network Congestion: Your local network or internet service provider may be experiencing congestion.

  • Time of Day: Downloading during off-peak hours may result in faster speeds.

You can try the troubleshooting steps for stalled downloads, and if the problem persists, consider using a download manager.

Q4: Are there any restrictions on the data I can download?

A4: Most datasets on the OGDA portal are open and have no restrictions on use.[7] However, some datasets may have specific licenses or usage conditions.[7] Always check the "Access and Use" section on the dataset's page for any specific terms.[7] Some data may be restricted and require additional information or permissions to access.[6]

Q5: What file formats are the datasets available in?

A5: Datasets on the OGDA portal are available in various formats, such as CSV, JSON, XML, and shapefiles. The available formats for a specific dataset are listed on its download page. Ensure that the file format is compatible with your analysis software before downloading.[2]

Visualizations

Data Download Workflow

The following diagram illustrates the typical workflow for downloading data from the OGDA portal, including potential points of failure.

A User Initiates Download B Request Sent to OGDA Server A->B C Server Processes Request B->C D Authentication & Authorization Check C->D E Data Packaging (e.g., zipping) D->E Success J Authentication Failure D->J Failure F Data Transfer to User E->F G Download Complete F->G Success I Server Timeout/Error F->I Failure H Download Fails I->H J->H

Caption: Workflow for downloading data from the OGDA portal.

Troubleshooting Logic for Download Issues

This diagram provides a logical flow to help you diagnose and resolve common data download problems.

Start Start: Download Issue Q1 Does the download start? Start->Q1 A1_Yes Is the download slow or stalled? Q1->A1_Yes Yes A1_No Check Browser (Cache, Extensions) Try Different Browser Q1->A1_No No Q2 Is it a large file? A1_Yes->Q2 Q3 Receiving a server error? A1_No->Q3 A2_Yes Use Download Manager Filter to Smaller Dataset Q2->A2_Yes Yes A2_No Check Network Connection Q2->A2_No No End_Success Issue Resolved A2_Yes->End_Success A2_No->Q3 A3_Yes Try Again Later Q3->A3_Yes Yes A3_No Is the downloaded file incorrect? Q3->A3_No No A3_Yes->End_Success A4_Yes Report Incorrect File A3_No->A4_Yes End_Contact Contact Support A4_Yes->End_Contact

Caption: Troubleshooting logic for common download issues.

References

Optimization

Troubleshooting Failed BLAST Searches in OGDA

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during BLAST searc...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during BLAST searches on the OGDA platform.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: "No significant similarity found" message.

Q: Why did my BLAST search return a "No significant similarity found" message?

A: This is a common result that indicates your query sequence did not align with any sequences in the selected database under the current search parameters. Here are several potential reasons and solutions:

  • Short Query Sequence: Very short sequences (under 20-25 residues) may not generate statistically significant alignments with default settings.[1][2]

    • Solution: Try increasing the "Expect (E) value" threshold to see more lenient matches. You can also decrease the "Word Size" to find shorter, more fragmented alignments.[1][2][3]

  • Low-Complexity Regions: Your sequence might contain regions of low complexity (e.g., repetitive elements) that are automatically filtered out by BLAST.[2][4][5] If a large portion of your sequence is filtered, it may be too short to find a significant match.

    • Solution: You can disable the low-complexity filter in the advanced search parameters. However, be aware this may increase the number of biologically irrelevant hits.[4]

  • Novel Sequence: Your query sequence may be novel and not have a close homolog in the database.

    • Solution: Try searching against a broader database, such as the non-redundant (nr) database, to increase the chances of finding a distant relative.

  • Incorrect Database: You might be searching against the wrong type of database.

    • Solution: Ensure you are using a nucleotide database for a nucleotide query (blastn) or a protein database for a protein query (blastp).[6]

  • Incorrect Genetic Code (for blastx/tblastn): If you are translating a nucleotide sequence, an incorrect genetic code might lead to a non-functional protein product with no homologs.

    • Solution: Verify and select the correct genetic code for your organism in the search parameters.

Issue 2: BLAST search timed out.

Q: My BLAST search timed out before completion. What can I do?

A: Timeouts typically occur with very large query sequences or when searching against a very large database, which can exhaust server resources.[1][2][7]

  • Large Query Sequence: A very long sequence can generate a vast number of high-scoring pairs (HSPs), consuming significant processing time.

    • Solution 1: Filter Repeats: If your sequence contains known repetitive elements (like human ALU repeats), use the filtering option for repeats to reduce the number of insignificant hits.[7]

    • Solution 2: Adjust Word Size: Increase the "Word Size" (e.g., to 20-25 for blastn). This makes the initial seed for alignment longer and more specific, reducing the number of initial matches that need to be extended.[1][2][7]

    • Solution 3: Lower Expect Value: Decrease the "Expect (E) value" to a more stringent threshold (e.g., 1.0 or lower) to eliminate low-scoring, likely random matches.[7]

  • Batch Searches: Submitting a large number of sequences at once can overload the server.

    • Solution: If the OGDA platform has a standalone or API option, consider using that for large-scale searches, as these are often designed for batch processing.[4] Otherwise, break your submission into smaller batches.

Issue 3: Errors related to the query sequence.

Q: I'm getting an error message like "ERROR: Blast: No valid letters to be indexed" or an error related to the CGI context.

A: These errors usually point to a problem with the format or content of your input sequence.

  • Incorrect Format: BLAST expects sequences in a specific format, most commonly FASTA.[4][6]

    • Solution: Ensure your sequence is in the correct FASTA format, which consists of a single-line description starting with a ">" symbol, followed by lines of sequence data. Remove any non-sequence characters or formatting.[4][6]

  • Invalid Characters: The sequence itself may contain invalid characters or too many ambiguity codes (e.g., N, X, R, Y).[1]

    • Solution: Review your sequence for any characters that are not part of the standard nucleotide or amino acid alphabets. While BLAST can handle some ambiguity, a high number of such characters can prevent a successful search.[1]

  • "Align two or more sequences" option: Accidentally selecting an option to align your query against a subject sequence that you have not provided can cause an error.[6]

    • Solution: Uncheck the "Align two or more sequences" box unless you are intentionally performing a pairwise alignment with a specific subject sequence.[6]

Quantitative Data: BLAST Parameter Adjustments

The following table provides a summary of recommended parameter adjustments for common BLAST search scenarios. Default values can vary, so always check the platform's defaults.

ScenarioParameter to AdjustRecommended ChangeRationale
Short Query Sequence (<25 residues) Expect (E) valueIncrease (e.g., to 1000 or 10000)Increases the number of hits reported, including those with lower scores that might be missed with the default, more stringent setting.[2]
Word SizeDecrease (e.g., to 7 for blastn, 2 for blastp)Allows the algorithm to initiate alignments based on shorter matching "words," which is crucial for short sequences.[1][2]
Large Query Sequence or Timeout Word SizeIncrease (e.g., to 20-25 for blastn)Reduces the number of initial seed matches, focusing the search on more substantial regions of similarity and decreasing computation time.[1][2][7]
Expect (E) valueDecrease (e.g., to 1.0 or lower)Filters out weaker, potentially random matches, thereby reducing the processing load.[7]
Repeat FilteringEnable (e.g., "Human repeats")Masks repetitive regions in the query, preventing a large number of biologically uninteresting hits that can cause timeouts.[7]
Finding Distant Homologs Scoring MatrixChange (e.g., from BLOSUM62 to BLOSUM45)A lower BLOSUM number is better for detecting more distant relationships as it is derived from more divergent protein alignments.
Expect (E) valueIncreaseA less stringent E-value is more permissive and may allow the reporting of alignments with weaker scores, which is common for distant homologs.
Highly Similar Sequences Program SelectionUse megablast (for nucleotides)Optimized for speed and finding nearly identical sequences.[8]

Experimental Protocols & Workflows

Troubleshooting Workflow for a Failed BLAST Search

The following diagram illustrates a logical workflow to follow when troubleshooting a failed BLAST search in OGDA.

BLAST_Troubleshooting_Workflow Start Start: BLAST Search Fails CheckError Identify the type of failure Start->CheckError NoHits Result: 'No significant similarity found' CheckError->NoHits No Hits Timeout Result: Search Timed Out CheckError->Timeout Timeout InputError Result: Input Error Message CheckError->InputError Input Error CheckQuery Is the query sequence very short? NoHits->CheckQuery CheckQuerySize Is the query sequence very large? Timeout->CheckQuerySize CheckFormat Is the sequence in valid FASTA format? InputError->CheckFormat AdjustParamsShort Increase E-value Decrease Word Size CheckQuery->AdjustParamsShort Yes CheckComplexity Does the query have low-complexity regions? CheckQuery->CheckComplexity No Rerun Rerun BLAST Search AdjustParamsShort->Rerun DisableFilter Disable low-complexity filter CheckComplexity->DisableFilter Yes CheckDB Is the correct database selected? CheckComplexity->CheckDB No DisableFilter->Rerun SelectDB Select appropriate database (e.g., nr/nt) CheckDB->SelectDB No ContactSupport Still failing? Contact Support CheckDB->ContactSupport Yes SelectDB->Rerun AdjustParamsLarge Increase Word Size Decrease E-value CheckQuerySize->AdjustParamsLarge Yes CheckQuerySize->ContactSupport No FilterRepeats Enable repeat filtering AdjustParamsLarge->FilterRepeats FilterRepeats->Rerun CorrectFormat Correct sequence format (e.g., add '>' header) CheckFormat->CorrectFormat No CheckChars Are there invalid characters? CheckFormat->CheckChars Yes CorrectFormat->Rerun RemoveChars Remove non-standard characters CheckChars->RemoveChars Yes CheckChars->ContactSupport No RemoveChars->Rerun Success Success Rerun->Success Works Rerun->ContactSupport Fails Again

Caption: A flowchart for troubleshooting failed BLAST searches.

References

Troubleshooting

Technical Support Center: Optimizing Phylogenetic Tree Construction with Orthologous Gene Data

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on phylogenetic tree construction using orthol...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on phylogenetic tree construction using orthologous gene data (OGDA).

Frequently Asked Questions (FAQs)

Q1: What are orthologous genes and why are they crucial for building accurate phylogenetic trees?

Orthologous genes are genes in different species that evolved from a common ancestral gene through speciation.[1] They are essential for constructing species phylogenies because their evolutionary history reflects the evolutionary history of the species themselves.[1] In contrast, paralogous genes, which arise from gene duplication events within a genome, can lead to incorrect phylogenetic trees if not properly identified and handled.

Q2: What is the general workflow for constructing a phylogenetic tree using orthologous gene data?

The typical workflow involves several key steps:

  • Orthology Detection: Identifying orthologous gene sets from the genomes or transcriptomes of the species of interest.

  • Multiple Sequence Alignment (MSA): Aligning the sequences of each orthologous gene set to identify homologous positions.

  • Alignment Trimming: Removing poorly aligned or divergent regions from the MSA to reduce phylogenetic noise.

  • Phylogenetic Inference: Constructing the phylogenetic tree from the trimmed alignments using methods like Maximum Likelihood, Bayesian Inference, or Neighbor-Joining.

  • Tree Assessment: Evaluating the reliability of the inferred tree, often using bootstrap analysis.

Q3: What are the most common methods for phylogenetic tree construction?

There are several widely used methods for phylogenetic inference, each with its own strengths and weaknesses:

  • Distance-Matrix Methods (e.g., Neighbor-Joining): These methods are computationally fast and calculate a pairwise distance matrix for all sequences to build a tree.[2]

  • Maximum Parsimony: This method seeks the tree that requires the fewest evolutionary changes to explain the observed data.[2]

  • Maximum Likelihood: This is a statistically robust method that evaluates the probability of the observed data given a particular tree and a model of evolution, selecting the tree with the highest likelihood.[2]

  • Bayesian Inference: This method uses a probabilistic approach to infer a posterior probability distribution of trees.[2]

Troubleshooting Guides

Problem 1: My phylogenetic tree has low bootstrap support values.

Q: What do low bootstrap values indicate and how can I improve them?

A: Low bootstrap values (typically below 70% or 0.7) suggest that the branching pattern of your tree is not well-supported by the data.[3] This can be due to several factors:

  • Insufficient Phylogenetic Signal: The selected genes may not contain enough informative variation to resolve the relationships between the species.

  • Conflicting Phylogenetic Signals: Different genes may support different evolutionary histories due to biological processes like incomplete lineage sorting or horizontal gene transfer.

  • Poor Alignment Quality: Inaccurate multiple sequence alignments can introduce noise and obscure the true phylogenetic signal.

Troubleshooting Steps:

  • Increase the Number of Genes: Adding more orthologous genes to your analysis can increase the overall phylogenetic signal and improve support values.

  • Filter for Informative Genes: Select genes that are more likely to contain a strong phylogenetic signal.

  • Improve Alignment Quality:

    • Experiment with different multiple sequence alignment programs (e.g., MAFFT, MUSCLE, Clustal Omega).

    • Visually inspect your alignments and manually edit obviously misaligned regions.

    • Use alignment trimming software (e.g., trimAl, Gblocks) to remove poorly aligned or highly variable regions.[4]

  • Use a More Sophisticated Phylogenetic Method: If you are using a distance-based method, consider switching to a model-based method like Maximum Likelihood or Bayesian Inference, which can better account for the complexities of sequence evolution.

Problem 2: The topology of my phylogenetic tree is inconsistent with known species relationships.

Q: Why might my tree be incongruent with established taxonomy, and what can I do to resolve this?

A: Incongruence between your gene tree and the expected species tree can arise from several biological and methodological issues:

  • Incomplete Lineage Sorting (ILS): This occurs when ancestral genetic variation persists through speciation events, leading to gene trees that differ from the species tree.[5]

  • Hidden Paralogy: Mistakenly including paralogous genes in your analysis can lead to incorrect tree topologies.

  • Horizontal Gene Transfer (HGT): The transfer of genetic material between species can create conflicting phylogenetic signals.

  • Long-Branch Attraction: This is a systematic error in phylogenetic inference where rapidly evolving lineages are incorrectly grouped together.

Troubleshooting Steps:

  • Careful Orthology Prediction: Use robust methods for identifying single-copy orthologs to minimize the inclusion of paralogs. Tools like OrthoFinder and OMA are designed for this purpose.

  • Use Coalescent-Based Species Tree Methods: Methods like ASTRAL are specifically designed to account for incomplete lineage sorting by reconciling individual gene trees into a species tree.

  • Remove Outlier Taxa: Highly divergent or "rogue" taxa can disrupt the tree topology. Consider removing them from the analysis to see if the overall tree structure improves.

  • Check for Evidence of HGT: If HGT is suspected, you may need to remove the affected genes from your analysis or use methods that can account for such events.

  • Use a More Appropriate Model of Evolution: For Maximum Likelihood and Bayesian methods, selecting the best-fit model of nucleotide or amino acid substitution is crucial for accurate tree reconstruction.

Data Presentation

Table 1: Comparison of Orthology Detection Method Performance

MethodSensitivity (%)Specificity (%)Primary Approach
INPARANOID >80>80BLAST-based (pairwise)
OrthoMCL >80>80BLAST-based (multi-species clustering)
BLAST-based HighLowerSequence similarity
Tree-based LowerHighPhylogenetic tree reconciliation

Data adapted from studies evaluating orthology detection methods.[6][7] Sensitivity refers to the ability to correctly identify true orthologs, while specificity refers to the ability to correctly reject non-orthologs.

Table 2: Impact of Alignment Trimming on Phylogenetic Accuracy

Trimming StrategyEffect on Maximum Likelihood Tree Quality
No Trimming Baseline
Light Trimming (e.g., trimAl -gappyout) Often improves or maintains accuracy
Aggressive Trimming (e.g., Gblocks default) Can decrease accuracy by removing informative sites
Automated Heuristic (e.g., trimAl -automated1) Generally improves or maintains accuracy

Based on findings that aggressive trimming can negatively impact phylogenetic inference by removing valuable signal along with noise.[4][8]

Experimental Protocols

Protocol 1: Phylogenetic Tree Construction using OrthoFinder and IQ-TREE

This protocol outlines a common pipeline for phylogenetic analysis using orthologous genes.

1. Orthology Inference with OrthoFinder

  • Objective: To identify orthologous gene groups from a set of protein sequences.

  • Procedure:

    • Prepare FASTA files of protein sequences for each species.

    • Run OrthoFinder with the following command:

    • OrthoFinder will output orthologous gene groups in a designated results directory.

2. Multiple Sequence Alignment

  • Objective: To align the protein sequences for each single-copy ortholog group.

  • Procedure:

    • Extract the single-copy ortholog sequences identified by OrthoFinder.

    • For each ortholog group, perform a multiple sequence alignment using a program like MAFFT:

3. Alignment Trimming

  • Objective: To remove poorly aligned regions from the alignments.

  • Procedure:

    • Use a trimming tool like trimAl on each aligned FASTA file. The -gappyout option is a moderately stringent trimming strategy.

4. Phylogenetic Inference with IQ-TREE

  • Objective: To construct a maximum likelihood phylogenetic tree from the concatenated trimmed alignments.

  • Procedure:

    • Concatenate the trimmed alignment files into a single supermatrix file.

    • Run IQ-TREE on the concatenated alignment. The -m MFP option will automatically select the best-fit substitution model, and -bb 1000 will perform 1000 bootstrap replicates.

Mandatory Visualization

Phylogenetic_Workflow cluster_data_prep Data Preparation cluster_alignment Sequence Alignment cluster_inference Phylogenetic Inference a Protein Sequences b Orthology Detection (OrthoFinder) a->b c Single-Copy Orthologs b->c d Multiple Sequence Alignment (MAFFT) c->d e Alignment Trimming (trimAl) d->e f Concatenated Alignment e->f g Phylogenetic Tree Construction (IQ-TREE) f->g h Final Phylogenetic Tree g->h

Caption: A generalized workflow for phylogenetic tree construction using orthologous gene data.

Troubleshooting_Low_Support start Low Bootstrap Support q1 Sufficient Phylogenetic Signal? start->q1 a1 Increase Number of Genes q1->a1 No q2 Good Alignment Quality? q1->q2 Yes a1->q2 a2 Improve Alignment & Trimming q2->a2 No q3 Appropriate Phylogenetic Method? q2->q3 Yes a2->q3 a3 Use Model-Based Method (ML/Bayesian) q3->a3 No end Improved Tree Support q3->end Yes a3->end

Caption: A troubleshooting guide for addressing low bootstrap support in phylogenetic trees.

References

Optimization

OGDA Technical Support Center: Troubleshooting Incomplete Genome Assemblies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with incomplete genome assemblies...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with incomplete genome assemblies while using the Orthology and Genome-wide Data Analysis (OGDA) platform.

Frequently Asked Questions (FAQs)

Q1: Why are some of my genes reported as "fragmented" or "missing" in the OGDA gene prediction report?

A1: Incomplete or fragmented genome assemblies are a primary reason for such observations.[1][2] If a gene's sequence is split across two or more separate contigs (contiguous sequences) in your assembly, OGDA may predict it as a "fragmented" gene.[1] If the contig containing a gene is missing entirely from the assembly, it will be reported as "missing".[1][3] Low-quality assemblies with many gaps can lead to a significant number of incorrectly predicted genes.[1]

Common causes for fragmented or missing genes in assemblies include:

  • Repetitive regions: Short sequencing reads may not be long enough to span repetitive elements, leading to breaks in the assembly.[4][5][6]

  • Low sequencing coverage: Insufficient sequencing data can result in gaps where there are not enough overlapping reads to create a contiguous sequence.[5][6]

  • Sequencing errors: Inaccuracies in the sequencing reads can complicate the assembly process.[4][5]

To assess the completeness of your genome assembly, it is recommended to use a tool like BUSCO (Benchmarking Universal Single-Copy Orthologs), which checks for the presence of a set of expected highly conserved genes.[2][5][7] A low BUSCO score indicates a more incomplete assembly.[5]

Q2: My ortholog detection analysis in OGDA is returning fewer orthologs than expected. Could my incomplete assembly be the cause?

A2: Yes, an incomplete genome assembly can significantly impact ortholog detection.[8] If a gene is missing from your assembly, it cannot be identified as an ortholog.[9] Furthermore, if a gene is fragmented, the resulting partial gene model may not produce a significant alignment score when compared to its true ortholog in other species, causing it to be missed by the detection algorithm.[10]

Q3: I am observing an unexpectedly high number of synteny breaks in my OGDA analysis. How can an incomplete assembly contribute to this?

A3: Incomplete genome assemblies are a major source of artificial synteny breaks.[9] Synteny analysis relies on the order and orientation of genes along a chromosome. If your assembly is highly fragmented, genes that are truly adjacent in the genome may be located on different contigs.[9] This fragmentation creates apparent breaks in synteny when compared to a more contiguous reference genome.[9] Missing sequences in an assembly can also lead to missing gene annotations and, consequently, a failure to identify orthologous relationships necessary for synteny analysis.[9]

Troubleshooting Guides

Problem 1: Low-quality gene predictions due to a fragmented assembly.

Symptoms:

  • A high number of "fragmented" or "partial" genes in the OGDA gene annotation report.

  • A low BUSCO score for your genome assembly.

  • Many predicted genes lacking a start or stop codon.[1]

Troubleshooting Workflow:

cluster_0 Initial Assessment cluster_1 Improvement Strategies cluster_2 Re-analysis Assess Assess Assembly with BUSCO Scaffold Scaffold Contigs Assess->Scaffold If low completeness Check Check N50/L50 Statistics Check->Scaffold If high fragmentation GapFill Gap Filling Scaffold->GapFill Reannotate Re-run Gene Prediction in OGDA GapFill->Reannotate Reassemble Re-assemble with Long Reads Reassemble->Reannotate

Caption: Workflow for improving gene predictions from a fragmented assembly.

Detailed Steps:

  • Assess Assembly Quality:

    • BUSCO Analysis: Run BUSCO on your genome assembly to quantify its completeness in terms of expected single-copy orthologs.[5][7]

    • Contiguity Statistics: Check metrics like N50 and L50. A low N50 and high L50 indicate a highly fragmented assembly.[7]

  • Improve the Assembly (Experimental Protocols):

    • Scaffolding: If you have paired-end or mate-pair sequencing reads, you can use tools like SSPACE to order and orient your contigs into larger scaffolds.[12] This process uses the distance information from the read pairs to bridge gaps between contigs.

    • Gap Filling: Tools like GapFiller can use paired-end reads to fill in the 'N' bases within scaffolds, creating more complete sequences.[12]

    • Re-assembly with Long Reads: If available, incorporating long-read sequencing data (e.g., from PacBio or Oxford Nanopore) can dramatically improve assembly contiguity by spanning repetitive regions.[12][13]

  • Re-run Analysis in OGDA: Upload the improved assembly to OGDA and re-run the gene prediction pipeline.

Problem 2: Inaccurate ortholog detection with a draft genome.

Symptoms:

  • Fewer orthologous groups identified than expected.

  • Known orthologs are not being detected.

  • Potential paralogs being misidentified as orthologs.

Troubleshooting Workflow:

cluster_0 Input Validation cluster_1 Parameter Tuning cluster_2 Advanced Methods cluster_3 Re-analysis CheckAssembly Review Assembly Completeness (BUSCO) AdjustThresholds Adjust OGDA Orthology Parameters (e.g., E-value, sequence identity) CheckAssembly->AdjustThresholds If assembly is fragmented UseSynteny Incorporate Synteny Information CheckAssembly->UseSynteny If assembly quality is a known issue CheckAnnotation Verify Gene Annotation Quality CheckAnnotation->AdjustThresholds If annotation is poor RerunOrthology Re-run Ortholog Detection in OGDA AdjustThresholds->RerunOrthology UseSynteny->RerunOrthology

Caption: Troubleshooting workflow for inaccurate ortholog detection.

Detailed Steps:

  • Validate Input Data:

    • Assembly Completeness: As with gene prediction, a low BUSCO score can indicate that genes are missing, preventing their detection as orthologs.[5]

    • Annotation Quality: An incomplete annotation can lead to a lack of homology information.[9] Ensure your gene models are as complete as possible.

  • Adjust OGDA Parameters:

    • For fragmented genes, the resulting protein sequences will be shorter. You may need to relax the E-value and sequence identity thresholds in the OGDA ortholog detection settings to allow for the alignment of these partial sequences. Be aware that this may also increase the rate of false positives.

  • Incorporate Synteny Information:

    • If your assembly has a reasonable level of contiguity, using synteny information can help resolve ambiguous ortholog assignments.[14] OGDA may have options to weigh ortholog pairs that are in syntenic blocks more heavily.

Data Presentation

Table 1: Impact of Assembly Quality on Gene Prediction and Orthology Detection (Hypothetical Data)

Assembly MetricHighly Fragmented AssemblyImproved Assembly
N5050 kb1.5 Mb
Number of Contigs15,000800
BUSCO Score (Complete)75%95%
Predicted Genes22,00020,500
Fragmented Genes3,500300
Identified Orthologs12,00015,000

This table illustrates how improving assembly contiguity (higher N50, fewer contigs) and completeness (higher BUSCO score) can lead to more accurate gene prediction (fewer fragmented genes) and more comprehensive ortholog detection.

References

Troubleshooting

resolving errors in gene annotation on the OGDA platform

Welcome to the OGDA Platform Technical Support Center. This guide provides troubleshooting information and answers to frequently asked questions to help you resolve errors during gene annotation experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the OGDA Platform Technical Support Center. This guide provides troubleshooting information and answers to frequently asked questions to help you resolve errors during gene annotation experiments.

Frequently Asked Questions (FAQs)

Data Input and Quality Control

Q1: What are the primary causes of errors related to input data?

Errors in gene annotation often originate from the quality and completeness of the input data. Common issues include:

  • Incomplete or Fragmented Genome Assemblies: Gaps or missing regions in the genome sequence can lead to inaccurate gene predictions.[1]

  • Low-Quality Sequencing Data: Poor quality RNA-seq or other evidence tracks can introduce noise and lead to incorrect gene models.

  • Contaminated Datasets: The presence of sequences from other organisms can result in erroneous annotations.[2]

  • Inconsistent File Formats: Ensure your input files (e.g., FASTA, GFF/GTF) are correctly formatted and compatible with the OGDA platform.

Q2: How can I check the quality of my input genome assembly and RNA-seq data?

Before starting the annotation pipeline, it is crucial to assess the quality of your input data. The OGDA platform integrates tools for this purpose.

  • Genome Assembly: Use tools like BUSCO to assess the completeness of your assembly by checking for the presence of expected single-copy orthologs.

  • RNA-seq Data: Utilize tools like FastQC to check the quality of your raw sequencing reads.[2] Look for issues such as low base quality scores, adapter contamination, and sequence duplication.

Annotation Pipeline and Tools

Q3: Why do I get different results when I run different annotation pipelines (e.g., MAKER, BRAKER) on the OGDA platform?

Different gene annotation pipelines utilize distinct algorithms and evidence-weighting schemes, which can lead to variations in the final annotation.[3][4][5]

  • Ab initio predictors: Tools like AUGUSTUS and GeneMark-ETP use statistical models of gene structures.[6]

  • Evidence-based tools: Pipelines like MAKER integrate evidence from transcript alignments and protein homology to refine gene models.[3]

  • RNA-seq specific pipelines: Tools like Mikado are specialized for refining annotations using transcriptomic data.[5]

It is recommended to use a combination of approaches and compare the results for a more comprehensive annotation.

Q4: My annotation has a high number of fragmented or fused gene models. What could be the cause?

Fragmented or fused gene models are common annotation errors that can arise from several factors:[3][5]

  • Transposable Elements (TEs): TEs inserting into gene regions can disrupt their structure and lead to fragmented models.[1]

  • Incorrect Splicing Prediction: Inaccurate identification of splice sites can cause exons to be missed or incorrectly joined.

  • Dense Gene Regions: In regions with tightly packed genes, annotation tools may struggle to correctly separate adjacent gene models.

To mitigate this, ensure that repeat masking has been performed on your genome and consider using transcript evidence to guide the annotation process.

Output Interpretation and Validation

Q5: How can I assess the quality of my final gene annotation?

Several metrics can be used to evaluate the quality of your gene annotation:

  • BUSCO Score: As with the genome assembly, running BUSCO on your annotated protein sequences can provide an estimate of annotation completeness.

  • Annotation Edit Distance (AED): This metric, provided by tools like MAKER, quantifies the agreement between an annotation and its supporting evidence. An AED of 0 indicates perfect support, while an AED of 1 indicates no evidence support.

  • Manual Curation: Visually inspecting gene models in a genome browser like IGV or Apollo is a crucial step to identify and correct errors.[4]

Q6: I see many genes annotated as "hypothetical protein." How can I improve the functional annotation?

A high number of "hypothetical proteins" indicates that while a gene structure has been predicted, no functional information could be assigned based on homology to known proteins. To improve functional annotation:

  • Use Multiple Databases: The OGDA platform allows searching against various protein databases (e.g., UniProt/Swiss-Prot, NCBI nr). Ensure you are using a comprehensive set of databases.[4]

  • Protein Domain Analysis: Use tools like InterProScan to identify conserved protein domains that can provide clues about protein function.

  • Comparative Genomics: If available, comparing your annotation to that of a closely related, well-annotated species can help infer function for orthologous genes.[1]

Troubleshooting Guides

Guide 1: Resolving Incorrect Exon-Intron Boundaries

Incorrectly defined exon-intron boundaries are a frequent source of error in gene annotation.[3][5] This guide provides a workflow for identifying and correcting these issues.

Experimental Workflow for Boundary Correction

cluster_0 Initial Annotation cluster_1 Evidence Alignment cluster_2 Visualization and Manual Curation cluster_3 Annotation Refinement cluster_4 Final Validation InitialAnnotation Initial Gene Annotation with Potential Boundary Errors AlignRNAseq Align High-Quality RNA-seq Data to the Genome (e.g., STAR, HISAT2) InitialAnnotation->AlignRNAseq AlignProteins Align Homologous Proteins (e.g., BLAST, Exonerate) InitialAnnotation->AlignProteins LoadData Load Genome, Annotation, and Alignments into a Genome Browser (e.g., IGV, Apollo) AlignRNAseq->LoadData AlignProteins->LoadData InspectBoundaries Visually Inspect Exon-Intron Junctions Against Aligned Evidence LoadData->InspectBoundaries UpdateAnnotation Use Tools like PASA or Mikado to Update Gene Models Based on Transcript Evidence InspectBoundaries->UpdateAnnotation ManualCorrection Manually Edit Exon Coordinates in Apollo InspectBoundaries->ManualCorrection FinalAnnotation Validated Gene Annotation UpdateAnnotation->FinalAnnotation ManualCorrection->FinalAnnotation

Caption: Workflow for correcting exon-intron boundaries.

Detailed Protocol:

  • High-Quality Evidence Alignment:

    • RNA-seq: If you have RNA-seq data, align it to your genome assembly using a splice-aware aligner like STAR or HISAT2. This will provide experimental evidence for splice junctions.

    • Protein Homology: Align proteins from closely related species to your genome using a tool like Exonerate. This can help define exon boundaries based on conserved protein sequences.

  • Visualization and Inspection:

    • Load your genome assembly, the initial gene annotation file (in GFF3 or GTF format), and the alignment files (BAM format) into a genome browser such as IGV or Apollo.

    • Navigate to genes with suspected errors. Examine the alignment of RNA-seq reads and homologous proteins at the exon-intron junctions. Discrepancies between the annotation and the evidence suggest an error.

  • Automated Correction:

    • Utilize tools like PASA (Program to Assemble Spliced Alignments) to update your gene annotations based on the aligned transcript data.[4] PASA can add UTRs, identify alternatively spliced isoforms, and correct exon boundaries.

  • Manual Curation:

    • For complex cases or for a "gold standard" annotation set, manual curation is often necessary. Tools like Apollo provide an interface for directly editing gene models by dragging exon boundaries to match the aligned evidence.[4]

Guide 2: Identifying and Removing Contaminating Sequences

The presence of contaminating sequences can lead to the annotation of spurious genes. This guide outlines a process for identifying and removing contamination.

Logical Workflow for Contamination Screening

InputAssembly Input Genome Assembly BLASTn BLAST Contigs Against NCBI nt Database InputAssembly->BLASTn BlobTools Analyze BLAST Results and Sequence Coverage with BlobTools InputAssembly->BlobTools BLASTn->BlobTools TaxonomicPlot Generate Taxonomic Distribution Plot BlobTools->TaxonomicPlot IdentifyContaminants Identify Contigs with Non-Target Taxonomic Assignment TaxonomicPlot->IdentifyContaminants FilterAssembly Remove Contaminant Contigs IdentifyContaminants->FilterAssembly Contaminants Found CleanAssembly Clean Genome Assembly IdentifyContaminants->CleanAssembly No Contaminants FilterAssembly->CleanAssembly

Caption: Workflow for identifying and removing contaminant sequences.

Quantitative Data Summary

While exact error rates can vary significantly depending on the genome complexity and the annotation pipeline used, the following table summarizes common error types and their potential frequency.

Error TypePotential FrequencyPrimary CausesRecommended OGDA Tools for Resolution
Missing Genes5-15%Incomplete genome assembly, lack of transcript evidence.[3][5]AUGUSTUS, BRAKER, PASA
Incorrect Exon/Intron Boundaries10-20%Inaccurate splice site prediction, low-quality RNA-seq.[3][5]PASA, Apollo, IGV
Fragmented Gene Models5-10%Transposable elements, high gene density.[3][5]RepeatMasker, PASA
Fused Gene Models2-5%Incorrect start/stop codon prediction.[3][5]Apollo, Manual Curation
Incorrect Functional Annotation8-25%Homology-based inference from distant relatives, outdated databases.[1][7]InterProScan, BLAST against multiple databases

Note: These frequencies are estimates and can vary widely.

By following these guidelines and utilizing the tools available on the OGDA platform, researchers can significantly improve the accuracy and reliability of their gene annotations. For further assistance, please contact our support team.

References

Optimization

improving the accuracy of gene synteny analysis in OGDA

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the accuracy of gene synteny analysis...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the accuracy of gene synteny analysis within the Organelle Genome Database for Algae (OGDA).

Troubleshooting Guide

This guide addresses common issues encountered during gene synteny analysis in OGDA.

Issue IDProblemPotential Cause(s)Suggested Solution(s)
SYN-001No Synteny Detected or Incomplete Results1. Poor quality of one or both genome assemblies.[1] 2. Inappropriate LASTZ alignment parameters for the evolutionary distance between the species.[2][3] 3. Highly rearranged genomes.1. Ensure you are using high-quality, chromosome-level genome assemblies where possible. The completeness of the assembly can be assessed using tools like BUSCO. 2. Adjust the sensitivity of the LASTZ alignment. For distantly related species, try using less stringent parameters (e.g., lower gap penalties, smaller seed patterns). For closely related species, more stringent parameters may be necessary to avoid spurious alignments.[3] 3. For highly rearranged genomes, consider using tools that are specifically designed to handle complex rearrangements. Within OGDA's provided tools, you may need to analyze smaller syntenic blocks.
SYN-002Slow Performance or Analysis Failure1. Large genome sizes are being compared.[4] 2. The server is experiencing a high load.1. If comparing very large genomes, consider splitting the analysis into smaller chromosomal or scaffold-level comparisons.[4] 2. Try running the analysis during off-peak hours. If the problem persists, contact OGDA support.
SYN-003Unexpected or Misleading Synteny Blocks1. Presence of repetitive elements in the genomes. 2. Gene duplications leading to one-to-many or many-to-many relationships. 3. Incorrect gene annotations.[5]1. Mask repetitive sequences in your input genomes before performing the synteny analysis. This can be done using tools like RepeatMasker. 2. Carefully examine the synteny results in the context of gene family evolution. Some tools can help in distinguishing orthologs from paralogs, which is crucial for accurate synteny analysis. 3. Ensure the gene annotations for your genomes are as accurate and complete as possible. High-quality annotation is a cornerstone for reliable downstream analyses like synteny detection.[5]
SYN-004Difficulty Interpreting Dot Plot1. Unfamiliarity with dot plot visualization.[6] 2. Overlapping or nested syntenic blocks.1. A diagonal line in a dot plot indicates a region of synteny. Breaks in the diagonal suggest genomic rearrangements such as inversions (a diagonal line on the anti-diagonal) or translocations.[6] 2. Some synteny detection methods can result in overlapping blocks. It's important to understand the algorithm used by the tool to correctly interpret these results.

Frequently Asked Questions (FAQs)

Q1: What is gene synteny and why is it important?

A1: Gene synteny refers to the conserved co-localization of genes on chromosomes of different species.[6] It is a powerful tool in comparative genomics for identifying evolutionary relationships, understanding genome organization, and predicting gene function.[6]

Q2: What alignment tool does OGDA use for synteny analysis?

A2: OGDA utilizes LASTZ for genome synteny analysis. LASTZ is a powerful tool for aligning large genomic sequences and identifying regions of similarity.

Q3: How can I improve the accuracy of my synteny analysis in OGDA?

A3: To improve accuracy, you should:

  • Use high-quality genome assemblies: The completeness and contiguity of your genome assemblies are critical for accurate synteny detection.[1]

  • Ensure accurate gene annotations: Reliable gene models are essential for identifying true syntenic blocks.[5]

  • Optimize LASTZ parameters: Adjusting parameters to suit the evolutionary distance between your species of interest can significantly improve results.[2][3]

  • Filter out repetitive elements: Masking repeats prevents spurious alignments and improves the clarity of your synteny map.

Q4: What do the different parameters in the OGDA synteny analysis tool mean?

A4: While the specific interface in OGDA may vary, it is likely based on standard LASTZ parameters. Here are some key parameters and their functions:

ParameterDescriptionGeneral Recommendation
Scoring Matrix Defines the scores for matches, mismatches, and gaps.Use the default for initial runs. For distantly related species, a more forgiving matrix may be needed.
Seed Pattern Determines the initial small, exact matches (seeds) that are extended into larger alignments.Shorter and less complex seed patterns increase sensitivity but may also increase noise.
Gap Penalties Penalties for opening and extending gaps in the alignment.Lower gap penalties can be useful for more divergent species where insertions and deletions are more common.
Chain Score Threshold The minimum score for a chain of alignments to be considered a syntenic block.Increasing this threshold will result in more stringent and likely more significant synteny blocks.

Q5: Can I compare more than two genomes at once in OGDA?

A5: The core LASTZ tool performs pairwise alignments. To compare multiple genomes, you would typically perform pairwise analyses between a reference genome and several other genomes and then compare the results. Some external tools are available for multi-genome synteny visualization.

Experimental Protocols

Protocol 1: Standard Pairwise Gene Synteny Analysis in OGDA

This protocol outlines the recommended workflow for performing a standard gene synteny analysis between two algal organelle genomes using OGDA.

experimental_protocol cluster_prep Data Preparation cluster_ogda OGDA Synteny Analysis cluster_analysis Results Analysis prep1 1. Select High-Quality Genome Assemblies prep2 2. (Optional but Recommended) Mask Repetitive Elements prep1->prep2 prep3 3. Ensure Accurate Gene Annotations prep2->prep3 ogda1 4. Navigate to the Gene Synteny Analysis Tool prep3->ogda1 ogda2 5. Upload Genome and Annotation Files ogda1->ogda2 ogda3 6. Set LASTZ Parameters ogda2->ogda3 ogda4 7. Run the Analysis ogda3->ogda4 analysis1 8. Visualize Synteny (e.g., Dot Plot) ogda4->analysis1 analysis2 9. Interpret Results analysis1->analysis2 analysis3 10. Refine and Rerun if Necessary analysis2->analysis3

Figure 1. A standard workflow for pairwise gene synteny analysis in OGDA.

Methodology Details:

  • Data Preparation:

    • Genome Assemblies: Select complete or near-complete genome assemblies for the species of interest. The quality of the assembly directly impacts the accuracy of the synteny analysis.[1]

    • Repeat Masking (Recommended): Use a tool like RepeatMasker to identify and mask repetitive DNA sequences in your FASTA files. This will prevent spurious, non-homologous alignments.

    • Gene Annotations: Obtain accurate GFF3 or GTF files corresponding to your genome assemblies. The quality of gene annotations is crucial for gene-based synteny analysis.[5]

  • Analysis in OGDA:

    • Navigate to the gene synteny analysis tool within the OGDA portal.

    • Upload the prepared genome FASTA files and corresponding gene annotation files for both species.

    • Set the LASTZ parameters. For a first pass with moderately related species, the default parameters are often a good starting point. For more distantly related species, consider increasing the sensitivity by adjusting the seed pattern or gap penalties.

    • Initiate the analysis.

  • Results Interpretation:

    • Examine the output, which will likely include a dot plot visualization and a table of syntenic blocks.

    • In the dot plot, look for long diagonal lines representing conserved synteny. Breaks or shifts in these lines indicate genomic rearrangements.

    • If the results are not as expected (e.g., too few or too many syntenic blocks), consider adjusting the LASTZ parameters and rerunning the analysis.

Logical Relationships and Workflows

Improving Synteny Analysis Accuracy Workflow

The following diagram illustrates the iterative process of refining your synteny analysis to achieve higher accuracy.

accuracy_workflow start Start Analysis input_data Input High-Quality Genomes and Annotations start->input_data run_ogda Run OGDA Synteny Analysis input_data->run_ogda evaluate Evaluate Results run_ogda->evaluate acceptable Results Acceptable? evaluate->acceptable refine_data Improve Genome Assembly or Annotation evaluate->refine_data If fundamental issues are suspected refine_params Refine LASTZ Parameters acceptable->refine_params No end Final Synteny Map acceptable->end Yes refine_params->run_ogda refine_data->input_data

Figure 2. An iterative workflow for improving the accuracy of gene synteny analysis.

References

Troubleshooting

tips for efficient data retrieval from the OGDA database

Welcome to the technical support center for the Optimized Genomic and Drug Analysis (OGDA) database. This guide is designed to help researchers, scientists, and drug development professionals optimize their data retrieva...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Optimized Genomic and Drug Analysis (OGDA) database. This guide is designed to help researchers, scientists, and drug development professionals optimize their data retrieval processes, ensuring efficient and timely access to the critical information needed for their experiments.

Frequently Asked Questions (FAQs)

Q1: My queries are running slowly. What are the first steps I should take to improve performance?

A1: Slow query performance is often related to how data is requested and indexed. Here are the primary steps to troubleshoot and improve query speed:

  • Optimize Query Structure: Avoid using SELECT * in your queries, especially in production environments. Explicitly specify the columns you need to reduce the amount of data transferred.[1]

  • Utilize Indexing: Ensure that the columns you frequently use in WHERE clauses, JOIN conditions, and ORDER BY clauses are indexed.[2][3][4] Indexes act as a shortcut for the database to find your data without scanning the entire table.[1][4]

  • Analyze Query Execution Plan: Most database systems provide a tool to analyze the execution plan of a query. This will show you how the database intends to retrieve the data and can highlight inefficiencies, such as full table scans where an index could be used.

Q2: What is indexing, and how does it apply to the OGDA database?

A2: Indexing is a database feature that creates a data structure to improve the speed of data retrieval operations.[2][4] Think of it like the index in a book; it allows the database to find the location of specific data quickly. In the context of the OGDA database, you should consider indexing columns that are frequently queried, such as gene names, drug identifiers, or experimental sample IDs.

Types of Indexing in OGDA:

Index TypeDescriptionUse Case in OGDA
B-Tree Index The most common type, suitable for a wide range of queries, including equality and range searches.Ideal for searching for a range of gene expression values or sorting by drug efficacy scores.[4]
Hash Index Optimized for fast lookups on exact key-value pairs.Useful for retrieving specific drug information by its unique identifier (e.g., drug_id).[4]
Full-Text Index Designed for searching text-based data within large text fields.Can be used to efficiently search through publication abstracts or experimental notes linked to datasets.[4]

Q3: When should I avoid creating indexes?

A3: While indexing is powerful, it's not always the best solution. Avoid excessive indexing, as each index you add can slightly slow down data insertion and update operations because the index also needs to be updated.[3][4] It's a trade-off between read and write performance.

Q4: How can I write more efficient queries for joining data from different tables in OGDA?

A4: Joining tables, for example, to correlate gene expression data with drug sensitivity results, is a common operation. To perform efficient joins:

  • Index the Join Keys: Ensure that the columns used to join tables (e.g., gene_id, sample_id) are indexed in both tables.[2]

  • Avoid Unnecessary Joins: Only join the tables that contain the data you absolutely need for your query.[1]

  • Choose Appropriate Join Types: Understand the difference between INNER JOIN, LEFT JOIN, etc., and use the one that best fits your data retrieval needs to avoid processing unnecessary rows.

Troubleshooting Guide

Issue: My connection to the OGDA database is timing out.

  • Possible Cause: The query you are running is too complex or is trying to retrieve a very large dataset, leading to a long execution time that exceeds the connection timeout limit.

  • Solution:

    • Optimize the Query: Apply the query optimization techniques mentioned in the FAQs, such as using WHERE clauses to filter data and avoiding SELECT *.

    • Retrieve Data in Batches: Instead of retrieving millions of records at once, modify your script to retrieve the data in smaller chunks or pages.

    • Check Network Latency: Ensure you have a stable and low-latency network connection to the database server.

Issue: Exporting large datasets is very slow.

  • Possible Cause: The format in which you are exporting the data might not be optimal for large datasets, or the query to fetch the data for export is inefficient.

  • Solution:

    • Use Efficient Data Formats: For very large datasets, consider exporting to binary formats like Parquet or ORC, which are generally more compact and faster to process than text-based formats like CSV.

    • Pre-aggregate Data: If you don't need the raw, granular data, consider performing aggregations within the database before exporting. For example, calculate average expression levels per gene across samples directly in your query.

    • Utilize Database Export Tools: Most database systems have dedicated command-line tools for high-speed data export that are more efficient than running a SELECT query in a client application and then writing to a file.

Experimental Protocols & Workflows

Protocol: Efficient Retrieval of Drug Screening Data

This protocol outlines the steps for efficiently retrieving and joining drug screening results with corresponding genomic data.

  • Identify Target Cohort: Begin by filtering the Samples table to identify the specific cohort of interest (e.g., based on cancer type). Apply a WHERE clause on an indexed column like cancer_type.

  • Retrieve Drug Sensitivity Data: Join the filtered Samples table with the Drug_Screening table on sample_id. Select only the necessary columns, such as drug_id and sensitivity_score.

  • Retrieve Genomic Data: In a separate query, join the filtered Samples table with the Gene_Expression table on sample_id. Filter for specific genes of interest using a WHERE clause on gene_name.

  • Combine Data Locally: For very large datasets, it can be more efficient to perform the final merge of drug sensitivity and gene expression data in your local analysis environment (e.g., using Python's pandas library) rather than performing a three-table join in the database.

Logical Workflow for Optimized Data Retrieval

OptimizedDataRetrieval cluster_query_formulation Query Formulation cluster_database_execution Database Execution cluster_results Results q_start Start: Define Data Need q_select Specify Columns (Avoid SELECT *) q_start->q_select q_filter Apply Filters (WHERE clause) q_select->q_filter q_join Define Joins (on Indexed Keys) q_filter->q_join db_parse Parse Query q_join->db_parse Submit Query db_optimize Query Optimizer (Uses Index) db_parse->db_optimize db_retrieve Retrieve Data db_optimize->db_retrieve res_transfer Data Transfer db_retrieve->res_transfer res_end End: Receive Data res_transfer->res_end

Caption: Optimized Data Retrieval Workflow.

Signaling Pathway: Hypothetical Drug-Target Interaction

This diagram illustrates a hypothetical signaling pathway that could be investigated using data from OGDA, linking a drug to its target and downstream effects.

DrugTargetPathway cluster_drug_action Drug Action cluster_signaling_cascade Signaling Cascade cluster_cellular_response Cellular Response drug Drug X target Target Protein (e.g., Kinase A) drug->target Inhibits downstream1 Downstream Protein 1 target->downstream1 Activates downstream2 Downstream Protein 2 downstream1->downstream2 Phosphorylates response Cellular Effect (e.g., Apoptosis) downstream2->response Triggers

Caption: Hypothetical Drug-Target Signaling Pathway.

References

Optimization

interpreting ambiguous results from OGDA analysis tools

Welcome to the technical support center for our Omics Gene Drug Association (OGDA) analysis tools. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interp...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for our Omics Gene Drug Association (OGDA) analysis tools. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret results from your experiments.

Frequently Asked Questions (FAQs)

Here we address common questions and issues that may arise during OGDA analysis.

Q1: Why are there discrepancies between results from different OGDA tools or databases?

A1: Discrepancies in results from different OGDA tools are common and can arise from several factors:

  • Different Data Sources and Curation: Databases like DrugBank, PharmGKB, and DGIdb pull from various sources, including published literature, clinical trials, and FDA labels.[1] The curation processes and the specific data included can vary, leading to different gene-drug associations.

  • Varying Algorithms and Scoring: Each tool may use a unique algorithm to predict or score gene-drug interactions. For example, some tools might prioritize certain types of evidence, such as preclinical vs. clinical data, which can alter the final output. The Drug-Gene Interaction Database (DGIdb) 4.0, for instance, uses a "Query Score" that is relative to the search set and considers the overlap of interactions in the result set.[2]

  • Data Normalization: The way drugs and genes are named and grouped can differ between databases. Efforts are being made to normalize this data, but inconsistencies can still exist.[2]

  • Inclusion of Predicted Interactions: Some databases, like STITCH, include predicted interactions based on factors like genomic context and co-expression, in addition to known interactions.[1]

Q2: My analysis returned a long list of potential gene-drug interactions. How do I prioritize these for further investigation?

A2: Prioritizing a large number of potential interactions is a critical step. Here are some strategies:

  • Focus on Known Drug Targets: Start by filtering for interactions where the gene is a known target of the drug. Resources like Drug Target Commons provide curated databases of such interactions.[2]

  • Utilize Scoring Metrics: If the tool provides an interaction or query score, use this to rank the results. Higher scores often indicate stronger evidence or a higher degree of confidence.[2]

  • Integrate Other Omics Data: If available, integrate data from other omics platforms (e.g., proteomics, metabolomics) to see if the predicted interaction is supported by changes at other molecular levels.[3]

  • Pathway Analysis: Use pathway analysis tools to see if the identified genes are enriched in specific biological pathways relevant to your research. This can help identify key pathways affected by the drug.

Q3: What are "Variants of Uncertain Significance" (VUS) and how should I interpret them in the context of my OGDA results?

A3: A Variant of Uncertain Significance (VUS) is a genetic variant for which there is not enough evidence to classify it as either pathogenic (disease-causing) or benign.[4]

  • Interpretation: A VUS result should not be used to make clinical decisions.[5] It simply means that at the present time, the significance of that particular genetic change is unknown.

  • Re-classification: As more research is conducted and more data becomes available, a VUS may be reclassified as pathogenic or benign.[4] It's important to periodically check for updated classifications in genomic databases.

  • Population Frequency: The frequency of a VUS in the general population can sometimes provide clues. Very rare variants are more likely to be pathogenic, but this is not a definitive rule.

Q4: My CRISPR screen results show a gene as essential, but it's not a known drug target. How should I proceed?

A4: This is a common and potentially exciting finding. Here's how to approach it:

  • Rule out False Positives: CRISPR screens can have false positives. One common cause is genomic amplification of the target region, which can lead to off-target effects.[6] It is crucial to validate the finding using complementary approaches.

  • Functional Validation: Use alternative methods to validate the gene's essentiality, such as RNA interference (RNAi) or using multiple single-guide RNAs (sgRNAs) targeting different regions of the gene.[6]

  • Druggability Assessment: Even if a gene is essential, it may not be "druggable" with current technology. Assess the protein's structure and function to determine if it has binding pockets suitable for small molecule inhibitors.

  • Pathway Context: Investigate the biological pathway in which the gene product functions. Even if the protein itself is not directly druggable, other components of the pathway might be.

Troubleshooting Guides

This section provides detailed guidance on how to troubleshoot specific ambiguous results.

Issue 1: Conflicting Results Between CRISPR and RNAi Screens

You've performed parallel loss-of-function screens using CRISPR and RNAi to identify genes essential for a specific cancer cell line's survival. The results show minimal overlap between the two screens.

Potential Causes and Solutions
Potential CauseDescriptionTroubleshooting Steps
Off-Target Effects RNAi can have off-target effects by unintentionally silencing mRNAs with some sequence homology. CRISPR can also have off-target effects on genomic sites with sequence similarity to the intended target.[6]1. For RNAi, use at least two different shRNAs per gene. 2. For CRISPR, use at least two different sgRNAs per gene. 3. Perform rescue experiments by re-expressing the target gene.
On-Target, Off-Phenotype Effects Complete gene knockout by CRISPR can trigger compensatory mechanisms that mask the phenotype, leading to false negatives.[6] RNAi-mediated knockdown, being partial, may not trigger these same compensatory pathways.1. Use CRISPR interference (CRISPRi) for gene knockdown instead of knockout. 2. Analyze the expression of functionally redundant genes after CRISPR knockout.
Genomic Amplification (CRISPR) High copy number of the target gene's locus can lead to false positives in CRISPR screens due to a general DNA damage response, independent of the gene's function.[6]1. Check the copy number variation (CNV) status of hit genes in your cell line. 2. Deprioritize hits located in highly amplified regions.
Differences in Mechanism RNAi targets mRNA for degradation, while CRISPR targets genomic DNA for cutting. These fundamental differences can lead to distinct cellular responses.[6]Acknowledge the inherent differences and consider hits from both platforms as potentially valid, requiring further orthogonal validation.
Experimental Protocol: Validating Hits from Functional Genomics Screens
  • Secondary Screen:

    • Objective: Confirm the phenotype observed in the primary screen.

    • Method: Re-test the top hits from the primary screen using a lower-throughput assay with multiple shRNAs or sgRNAs per gene.

  • Orthogonal Validation:

    • Objective: Validate the hits using a different technology.

    • Method: If the primary screen was CRISPR-based, validate with RNAi, and vice-versa.

  • Rescue Experiment:

    • Objective: Ensure the observed phenotype is due to the loss of the target gene.

    • Method: After knockdown or knockout, re-introduce a version of the gene that is resistant to the shRNA or sgRNA (e.g., by silent mutations in the target sequence). A reversal of the phenotype confirms the on-target effect.

Workflow for Troubleshooting Conflicting Screen Results

G cluster_0 Initial Screens cluster_1 Initial Analysis cluster_2 Troubleshooting & Validation CRISPR CRISPR Screen Hit_List_C CRISPR Hit List CRISPR->Hit_List_C RNAi RNAi Screen Hit_List_R RNAi Hit List RNAi->Hit_List_R Comparison Compare Hit Lists Hit_List_C->Comparison Hit_List_R->Comparison Check_CNV Check Copy Number for CRISPR Hits Comparison->Check_CNV Discrepancy Orthogonal_Val Orthogonal Validation (e.g., CRISPRi/RNAi swap) Comparison->Orthogonal_Val Discrepancy Check_CNV->Orthogonal_Val Rescue_Exp Rescue Experiments Orthogonal_Val->Rescue_Exp Final_Hits Validated Hit List Rescue_Exp->Final_Hits

Caption: Workflow for troubleshooting conflicting results from CRISPR and RNAi screens.

Issue 2: High-Scoring Drug-Gene Interaction Lacks Clear Mechanistic Link

Your OGDA analysis identifies a strong statistical association between a drug and a gene, but there is no known biological mechanism linking the two.

Potential Causes and Solutions
Potential CauseDescriptionTroubleshooting Steps
Indirect Interaction The drug may not directly target the gene product but could be affecting its expression or activity through an intermediary molecule or pathway.1. Perform pathway analysis to identify potential intermediaries. 2. Use protein-protein interaction databases to explore connections.
Off-Target Drug Effects The drug may have unknown off-target effects that are responsible for the observed association.1. Consult databases of known drug off-targets. 2. Perform in vitro binding assays to test for direct interaction.
Confounding Factors In clinical or population data, the association may be due to a confounding variable. For example, a drug might be prescribed for a condition that is also associated with altered expression of the gene.[7]1. Re-analyze the data, controlling for potential confounders like age, sex, and disease state.[7] 2. Stratify the analysis by patient subgroups.
Data Integration Artifact The association might be an artifact of how different datasets were integrated, especially if they come from different platforms or patient cohorts.1. Review the data normalization and integration procedures. 2. Analyze the datasets separately to see if the association holds.
Experimental Protocol: Investigating a Novel Drug-Gene Interaction
  • Gene Expression Analysis:

    • Objective: Determine if the drug modulates the expression of the target gene.

    • Method: Treat cells with the drug at various concentrations and time points, then measure the gene's mRNA and protein levels using qRT-PCR and Western blotting, respectively.

  • Cellular Thermal Shift Assay (CETSA):

    • Objective: Assess direct binding of the drug to the target protein in a cellular context.

    • Method: Treat cells with the drug, then heat them to various temperatures. A drug-bound protein will typically be more stable at higher temperatures. Analyze protein levels by Western blot.

  • Upstream/Downstream Pathway Analysis:

    • Objective: Identify the mechanism of an indirect interaction.

    • Method: After drug treatment, perform phosphoproteomics or other pathway-focused assays to see which signaling pathways are modulated.

Logical Flow for Investigating Novel Interactions

G cluster_0 Initial Finding cluster_1 Initial Validation cluster_2 Mechanistic Investigation High_Score High-Scoring Interaction (No Known Mechanism) Gene_Expression Gene Expression Analysis (qRT-PCR, Western Blot) High_Score->Gene_Expression Direct_Binding Direct Binding Assay (e.g., CETSA, SPR) High_Score->Direct_Binding Pathway_Analysis Pathway Analysis (e.g., Phosphoproteomics) Gene_Expression->Pathway_Analysis Expression Change Direct_Binding->Pathway_Analysis No Direct Binding Mechanism Elucidate Mechanism Direct_Binding->Mechanism Direct Binding Confirmed Identify_Intermediary Identify Intermediary (PPI databases) Pathway_Analysis->Identify_Intermediary Identify_Intermediary->Mechanism

Caption: Logical workflow for investigating novel drug-gene interactions.

References

Troubleshooting

troubleshooting API connection issues with OGDA

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing connection issues with the Open Genomics and Drug Analysis (OGDA) API. Frequent...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing connection issues with the Open Genomics and Drug Analysis (OGDA) API.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take when I can't connect to the OGDA API?

A1: Start with the following basic checks:

  • Verify Your API Endpoint: Ensure you are using the correct and most current base URL for the OGDA API.

  • Check Your Internet Connection: Confirm that your server or local machine has a stable internet connection.

  • Review API Status Page: Check the official OGDA API status page for any ongoing incidents or scheduled maintenance.

  • Examine Your API Key: Ensure your API key is valid, correctly included in your request header, and has not expired.

Q2: I'm receiving a 401 Unauthorized error. How can I resolve this?

A2: A 401 error indicates a problem with your authentication credentials.[1] Here’s how to troubleshoot it:

  • Correct API Key: Double-check that the API key you are using is correct and does not contain any typos.

  • Authentication Header: Make sure you are passing the API key in the correct header field as specified in the OGDA API documentation (e.g., Authorization: Bearer YOUR_API_KEY).

  • Permissions: Verify that your API key has the necessary permissions for the specific data or action you are requesting.

Q3: My requests are timing out. What could be the cause?

A3: Request timeouts can be due to several factors:

  • Network Latency: There might be high latency between your client and the OGDA API servers. You can test this by running a ping or traceroute command to the API's domain.[2]

  • Firewall Restrictions: A firewall on your local network or server might be blocking outgoing connections to the OGDA API.[2] Check with your network administrator to ensure the API's IP address is whitelisted.

  • Large Queries: If you are requesting a very large dataset, the query may take longer to process than your client's timeout setting allows. Try to paginate your request or apply more specific filters to reduce the data size.

Q4: I'm getting a 400 Bad Request error. What does this mean?

A4: A 400 Bad Request error signifies that the server could not understand your request due to invalid syntax.[1] Common causes include:

  • Malformed JSON: If you are sending data in the request body, ensure your JSON is correctly formatted.[1]

  • Incorrect Parameters: Check the OGDA API documentation to confirm that you are using the correct query parameters and that their values are in the expected format.

  • Invalid Endpoint: You might be trying to access an endpoint that doesn't exist. Verify the URL path of your request.[1]

Troubleshooting Guides

Guide 1: Diagnosing Network Connectivity Issues

If you suspect a network issue is preventing you from connecting to the OGDA API, follow these steps:

  • Ping the API Domain: Open a terminal or command prompt and run ping api.ogda.com (replace with the actual domain). This will tell you if you can reach the server.

  • Run a Traceroute: If the ping is successful but you are still having issues, run traceroute api.ogda.com to identify any potential packet loss or high latency hops in the network path.[2]

  • Check Firewall Logs: Examine your local and network firewall logs for any blocked requests to the OGDA API's domain or IP address.

  • Use Network Monitoring Tools: Tools like Wireshark or Fiddler can help you inspect the raw HTTP requests being sent from your machine to identify any malformations or blocks.[2]

Guide 2: Common API Error Codes and Solutions
HTTP Status CodeError MessageCommon CauseRecommended Solution
400Bad RequestThe request was improperly formatted, or the server could not understand it.[1]Verify the syntax of your request body (e.g., JSON) and ensure all required parameters are included and correctly formatted.[1]
401UnauthorizedMissing or invalid authentication credentials.[1]Check that your API key is correct and included in the Authorization header. Ensure the key has the necessary permissions for the requested action.[1]
403ForbiddenYou do not have permission to access this resource.Contact OGDA support to ensure your account has the appropriate access rights for the data you are trying to retrieve.
404Not FoundThe requested resource could not be found on the server.[1]Double-check the endpoint URL to ensure it is correct and that the resource you are requesting exists.[1]
429Too Many RequestsYou have exceeded the API rate limit.Reduce the frequency of your requests. Check the API documentation for rate limiting policies and implement an exponential backoff strategy.
500Internal Server ErrorAn unexpected error occurred on the OGDA server.[1]This is an issue on the server-side. Wait a few moments and try your request again. If the problem persists, check the OGDA status page and contact support.
503Service UnavailableThe OGDA API is temporarily offline or unable to handle requests.This is a temporary server-side issue. Please try again later. Check the OGDA status page for updates on server status.

Experimental Protocols & Workflows

Protocol: Querying Drug-Target Interaction Data

This protocol outlines the steps to retrieve drug-target interaction data from the OGDA API.

Methodology:

  • Authentication: Obtain your API key from your OGDA user dashboard.

  • Endpoint Identification: Locate the appropriate endpoint for drug-target interaction queries in the OGDA API documentation (e.g., /api/v1/interactions).

  • Parameter Formulation: Construct your query using relevant parameters such as drug_name, target_gene, or interaction_type.

  • Request Execution: Send an HTTP GET request to the formulated URL with your API key included in the Authorization header.

  • Data Parsing: Process the JSON response to extract the required interaction data.

  • Error Handling: Implement logic to handle potential HTTP error codes, such as retrying on a 503 error or logging a 404 error.

API Request Workflow Diagram

API_Request_Workflow Client Researcher's Client Application ConstructRequest Construct API Request (Endpoint, Parameters, Headers) Client->ConstructRequest SendRequest Send HTTPS GET Request ConstructRequest->SendRequest OGDA_API OGDA API Server SendRequest->OGDA_API Authenticate Authenticate Request (Validate API Key) OGDA_API->Authenticate ProcessRequest Process Request & Query Database Authenticate->ProcessRequest Success SendResponse Send HTTPS Response Authenticate->SendResponse Failure (401) ProcessRequest->SendResponse ParseResponse Parse JSON Response SendResponse->ParseResponse HandleError Handle Error Codes ParseResponse->HandleError HandleError->Client 4xx/5xx Status Success Process & Utilize Data HandleError->Success 2xx Status

Caption: Workflow for a successful API request and response cycle.

Signaling Pathway Diagram: Hypothetical Kinase Inhibition

Kinase_Inhibition_Pathway cluster_cell Cell Membrane Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA activates GrowthFactor Growth Factor GrowthFactor->Receptor KinaseB Kinase B KinaseA->KinaseB activates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor activates Proliferation Cell Proliferation TranscriptionFactor->Proliferation promotes OGDA_Drug OGDA-Sourced Inhibitor OGDA_Drug->KinaseB inhibits

Caption: A simplified signaling cascade showing kinase inhibition.

References

Optimization

solutions for slow loading times on the OGDA platform

Welcome to the OGDA Platform's Technical Support Center. This guide is designed to help you troubleshoot and resolve issues related to slow loading times, ensuring a smooth and efficient research experience.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the OGDA Platform's Technical Support Center. This guide is designed to help you troubleshoot and resolve issues related to slow loading times, ensuring a smooth and efficient research experience.

Troubleshooting Guide: Resolving Slow Loading Times

Experiencing slow loading times can be disruptive to your research. This guide provides a step-by-step approach to help you identify and address the most common causes from your end.

Step 1: Initial Assessment & Data Gathering

Before diving into specific solutions, it's crucial to understand the nature of the slowdown. Please record the following information to help diagnose the issue:

Data PointDescriptionYour Observation
Time of Day Note the time the slowdown occurred. Is it during peak usage hours?
Specific Actions What specific actions were you performing? (e.g., loading a large dataset, running a query, initial login)
Consistency Is the slowness consistent every time you perform this action, or is it intermittent?
Platform Modules Does the slowness affect the entire platform or only specific modules/pages?
Step 2: User-Side Troubleshooting Workflow

Follow the workflow below to systematically troubleshoot potential issues on your end.

G A Start: Platform is Slow B Clear Browser Cache and Cookies A->B C Test in a Different Browser or Incognito Mode B->C I Issue Resolved B->I Did it help? D Check Your Internet Connection Speed C->D C->I Did it help? E Restart Your Router/Modem D->E Is speed lower than expected? G Disable Browser Extensions D->G Is speed normal? F Try a Wired Connection E->F E->I Did it help? F->G Still slow? F->I Did it help? H Issue Persists? Contact OGDA Support G->H G->I Did it help?

Caption: A step-by-step workflow for users to troubleshoot slow platform performance.

Experimental Protocols for Troubleshooting

Protocol 1: Clearing Browser Cache and Cookies

  • Objective: To eliminate outdated or corrupt files stored by your browser that might be causing performance issues.

  • Methodology:

    • Google Chrome: Go to Settings > Privacy and security > Clear browsing data. Select "Cookies and other site data" and "Cached images and files." Click "Clear data."

    • Mozilla Firefox: Go to Options > Privacy & Security > Cookies and Site Data. Click "Clear Data."

    • Microsoft Edge: Go to Settings > Privacy, search, and services > Clear browsing data. Choose what to clear and click "Clear now."

  • Expected Outcome: A fresh version of the OGDA platform will be loaded, potentially resolving display or speed issues.

Protocol 2: Network Speed Test

  • Objective: To determine if your internet connection speed is a contributing factor to the slow loading times.

  • Methodology:

    • Use a reliable speed testing service (e.g., Speedtest by Ookla, Google's speed test).

    • For the most accurate results, connect your computer directly to your router using an Ethernet cable.[1]

    • Close all other applications and browser tabs that might be using bandwidth.[1]

    • Run the test multiple times to get an average reading.

  • Data Interpretation: Compare your results to the speeds promised by your Internet Service Provider (ISP). If the speeds are significantly lower, this could be the root cause.

MetricDescriptionAcceptable Range (General Use)
Download Speed The rate at which data is transferred from the internet to your computer.25 Mbps or higher
Upload Speed The rate at which data is transferred from your computer to the internet.10 Mbps or higher
Latency (Ping) The time it takes for a signal to travel from your computer to a server and back.[2]Below 100 ms

Frequently Asked Questions (FAQs)

Q1: Why is the OGDA platform slow at certain times of the day?

A1: The platform may experience higher traffic during peak usage hours, which can lead to increased server load and slower response times.[3][4] If you consistently notice slowdowns at specific times, try to schedule data-intensive tasks for off-peak hours.

Q2: Can my web browser affect the platform's performance?

A2: Yes, your browser can significantly impact performance. An outdated browser, a cluttered cache, or certain browser extensions can all contribute to slower loading times.[1][5] We recommend using the latest version of a modern browser like Chrome, Firefox, or Edge and periodically clearing your cache and cookies.

Q3: I'm working with a very large dataset. Why is it taking so long to load and visualize?

A3: Large datasets require more resources to process and render. The time it takes to load and visualize data is directly proportional to its size and complexity. Inefficient database queries can also contribute to delays when working with large datasets.[6][7][8]

Q4: Does my physical location impact the loading speed?

A4: Yes, the physical distance between you and the OGDA platform's servers can affect latency.[3][9] Data has to travel, and a greater distance can lead to a slight delay. While this is often minimal, it can be a contributing factor.

Q5: Could my local network be the cause of the slowdown?

A5: Absolutely. Network congestion, an outdated router, or a weak Wi-Fi signal can all create bottlenecks and slow down your connection to the OGDA platform.[2][4][10] If possible, try connecting directly to your router with an Ethernet cable to rule out Wi-Fi issues.[1]

Q6: I've tried all the troubleshooting steps, and the platform is still slow. What should I do?

A6: If you have followed the troubleshooting guide and are still experiencing issues, please contact our support team. Provide them with the information you gathered in Step 1, as this will help them diagnose the problem more efficiently.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Algal Mitochondrial Genomes within the Organelle Genome Database for Algae (OGDA)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of algal mitochondrial genomes, leveraging the resources of the Organelle Genome Database for Algae (OGDA). Algal...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of algal mitochondrial genomes, leveraging the resources of the Organelle Genome Database for Algae (OGDA). Algal mitochondrial genomes are not only pivotal for evolutionary studies but also harbor genes for essential metabolic pathways, offering potential insights for drug development and biotechnology.

Introduction to OGDA

The Organelle Genome Database for Algae (OGDA) is a specialized and user-friendly platform that integrates organelle genome data for a wide variety of algae.[1][2] The first release of OGDA contained 755 mitochondrial genomes from 542 species across nine phyla, providing a comprehensive resource for comparative genomics.[2] Algal organelle genomes are valuable molecular tools for analyzing gene and genome structure, organelle function, and evolution due to their compact size and uniparental inheritance.[1][2]

Comparative Analysis of Algal Mitochondrial Genomes

Mitochondrial genomes in algae exhibit significant diversity in size, gene content, and structure across different lineages. This variation reflects their complex evolutionary history. For instance, extensive gene rearrangements and losses are observed when comparing the mitochondrial genomes of Bangiophyceae and Florideophyceae, two classes of red algae.[3] In contrast, some groups, like the multicellular lineages of Rhodymeniophycidae, show surprisingly high conservation of gene order.[3]

Studies on eustigmatophyte algae have revealed unique features, such as the presence of an Atp1 protein encoded by the mitogenome, which is uncommon in other ochrophytes, and a truncated nad11 gene.[4][5] These variations highlight the importance of broad, comparative studies for understanding the full scope of mitochondrial evolution in algae.

Data Presentation: Mitochondrial Genome Features

The following table summarizes key features of mitochondrial genomes from a selection of representative algal species, illustrating the diversity found within the OGDA database.

FeatureChondrus crispus (Red Alga)Nannochloropsis oculata (Eustigmatophyte)Volvox carteri (Green Alga)Saccharina japonica (Brown Alga)
Genome Size (bp) 25,89638,10715,97937,609
Protein-Coding Genes 24231338
rRNA Genes 2223
tRNA Genes 25262725
GC Content (%) 29.333.742.535.8
Reference [NC_001677.1][NC_019942.1][NC_008365.1][NC_012841.1]

Experimental Protocols

The data presented in this guide and within the OGDA database are derived from established experimental protocols for genome sequencing and annotation.

1. DNA Extraction and Sequencing: Total genomic DNA is typically extracted from algal cultures using methods like the modified phenol-chloroform procedure.[6] High-throughput sequencing is then performed using platforms such as Illumina NovaSeq or Nanopore, which generate short-read or long-read data, respectively.[7][8]

2. Genome Assembly: The sequencing reads are assembled de novo to reconstruct the complete mitochondrial genome. For Illumina data, assemblers like SPAdes are commonly used. Long-read data from platforms like Nanopore can help to resolve complex genomic regions and confirm the circular nature of the mitochondrial genome.

3. Gene Annotation: Annotation of the assembled genome is performed using various bioinformatics tools. For instance, MFannot can be used for initial annotation with a specified genetic code (e.g., the Protozoan Mitochondrial Code).[7] The Open Reading Frame Finder (ORFfinder) helps in verifying and identifying protein-coding genes.[7] Transfer RNA (tRNA) genes are identified using tRNAscan-SE, and ribosomal RNA (rRNA) genes are found by homology searches using tools like BLAST against databases of known rRNA sequences.[7] The final annotation is often manually curated by comparing with homologous genes from related species in public databases like GenBank.

Visualization of Comparative Genomics Workflow

The following diagram illustrates a typical workflow for the comparative analysis of algal mitochondrial genomes.

Algal Mitochondrial Genome Comparison Workflow cluster_0 Data Acquisition & Processing cluster_1 Comparative Analysis cluster_2 Insights & Applications A Algal Sample Collection B DNA Extraction A->B C High-Throughput Sequencing (e.g., Illumina, Nanopore) B->C D Genome Assembly C->D E Gene Annotation D->E F Data Retrieval from OGDA and other databases (e.g., NCBI) E->F G Comparison of Genome Features (Size, Gene Content, GC%) F->G H Synteny and Gene Order Analysis F->H I Phylogenetic Analysis F->I J Evolutionary Insights G->J H->J I->J K Identification of Novel Genes/ Pathways for Drug Development J->K

Caption: Workflow for comparative analysis of algal mitochondrial genomes.

This guide serves as a starting point for researchers interested in the comparative genomics of algal mitochondria. The OGDA database, in conjunction with other public resources, provides a powerful platform for uncovering the evolutionary history and biotechnological potential of these unique organelles.

References

Comparative

A Comparative Analysis of Plastid Genomes Across Diverse Algal Taxa Using the Online Genome and Database of Algae (OGDA)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of plastid genomes from three major algal taxa: Rhodophyta (red algae), Chlorophyta (green algae),...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of plastid genomes from three major algal taxa: Rhodophyta (red algae), Chlorophyta (green algae), and Glaucophyta. The data presented is representative of the information available within the Online Genome and Database of Algae (OGDA), a centralized and user-friendly platform for algal organelle genomics.[1] This analysis highlights the diversity in genome architecture and gene content, offering insights into the evolutionary relationships of these photosynthetic eukaryotes.

Data Presentation: A Snapshot of Plastid Genome Diversity

The following table summarizes key features of representative plastid genomes from each algal phylum. This quantitative data, readily accessible through OGDA's search and browsing functionalities, underscores the significant variation in plastid genome size, gene content, and GC composition across these ancient lineages.

FeatureRhodophyta (Porphyridium purpureum)Chlorophyta (Chlamydomonas reinhardtii)Glaucophyta (Cyanophora paradoxa)
Genome Size (bp) 220,483[2][3]203,395[4][5][6][7]135,599[8]
Number of Protein-Coding Genes 199[2][3]99[4][5][6][7]~150[8]
GC Content (%) 30.4[2][3]34.6[4]Not explicitly stated in search results
Inverted Repeats (IR) Present, 2 copies of 4,604 bp[2][3]Present, 2 copies of 21,200 bp[4][5][6]Present[8]

Experimental Protocols: A Bioinformatic Workflow for Comparative Analysis in OGDA

The comparative analysis of plastid genomes within the OGDA platform can be achieved through a systematic bioinformatic workflow. This protocol leverages the integrated tools available in OGDA for sequence retrieval, comparison, and phylogenetic analysis.

1. Data Retrieval:

  • Navigate to the "cpGenome" (chloroplast genome) section of the OGDA database.

  • Utilize the search or browse functions to locate the plastid genomes of interest. Genomes can be searched by species name, taxonomy, or accession number.

  • Select the desired genomes (e.g., Porphyridium purpureum, Chlamydomonas reinhardtii, and Cyanophora paradoxa) for comparative analysis.

  • Download the complete genome sequences in FASTA format.

2. Genome Feature Comparison:

  • The OGDA interface provides summary information for each plastid genome, including size, gene counts, and GC content. This information can be directly extracted for initial comparisons.

  • For a more detailed analysis of gene content, the "Gene Information" section for each genome can be accessed to identify shared and unique genes.

3. Sequence Homology Search:

  • Utilize the integrated BLAST (Basic Local Alignment Search Tool) function within OGDA.

  • Select a set of conserved protein-coding genes present in all target plastid genomes (e.g., genes related to photosynthesis like psaA, psbA, or ribosomal protein genes).

  • Perform a BLASTp search for these protein sequences from one reference genome against a database created from the other target genomes to identify orthologs.

4. Multiple Sequence Alignment:

  • Once orthologous gene sets are identified, use the integrated MUSCLE (Multiple Sequence Comparison by Log-Expectation) tool in OGDA.

  • Input the FASTA sequences of the orthologous genes from the different algal taxa.

  • Execute the alignment to identify conserved regions and variations at the nucleotide or amino acid level.

5. Phylogenetic Analysis:

  • The aligned sequences from the previous step can be used to construct a phylogenetic tree.

  • OGDA provides tools for phylogenetic reconstruction, often implementing methods like Maximum Likelihood.

  • The resulting phylogenetic tree will visualize the evolutionary relationships between the selected algal taxa based on their plastid genome data.

Mandatory Visualization

Experimental Workflow for Comparative Plastid Genomics in OGDA

G cluster_0 Data Acquisition in OGDA cluster_1 Comparative Analysis cluster_2 Phylogenetic Inference cluster_3 Output start Start browse Browse/Search cpGenomes start->browse select Select Taxa of Interest (Rhodophyta, Chlorophyta, Glaucophyta) browse->select download Download FASTA Sequences select->download compare_features Compare Genome Features (Size, Gene Count, GC Content) download->compare_features blast Identify Orthologous Genes (BLAST) download->blast table Quantitative Data Table compare_features->table muscle Multiple Sequence Alignment (MUSCLE) blast->muscle phylogeny Construct Phylogenetic Tree muscle->phylogeny interpret Interpret Evolutionary Relationships phylogeny->interpret guide Publish Comparison Guide interpret->guide table->guide

Caption: A flowchart illustrating the bioinformatic workflow for the comparative analysis of algal plastid genomes using the tools available in the OGDA database.

This guide provides a framework for conducting comparative analyses of algal plastid genomes using the rich dataset and integrated tools of the OGDA platform. By following these protocols, researchers can gain valuable insights into the evolution and diversity of these essential organelles.

References

Validation

A Researcher's Guide to Cross-Referencing In-House Oncogenomic Data with Public Genomic Databases

For researchers and drug development professionals, contextualizing internal findings is a critical step in the validation and discovery process. Cross-referencing proprietary oncogenomic data with large, public reposito...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, contextualizing internal findings is a critical step in the validation and discovery process. Cross-referencing proprietary oncogenomic data with large, public repositories can reveal the broader significance of specific mutations, validate experimental results, and identify novel therapeutic avenues. This guide provides a framework for comparing a hypothetical internal database, which we will refer to as the OncoGenomic Data Analysis (OGDA) platform, with two foundational public cancer genomics databases: The Cancer Genome Atlas (TCGA) and the International Cancer Genome Consortium (ICGC).

Platforms like the cBioPortal for Cancer Genomics provide a user-friendly interface for exploring, visualizing, and analyzing multidimensional cancer genomics data, including much of the data from TCGA.[1][2]

Comparative Data Overview

A primary step in cross-referencing is to compare key data points, such as the prevalence of somatic mutations in a specific gene of interest. The table below presents a hypothetical comparison of TP53 mutation frequencies in Lung Adenocarcinoma (LUAD) across our internal OGDA platform and the publicly available TCGA and ICGC datasets.

DatabaseCohortTotal PatientsPatients with TP53 MutationMutation Frequency (%)
OGDA (Internal) Project Alpha LUAD1507852.0%
TCGA TCGA LUAD (PanCancer Atlas)56626546.8%
ICGC LUAD-US (TCGA)56626546.8%

Note: Data for TCGA and ICGC are illustrative and based on publicly accessible cohorts. Real-world figures may vary based on the specific data freeze and filtering criteria.

Experimental Protocols

Reproducibility is paramount in genomic analysis. The following section details the methodology used to generate the comparative data in the table above.

Protocol: Comparative Analysis of TP53 Mutation Frequency
  • Internal Data Curation (OGDA):

    • Cohort Selection: Identify all patients within the internal OGDA database diagnosed with Lung Adenocarcinoma (LUAD) under "Project Alpha." A total of 150 patients were selected.

    • Data Extraction: Somatic mutation data, generated from whole-exome sequencing (WES), was queried for all patients in the selected cohort. Data was pre-filtered to include only non-synonymous mutations.

    • Gene-Specific Filtering: The curated mutation data was filtered for variants in the gene TP53. The total number of patients harboring at least one non-synonymous TP53 mutation was counted.

    • Frequency Calculation: The mutation frequency was calculated as: (Number of patients with TP53 mutation / Total number of patients in cohort) * 100.

  • Public Data Acquisition (TCGA & ICGC via cBioPortal):

    • Portal Access: Navigate to the cBioPortal for Cancer Genomics (cbioportal.org).[1][2]

    • Study Selection: Select the "Lung Adenocarcinoma (TCGA, PanCancer Atlas)" study, which contains molecularly characterized samples from The Cancer Genome Atlas (TCGA) project.[3][4] This dataset is also harmonized within the International Cancer Genome Consortium (ICGC) framework.[5][6]

    • Gene Query: Enter TP53 into the gene query box.

    • Data Analysis: Submit the query to generate an "OncoPrint" and summary statistics. The portal provides the total number of samples profiled for mutations and the number of samples with alterations in TP53.

    • Frequency Calculation: The mutation frequency is automatically calculated and displayed by the portal. This is derived from the number of patients with a TP53 mutation divided by the total number of patients with sequencing data available.

  • Cross-Database Comparison:

    • Data Aggregation: Consolidate the calculated mutation frequencies from the OGDA, TCGA, and ICGC cohorts into a single comparison table.

    • Statistical Analysis (Optional): Perform a Fisher's exact test to determine if the difference in mutation frequency between the internal OGDA cohort and the public TCGA/ICGC cohorts is statistically significant.

Visualizations: Workflows and Pathways

Visual diagrams are essential for understanding complex workflows and biological relationships. The following diagrams, generated using Graphviz, illustrate the data analysis workflow and a relevant biological pathway.

Experimental Workflow Diagram

This diagram outlines the logical flow of the comparative genomic analysis, from data source selection to the final comparison.

G cluster_0 Internal Data (OGDA) cluster_1 Public Data (TCGA/ICGC) a1 Select Cohort (Project Alpha LUAD) a2 Extract WES Somatic Mutations a1->a2 a3 Filter for TP53 Mutations a2->a3 a4 Calculate OGDA Frequency a3->a4 comp Compare Frequencies & Perform Stats a4->comp b1 Access cBioPortal b2 Select Study (TCGA LUAD) b1->b2 b3 Query TP53 Gene b2->b3 b4 Retrieve Public Frequency b3->b4 b4->comp

Comparative analysis workflow for oncogenomic data.
Signaling Pathway Diagram

Understanding the biological context is crucial. The following diagram shows a simplified p53 signaling pathway, which is frequently disrupted in cancer. Data from OGDA, TCGA, and ICGC can be used to analyze the frequency of alterations in key genes within this pathway.

G stress DNA Damage (Stress) atm ATM/ATR stress->atm p53 p53 atm->p53 mdm2 MDM2 p53->mdm2 cdkn1a p21 (CDKN1A) p53->cdkn1a bax BAX p53->bax mdm2->p53 Inhibition arrest Cell Cycle Arrest cdkn1a->arrest apoptosis Apoptosis bax->apoptosis

Simplified p53 signaling pathway and its downstream effects.

References

Validation

A Researcher's Guide to Comparing Gene Order and Synteny in Algae: OGDA vs. Alternatives

For researchers in algal genomics, understanding the evolution and functional relationships between different lineages is paramount. Gene order and synteny analysis are powerful tools in this endeavor, providing insights...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in algal genomics, understanding the evolution and functional relationships between different lineages is paramount. Gene order and synteny analysis are powerful tools in this endeavor, providing insights into the conservation and rearrangement of genetic material over evolutionary time. The Online Gene order and Synteny Database (OGDA) is a specialized platform for such analyses in algal organelle genomes. This guide provides an objective comparison of OGDA with other commonly used synteny analysis tools, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate tool for their needs.

Introduction to Gene Synteny Analysis in Algae

Synteny refers to the conserved co-localization of genes on chromosomes of different species. In the context of algal genomics, comparing the order of genes, particularly in the more compact and uniparentally inherited organelle genomes (plastids and mitochondria), can reveal deep evolutionary relationships, identify chromosomal rearrangements, and aid in the functional annotation of genes.[1]

The Online Gene order and Synteny Database (OGDA)

OGDA is a user-friendly, web-based database dedicated to the organelle genomes of algae.[1] It houses a substantial collection of plastid and mitochondrial genomes and provides an integrated suite of tools for their analysis.

Key Features of OGDA:
  • Specialized Database: Focuses exclusively on algal organelle genomes, providing a curated and centralized resource.

  • Integrated Tools: Offers functionalities for gene annotation, phylogenetic analysis, and gene synteny comparison.

  • Synteny Analysis: Employs the LASTZ alignment tool to identify and visualize syntenic regions between two selected genomes.[1]

  • Web-Based Interface: Provides an accessible platform without the need for command-line expertise.

Comparison of OGDA with Alternative Synteny Analysis Tools

While OGDA offers a convenient platform for algal organelle genomics, several other powerful tools are available for gene order and synteny analysis. The choice of tool often depends on the specific research question, the scale of the analysis, and the user's computational skills.

FeatureOGDA (Online Gene order and Synteny Database)PhycoCosmMCScanXprogressiveMauveSyMAP
Primary Focus Algal Organelle GenomesComprehensive Algal GenomicsGene Synteny and CollinearityMultiple Genome Alignment with RearrangementsSyntenic Mapping and Analysis
User Interface Web-basedWeb-basedCommand-lineCommand-line & GUICommand-line & GUI
Input Data Genomes within the database or user-uploaded sequencesGenomes within the JGI databaseBLASTP output and GFF/BED files[2][3]FASTA files of genomes[4]Sequenced genomes (FASTA) and optional annotation files[5]
Alignment Algorithm LASTZ[1]Varies (includes dot plot visualizations)[6][7]BLASTP-based[3]Progressive alignment algorithm[5]MUMmer[5]
Key Capabilities Pairwise synteny analysis of organelle genomes.Comparative genomics tools, including synteny dot plots.[6][8]Detection of synteny and collinearity, classification of duplication events.[3]Alignment of multiple genomes with large-scale rearrangements.[4]Discovery and visualization of syntenic regions, including duplicated regions.[5]
Output Visualization Parallel and xoy plots.Interactive dot plots and genome browser views.[6][9]Various plots (circle, dual synteny, etc.) through downstream tools.[3]Interactive alignment viewer showing locally collinear blocks (LCBs).[4][10]Interactive Java-based display with multiple views (dot plot, chromosome blocks).[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are step-by-step protocols for performing synteny analysis using OGDA and two popular alternative tools, MCScanX and PhycoCosm.

Protocol 1: Comparing Gene Order of Two Algal Plastid Genomes using OGDA
  • Navigate to the OGDA Website: Access the Organelle Genome Database for Algae.

  • Select the Synteny Analysis Tool: Locate the "Gene Synteny" or a similarly named tool from the analysis options.

  • Input Genomes:

    • Option A (Genomes in Database): Select the two algal species and their respective plastid genomes from the dropdown menus.

    • Option B (User-Provided Genomes): If the option is available, upload the FASTA files of the two plastid genomes you wish to compare.

  • Set Analysis Parameters: The interface may provide options to adjust the parameters for the LASTZ alignment. If available, these could include settings for scoring matrices, gap penalties, and sensitivity. For initial exploration, default parameters are often suitable.

  • Execute the Analysis: Initiate the synteny comparison by clicking the "Run" or "Submit" button.

  • Interpret the Results: The output will likely be presented as a graphical representation, such as a dot plot or a parallel plot, showing the syntenic regions between the two genomes. Lines connecting the two genomes represent regions of conserved gene order.

Protocol 2: Detecting Syntenic Blocks between Two Algal Genomes using MCScanX

MCScanX is a powerful command-line tool for detecting synteny and collinearity.[3] This protocol outlines the key steps for its use.

  • Installation:

    • Download the MCScanX toolkit from the official repository.

    • Compile the source code following the provided instructions.

  • Data Preparation:

    • Protein Sequences: Create FASTA files containing all protein sequences for the two algal species to be compared.

    • Gene Positions: Prepare simplified GFF or BED files for each species, containing the chromosome/contig, gene ID, start, and end coordinates.[2]

    • BLASTP Analysis: Perform an all-vs-all BLASTP search with the protein sequences of the two species. The output should be in tabular format (-m8 or -outfmt 6).[2][3]

  • Running MCScanX:

    • Create a single directory containing the GFF/BED files and the BLASTP output file.

    • Execute the MCScanX program, providing the path to your data files as an argument.

      (Replace prefix with the common prefix of your input files).

  • Visualizing Results:

    • MCScanX generates several output files, including a .collinearity file describing the syntenic blocks.

    • Use the downstream visualization tools included in the MCScanX package (e.g., circle_plotter, dual_synteny_plotter) to create graphical representations of the synteny.

Protocol 3: Visualizing Synteny between Two Algal Genomes using PhycoCosm

PhycoCosm, developed by the Joint Genome Institute (JGI), provides an interactive web portal for algal genomics.[6][8]

  • Access PhycoCosm: Navigate to the PhycoCosm website.

  • Select a Reference Genome: Browse or search for your algal species of interest and go to its genome portal.

  • Navigate to the Synteny Viewer: Within the genome portal, find and click on the "Synteny" tab.[7]

  • Choose a Comparison Genome: From the dropdown menu, select the second algal genome you want to compare against the reference.[9]

  • Analyze the Dot Plot: The platform will generate a dot plot visualizing the synteny between the two genomes. Diagonal lines indicate regions of conserved gene order. Inversions will appear as lines with a negative slope.[9]

  • Interactive Exploration: Use the interactive tools to zoom in on specific regions of interest and examine the alignments in more detail.[7][9]

Visualizing the Experimental Workflow

To provide a clear overview of the process of comparing gene order and synteny between algal lineages, the following diagram illustrates a generalized experimental workflow.

experimental_workflow cluster_data_prep Data Preparation cluster_analysis Synteny Analysis cluster_interpretation Results Interpretation Genome_Selection Select Algal Lineages for Comparison Data_Acquisition Acquire Genome Sequences and Annotations (e.g., from NCBI, PhycoCosm) Genome_Selection->Data_Acquisition Format_Conversion Format Data for Chosen Tool (FASTA, GFF/BED, BLAST output) Data_Acquisition->Format_Conversion Tool_Selection Choose Synteny Analysis Tool (OGDA, MCScanX, etc.) Format_Conversion->Tool_Selection Parameter_Tuning Set Analysis Parameters (e.g., alignment scores, gap penalties) Tool_Selection->Parameter_Tuning Run_Analysis Execute Synteny Detection Algorithm Parameter_Tuning->Run_Analysis Visualization Generate and Visualize Synteny Plots (Dot plots, Circle plots) Run_Analysis->Visualization Identify_Blocks Identify Conserved Synteny Blocks and Rearrangements Visualization->Identify_Blocks Biological_Inference Draw Biological Conclusions (Evolutionary relationships, functional insights) Identify_Blocks->Biological_Inference

A generalized workflow for comparative gene order and synteny analysis in algae.

Conclusion

The choice of tool for comparing gene order and synteny in algal lineages depends on the specific research goals and available resources. OGDA provides a valuable, user-friendly platform for the analysis of algal organelle genomes, making it an excellent starting point for many researchers. For more in-depth analyses, command-line tools like MCScanX offer greater flexibility and a wider range of downstream analysis options. Web-based platforms such as PhycoCosm provide a rich comparative genomics context and powerful visualization capabilities. By understanding the strengths and methodologies of each tool, researchers can effectively investigate the fascinating evolutionary dynamics of algal genomes.

References

Comparative

Validating Novel Organelle Genome Assemblies: A Comparative Guide to OGDA and De Novo Assembly Tools

The accurate assembly of organelle genomes, such as mitochondrial and chloroplast DNA, is crucial for a wide range of research areas, including evolutionary biology, phylogenetics, and the development of novel therapeuti...

Author: BenchChem Technical Support Team. Date: December 2025

The accurate assembly of organelle genomes, such as mitochondrial and chloroplast DNA, is crucial for a wide range of research areas, including evolutionary biology, phylogenetics, and the development of novel therapeutics. The validation of these assemblies is a critical step to ensure the reliability of downstream analyses. This guide provides a comparative overview of the Organelle Genome Database for Algae (OGDA) and several prominent de novo assembly tools, focusing on their capabilities for validating novel organelle genome assemblies.

Introduction to Organelle Genome Assembly Validation

Validation of a novel organelle genome assembly involves confirming its accuracy, completeness, and structural integrity. Key aspects of validation include verifying the circularity of the genome, the correct assembly of repetitive regions like the inverted repeats (IRs) in chloroplasts, and the accuracy of the gene content and order. This is often achieved through a combination of computational methods and, in some cases, experimental verification.

OGDA: A Resource for Comparative Validation

The Organelle Genome Database for Algae (OGDA) is a specialized database that houses a comprehensive collection of publicly available algal organelle genomes.[1][2][3] While not a de novo assembler itself, OGDA serves as a valuable resource for the comparative validation of newly assembled organelle genomes. Its integrated analysis tools allow researchers to compare their novel assemblies against a curated set of reference genomes.

The primary validation workflow using OGDA involves comparative genomics. A newly assembled organelle genome can be uploaded to the OGDA platform or compared locally against downloaded reference genomes from the database. The integrated BLAST tool is a key feature for this purpose, enabling researchers to perform sequence similarity searches.[4] By aligning a novel assembly against closely related and validated genomes from OGDA, researchers can identify potential misassemblies, confirm gene content and order, and investigate genomic rearrangements.

De Novo Assembly and Validation Tools

Several bioinformatics tools are available for the de novo assembly of organelle genomes from high-throughput sequencing data. These tools not only assemble the genome but also provide outputs and metrics that are essential for validating the assembly. Here, we compare some of the most widely used tools: GetOrganelle, NOVOPlasty, Organelle_PBA, and Chlomito.

  • GetOrganelle: This toolkit is a popular choice for assembling organelle genomes from whole-genome sequencing data.[2] It employs a "baiting and iterative mapping" approach to recruit organelle-specific reads for de novo assembly.[2] For validation, GetOrganelle produces an assembly graph that can be visualized with tools like Bandage.[5] This graph allows researchers to visually inspect the assembly's circularity and the structure of the inverted repeats.[2][6]

  • NOVOPlasty: This tool uses a seed-and-extend algorithm to assemble organelle genomes.[7] It is known for its speed and efficiency. Validation of a NOVOPlasty assembly involves examining the output for a single, circular contig.[7] The tool also provides information on the assembly of repetitive regions.[7] For chloroplast genomes, it generates two possible configurations of the single-copy regions relative to the inverted repeats, which requires manual inspection to determine the correct orientation.[8]

  • Organelle_PBA: This pipeline is specifically designed for assembling organelle genomes from PacBio long-read sequencing data.[1] It works by selecting organelle reads, performing error correction, and then conducting a de novo assembly.[1] Validation features include checks for circularity and the resolution of inverted repeats.[1]

  • Chlomito: Unlike the other tools, Chlomito is not a de novo assembler. Instead, it is a specialized tool for identifying and removing organelle genome contamination from nuclear genome assemblies.[9][10] It uses two key metrics, the alignment length coverage ratio (ALCR) and the sequencing depth ratio (SDR), to distinguish between genuine organelle contigs and sequences that have been horizontally transferred to the nuclear genome.[9][10] While its primary function is decontamination, the validated organelle contigs it identifies can be considered a form of assembly validation.

Quantitative Performance Comparison

The performance of de novo assembly tools can be evaluated based on several metrics, including the success rate of generating a complete circular genome, assembly accuracy, and computational resource usage. The following table summarizes the performance of GetOrganelle and NOVOPlasty based on benchmark studies.

FeatureGetOrganelleNOVOPlastyOrganelle_PBAChlomito
Primary Function De novo assemblyDe novo assemblyDe novo assembly (long reads)Organelle contaminant removal
Assembly Approach Baiting and iterative mappingSeed-and-extendRead selection and de novo assemblyContig identification based on ALCR and SDR
Validation Outputs Assembly graph, log filesCircular contig, alternative IR orientationsCircularity check, IR resolutionIdentified organelle contigs
Success Rate (Plastomes) High (e.g., 47/50 in one study)[2]Moderate (e.g., 12/50 in the same study)[6]N/A (long-read specific)N/A
Accuracy Generally high[2]High, but can be lower in repetitive regions[7]High with PacBio data[1]High for contaminant identification[9]
CPU Time ModerateFastModerateFast
Memory Usage ModerateLowModerateLow

Note: Direct comparative benchmark data for Organelle_PBA and Chlomito against GetOrganelle and NOVOPlasty with identical datasets and metrics are limited. The performance of Organelle_PBA is dependent on the quality of long-read data.

Experimental Protocols

General Protocol for Illumina Sequencing of Organelle Genomes

This protocol outlines the major steps for obtaining sequencing data suitable for organelle genome assembly.

  • DNA Extraction: High-quality total genomic DNA is extracted from fresh tissue using a suitable kit or a standard CTAB protocol.

  • Library Preparation:

    • The genomic DNA is fragmented to a desired size range (e.g., 350-500 bp).[11]

    • Adapters are ligated to the ends of the DNA fragments. These adapters contain sequences for binding to the flow cell and for PCR amplification.[11]

    • The adapter-ligated fragments are amplified by PCR to create a DNA library.[11]

  • Cluster Generation: The DNA library is loaded onto an Illumina flow cell, where the fragments bind to complementary oligonucleotides on the surface. Bridge amplification is then performed to create clusters of identical DNA fragments.[11][12]

  • Sequencing: Sequencing is performed using a sequencing-by-synthesis approach, where fluorescently labeled nucleotides are incorporated one by one, and the signal is captured by a camera after each cycle.[11][12]

  • Data Analysis: The raw sequencing reads are demultiplexed, and adapter sequences are trimmed. The resulting clean reads are then used for de novo assembly.[11]

Validation of a Novel Organelle Genome Assembly using OGDA
  • Navigate to OGDA: Access the Organelle Genome Database for Algae.

  • Select Analysis Tool: Choose the BLAST tool from the available genomics tools.[4]

  • Upload Query Sequence: Upload the newly assembled organelle genome in FASTA format as the query sequence.

  • Select Database: Choose the appropriate database of organelle genomes within OGDA to search against (e.g., plastid or mitochondrial genomes).

  • Run BLAST: Initiate the BLAST search.

  • Analyze Results: Examine the BLAST results to identify the closest relatives to the novel assembly. Analyze the alignment for coverage, identity, and any large gaps or rearrangements, which could indicate misassemblies.

Visualizations

OGDA_Validation_Workflow cluster_assembly De Novo Assembly cluster_ogda OGDA Platform cluster_validation Validation Novel_Assembly Novel Organelle Genome Assembly BLAST_Tool BLAST Tool Novel_Assembly->BLAST_Tool Upload FASTA OGDA_DB OGDA Database OGDA_DB->BLAST_Tool Reference Genomes Comparative_Analysis Comparative Analysis BLAST_Tool->Comparative_Analysis Alignment Results Validated_Assembly Validated Assembly Comparative_Analysis->Validated_Assembly Confirm Structure & Gene Content DeNovo_Assembly_Validation_Workflow cluster_input Input Data cluster_tools De Novo Assembly Tools cluster_validation_outputs Validation Outputs cluster_final_validation Final Validation Steps WGS_Reads Whole Genome Sequencing Reads GetOrganelle GetOrganelle WGS_Reads->GetOrganelle NOVOPlasty NOVOPlasty WGS_Reads->NOVOPlasty Organelle_PBA Organelle_PBA WGS_Reads->Organelle_PBA Long Reads Assembly_Graph Assembly Graph (GetOrganelle) GetOrganelle->Assembly_Graph Log_Files Log Files GetOrganelle->Log_Files Circular_Contig Circular Contig (NOVOPlasty, Organelle_PBA) NOVOPlasty->Circular_Contig NOVOPlasty->Log_Files Organelle_PBA->Circular_Contig Organelle_PBA->Log_Files Visualization Visualization (e.g., Bandage) Assembly_Graph->Visualization Annotation Gene Annotation Circular_Contig->Annotation Comparative_Genomics Comparative Genomics (e.g., with OGDA) Visualization->Comparative_Genomics Annotation->Comparative_Genomics

References

Comparative

Comparative Analysis of Algal Metabolic Pathway Genes Using the Orthologous Gene and Annotation (OGDA) Database

A Guide for Researchers in Genomics, Molecular Biology, and Drug Development The Orthologous Gene and Annotation (OGDA) database is a valuable, user-friendly platform dedicated to the organelle genomes of algae.[1][2] It...

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Genomics, Molecular Biology, and Drug Development

The Orthologous Gene and Annotation (OGDA) database is a valuable, user-friendly platform dedicated to the organelle genomes of algae.[1][2] It provides a centralized resource for genomic data from various algal species, facilitating comparative analyses of gene structure, function, and evolution, particularly within metabolic pathways.[1] This guide offers a comprehensive, step-by-step protocol for comparing metabolic pathway genes from different algae using the tools available within the OGDA platform.

I. Data Presentation: Comparative Analysis of the RuBisCO Large Subunit (rbcL) Gene

To illustrate a comparative analysis, we present hypothetical data for the rbcL gene, a key component of the carbon fixation pathway, from three different algal species. This table summarizes the type of quantitative data that can be extracted and compared using OGDA.

Gene AttributeChlamydomonas reinhardtii (Chlorophyta)Porphyra umbilicalis (Rhodophyta)Odontella sinensis (Bacillariophyta)
Organelle ChloroplastChloroplastChloroplast
Gene ID (NCBI RefSeq) YP_009598048.1YP_007024800.1YP_001520612.1
Gene Length (base pairs) 143114311428
Protein Length (amino acids) 476476475
GC Content (%) 45.237.841.5
Sequence Identity (%) to C. reinhardtii 100%78%85%

II. Experimental Protocols

This section details the methodologies for performing a comparative analysis of a specific metabolic pathway gene across different algal species using the OGDA database.

A. Algal Species and Gene Selection

  • Navigate to the OGDA Database: Access the OGDA portal at the provided web address (31]

  • Browse and Select Algae: Use the "Browse" or "Search" functions to select the algal species of interest. The database can be searched by taxonomy.[1] For this example, we select Chlamydomonas reinhardtii, Porphyra umbilicalis, and Odontella sinensis.

  • Identify the Target Gene: The gene of interest for a specific metabolic pathway must be identified. For this guide, we will use the rbcL gene, which is central to the Calvin Cycle.

B. Gene Retrieval and Sequence Extraction

  • Gene Search: Within the OGDA platform for each selected alga, use the "Gene Search" functionality. Enter the gene name (e.g., "rbcL") to locate the gene within the organelle genome.

  • Sequence Download: Once the gene is located, download the nucleotide and translated protein sequences in FASTA format. OGDA provides options to download this data.[1]

C. Comparative Sequence Analysis

  • Multiple Sequence Alignment:

    • Utilize the integrated MUSCLE tool within OGDA for multiple sequence alignment.[1]

    • Alternatively, download the sequences and use external software such as Clustal Omega or MAFFT.

    • The alignment will reveal conserved regions and variations among the sequences.

  • Phylogenetic Analysis:

    • OGDA has built-in tools for phylogenetic analysis.[1]

    • Upload the aligned sequences to the phylogenetic tool.

    • Select the desired evolutionary model and parameters (e.g., Maximum Likelihood).

    • The tool will generate a phylogenetic tree, visualizing the evolutionary relationships based on the gene sequences.

  • Sequence Identity and Property Calculation:

    • Pairwise sequence identity can be calculated using tools like BLAST, which is integrated into OGDA.[1]

    • GC content and other sequence properties can be calculated using various online or standalone bioinformatics tools.

III. Visualization of Experimental Workflow

The following diagram illustrates the workflow for the comparative analysis of metabolic pathway genes using the OGDA database.

OGDA_Workflow start Start: Define Algae & Pathway select_algae Select Algal Species in OGDA start->select_algae select_gene Identify Target Metabolic Gene select_algae->select_gene search_gene Search for Gene in OGDA download_seq Download Nucleotide & Protein Sequences search_gene->download_seq msa Multiple Sequence Alignment (MUSCLE) download_seq->msa phylogeny Phylogenetic Analysis msa->phylogeny identity Sequence Identity Calculation (BLAST) msa->identity pathway_diagram Metabolic Pathway Visualization msa->pathway_diagram tree Phylogenetic Tree phylogeny->tree table Quantitative Data Table identity->table

Workflow for comparative analysis of algal metabolic pathway genes in OGDA.

The following diagram illustrates a simplified representation of the Calvin Cycle, highlighting the position of the RuBisCO enzyme, which contains the rbcL gene product.

Calvin_Cycle RuBP RuBP RuBisCO RuBisCO (rbcL) RuBP->RuBisCO CO2 PGA 3-PGA G3P G3P PGA->G3P ATP, NADPH G3P->RuBP ATP Sugars Sugars G3P->Sugars RuBisCO->PGA

Simplified Calvin Cycle showing the role of RuBisCO.

References

Validation

alternative databases for algal organelle genomics research

Comparative Overview of Algal Organelle Genomics Databases The following table summarizes the key features of prominent databases dedicated to or encompassing algal organelle genomics. FeatureOrganelle Genome Database fo...

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Overview of Algal Organelle Genomics Databases

The following table summarizes the key features of prominent databases dedicated to or encompassing algal organelle genomics.

FeatureOrganelle Genome Database for Algae (OGDA)NCBI Organelle Genome ResourcesPhycoCosm (JGI)FWAlgaeDBAlgaeDB
Primary Focus A comprehensive and specialized hub for algal organelle (plastid and mitochondrial) genomes.[1][2][3]A broad repository for organelle genomes from all domains of life, including algae.A multi-omics portal for algal genomics, integrating nuclear and organelle genomes with other 'omics' data.[4][5]A specialized database for the genomics of freshwater algae.A centralized resource for red algal omics data, including genomes and transcriptomes.[6]
Data Content 1055 plastid genomes and 755 mitochondrial genomes (as of its first release).[1][3]A vast and continuously updated collection of organelle genomes submitted by the research community.Over 100 algal genomes with integrated multi-omics data.[4][5]Genomic and annotation data for over 200 freshwater algae species.[7]A growing collection of red algal genome and transcriptome assemblies.[6]
Key Analysis Tools BLAST, sequence fetching, multiple sequence alignment (MUSCLE), gene prediction (GeneWise), and genome synteny analysis (LASTZ).[1]BLAST, Entrez search and retrieval system, and various sequence analysis tools.[8]Genome browser, BLAST, comparative genomics tools (phylogenetic trees, gene family analysis), and multi-omics data visualization.[4][5]BLAST, keyword search, and data download functionalities.[7]Assembly and gene/annotation search, with data download capabilities.
Target Audience Researchers specifically focused on algal organelle genomics and evolution.The broader genomics and molecular biology research community.Researchers interested in comparative and functional genomics of algae, including the context of their nuclear genomes.Scientists studying the genomics and biodiversity of freshwater algae.Researchers specializing in the biology and genomics of red algae.
Ease of Use User-friendly web interface with integrated analysis tools.[1][3]A comprehensive but complex interface that may require familiarity with NCBI's ecosystem of tools.An interactive and visually-driven platform designed for ease of navigation and data exploration.[5]A straightforward and user-friendly interface for its specialized dataset.[7]A clean and easy-to-navigate interface focused on its specific data niche.[6]
Data Submission Provides an interface for researchers to upload new algal organelle sequences.[3]Established submission pipelines (e.g., BankIt, tbl2asn) for all types of sequence data.Data is primarily generated through JGI sequencing projects and collaborations.Data is collected from public databases and institutional collaborations.Data is sourced from publicly available datasets and research collaborations.[6]

Experimental Protocols

While specific experimental protocols will vary based on the research question, the following sections provide generalized workflows for common tasks in algal organelle genomics, adapted for each of the major databases.

Protocol 1: Gene Homology Search

Objective: To identify homologs of a known organelle gene in a specific algal taxon using BLAST.

Methodology:

  • Sequence Preparation: Obtain the nucleotide or protein sequence of your gene of interest in FASTA format.

  • Database Navigation:

    • OGDA: Navigate to the OGDA homepage and select the "BLAST" tool.[1]

    • NCBI Organelle Genome Resources: Access the NCBI BLAST homepage and select the appropriate BLAST program (e.g., blastn for nucleotide, blastp for protein).[8][9]

    • PhycoCosm: From the PhycoCosm homepage, select a target genome or group of genomes and navigate to the "BLAST" tab.[4]

  • BLAST Execution:

    • Paste your FASTA sequence into the query sequence box.

    • Select the appropriate database to search against (e.g., "all organelle genomes" in OGDA, "nr" or a specific taxonomic division in NCBI, the selected genome(s) in PhycoCosm).

    • Adjust BLAST parameters if necessary (e.g., E-value threshold, word size).

    • Submit the search.

  • Results Analysis:

    • Examine the list of significant alignments to identify potential homologs.

    • Analyze the alignment scores, E-values, and percent identity to assess the quality of the matches.

    • Follow links to the corresponding genome records to explore the genomic context of the identified homologs.

Protocol 2: Comparative Genomics Workflow for Phylogenetic Analysis

Objective: To construct a phylogenetic tree based on a set of conserved organelle genes from multiple algal species.

Methodology:

  • Data Retrieval:

    • OGDA: Use the "Search" or "Browse" functions to select and download the complete organelle genome sequences of the desired algal species.[1]

    • NCBI Organelle Genome Resources: Use the Entrez search system to find and download the complete organelle genome sequences.

    • PhycoCosm: Select the genomes of interest and use the "Download" tab to obtain the genome sequences.[4]

  • Gene Identification and Extraction:

    • Annotate the downloaded genomes using a tool like DOGMA or by parsing the provided annotation files (e.g., GFF, GenBank).

    • Identify a set of conserved, single-copy orthologous genes present across all selected species.

  • Sequence Alignment:

    • For each orthologous gene, create a multiple sequence alignment of the nucleotide or protein sequences using a program like MAFFT or ClustalW.

  • Phylogenetic Tree Construction:

    • Concatenate the individual gene alignments into a supermatrix.

    • Use a phylogenetic inference tool such as RAxML, IQ-TREE, or MrBayes to construct the phylogenetic tree from the concatenated alignment.

    • Visualize and annotate the resulting tree using a program like FigTree or iTOL.

Signaling Pathways in Algal Organelles

Organelle-to-nucleus communication, known as retrograde signaling, is crucial for coordinating cellular activities in response to environmental and developmental cues. In algae, these pathways are vital for processes like photosynthesis and stress responses.

Chloroplast-to-Nucleus Retrograde Signaling

This pathway allows the chloroplast to communicate its developmental and operational state to the nucleus, influencing the expression of nuclear genes encoding chloroplast-targeted proteins.

Chloroplast_Retrograde_Signaling cluster_chloroplast Chloroplast cluster_nucleus Nucleus Photosynthesis Photosynthesis & Environmental Stress ROS Reactive Oxygen Species (ROS) Photosynthesis->ROS Tetrapyrroles Tetrapyrrole Intermediates Photosynthesis->Tetrapyrroles Metabolites Other Metabolites Photosynthesis->Metabolites Transcription_Factors Transcription Factors ROS->Transcription_Factors Signal Transduction Tetrapyrroles->Transcription_Factors Signal Transduction Metabolites->Transcription_Factors Signal Transduction Nuclear_Gene_Expression Nuclear Gene Expression Transcription_Factors->Nuclear_Gene_Expression Regulation

Chloroplast retrograde signaling pathway.
Experimental Workflow for Algal Organelle Genome Analysis

The following diagram illustrates a typical workflow for the analysis of algal organelle genomes, from raw sequencing data to comparative genomics.

Organelle_Genome_Workflow cluster_data_acquisition Data Acquisition cluster_assembly_annotation Assembly & Annotation cluster_analysis Downstream Analysis Raw_Reads Raw Sequencing Reads (e.g., Illumina, PacBio) Genome_Assembly Genome Assembly Raw_Reads->Genome_Assembly Public_Databases Public Databases (e.g., NCBI, OGDA) Public_Databases->Genome_Assembly Annotation Gene Annotation Genome_Assembly->Annotation Comparative_Genomics Comparative Genomics Annotation->Comparative_Genomics Phylogenetic_Analysis Phylogenetic Analysis Comparative_Genomics->Phylogenetic_Analysis Gene_Family_Evolution Gene Family Evolution Comparative_Genomics->Gene_Family_Evolution

Workflow for algal organelle genome analysis.

References

Comparative

A Guide to Comparative Analysis of Codon Usage Patterns in Biological Sequences

Aimed at researchers, scientists, and drug development professionals, this guide provides a framework for conducting a comparative analysis of codon usage patterns. The term "OGDA" in the context of this analysis can be...

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a framework for conducting a comparative analysis of codon usage patterns. The term "OGDA" in the context of this analysis can be interpreted in two primary ways: as a potential typographical error for the gene OGDH or OGA, or as a reference to the Organelle Genome Database for Algae (OGDA). This guide is structured to be applicable to both scenarios, offering a comprehensive overview of the methodologies and data presentation required for a robust comparative study.

The study of codon usage patterns, the preferential use of certain synonymous codons over others, provides valuable insights into the evolutionary and molecular biology of genes and genomes.[1][2] This bias can influence gene expression, protein folding, and overall cellular fitness. A comparative analysis of these patterns can reveal evolutionary relationships, identify horizontally transferred genes, and inform the optimization of gene expression for biotechnological applications.

Understanding Codon Usage Bias

The genetic code is degenerate, meaning that multiple codons can specify the same amino acid.[1] However, the frequency of use for these synonymous codons is often not uniform. This phenomenon, known as codon usage bias, is influenced by several factors including:

  • Mutational Bias: The underlying mutational patterns in a genome can favor certain nucleotides, leading to a corresponding bias in codon usage.

  • Natural Selection: Translational efficiency and accuracy can exert selective pressure on codon usage. Highly expressed genes often exhibit a stronger bias towards codons that are recognized by abundant tRNA molecules.

  • GC Content: The overall GC content of a genome can influence the nucleotide composition of codons.

Key Metrics for Codon Usage Analysis

Several indices are used to quantify codon usage bias. A comparative analysis should include the calculation and comparison of these key metrics:

  • Relative Synonymous Codon Usage (RSCU): This is the observed frequency of a codon divided by its expected frequency if all synonymous codons for that amino acid were used equally. An RSCU value of 1 indicates no bias, while values greater or less than 1 suggest a positive or negative bias, respectively.

  • Effective Number of Codons (ENC): This index measures the extent of codon usage bias in a gene. ENC values range from 20 (when only one codon is used per amino acid) to 61 (when all codons are used equally). Lower ENC values indicate a stronger codon usage bias.

  • Codon Adaptation Index (CAI): This index measures the extent to which a gene has adapted its codon usage to a reference set of highly expressed genes. CAI values range from 0 to 1, with higher values indicating a higher level of adaptation and predicted gene expression.

  • GC Content at the Third Codon Position (GC3): The GC content at the third, "wobble," position of codons is often correlated with overall genomic GC content and can be a significant driver of codon usage bias.

Comparative Analysis Workflow

A systematic approach is crucial for a comparative analysis of codon usage patterns. The following workflow outlines the key steps involved:

Comparative Analysis Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Codon Usage Analysis cluster_3 Statistical Analysis & Visualization cluster_4 Interpretation A Sequence Retrieval (e.g., NCBI, OGDA database) B Sequence Curation (Removal of incomplete codons, introns) A->B C Sequence Alignment (For gene-specific analysis) B->C D Calculation of Codon Usage Indices (RSCU, ENC, CAI, GC3) C->D E Comparative Statistical Tests (e.g., t-test, ANOVA) D->E F Data Visualization (Tables, Plots) E->F G Biological Interpretation (Evolutionary pressures, expression regulation) F->G

A generalized workflow for the comparative analysis of codon usage patterns.
Experimental Protocols

1. Sequence Retrieval:

  • For Gene-Specific Analysis (e.g., OGDH, OGA): Coding sequences (CDS) for the target gene across different species should be retrieved from public databases such as the National Center for Biotechnology Information (NCBI).

  • For Genome-Wide Analysis (e.g., from OGDA): Complete organelle genome sequences can be downloaded directly from the Organelle Genome Database for Algae.[3]

2. Data Curation:

  • Downloaded sequences must be carefully curated to ensure they are complete coding sequences.

  • Remove any partial codons, introns, and stop codons from the sequences before analysis.

3. Calculation of Codon Usage Indices:

  • Several software packages and online tools are available for calculating codon usage indices. Popular choices include:

    • CodonW: A widely used command-line program for codon usage analysis.

    • MEGA (Molecular Evolutionary Genetics Analysis): A user-friendly software suite with tools for codon usage analysis.

    • CUSP (Codon Usage Statistics Program) from the EMBOSS suite: Another command-line tool for comprehensive codon usage analysis.

    • Online Servers: Various web-based tools, such as the GenScript Codon Usage Frequency Table Tool, can provide quick analyses.[4]

4. Statistical Analysis:

  • Appropriate statistical tests should be employed to determine the significance of any observed differences in codon usage between the groups being compared.

  • For comparing two groups, a t-test may be appropriate. For more than two groups, an Analysis of Variance (ANOVA) followed by post-hoc tests can be used.

  • Correlation analyses (e.g., Pearson or Spearman) can be used to investigate the relationships between different codon usage indices and other genomic features like GC content.

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate easy comparison.

Table 1: Example of Relative Synonymous Codon Usage (RSCU) Data

Amino AcidCodonGroup A (e.g., Species/Gene Set 1)Group B (e.g., Species/Gene Set 2)
LeucineCUU1.230.89
CUC0.981.12
CUA0.761.34
CUG1.030.65
............

Table 2: Example of Codon Usage Indices Comparison

IndexGroup A (Mean ± SD)Group B (Mean ± SD)p-value
ENC45.3 ± 3.152.1 ± 4.5< 0.05
CAI0.72 ± 0.080.61 ± 0.12< 0.05
GC30.65 ± 0.110.45 ± 0.09< 0.01

Logical Framework for Analysis

The choice of specific analyses will depend on the research question. The following diagram illustrates a logical decision-making process for a comparative codon usage study.

Analysis Decision Tree A Define Research Question B Compare codon usage between species? A->B C Investigate factors influencing codon bias? A->C D Compare gene expression levels? A->D E Calculate RSCU, ENC for each species B->E Yes G Correlate ENC, GC3 with genomic features C->G Yes I Calculate CAI for genes of interest D->I Yes F Perform correspondence analysis on RSCU values E->F H Perform neutrality plot analysis (ENC vs. GC3) G->H J Compare CAI values between gene sets I->J

A decision tree for selecting appropriate codon usage analysis methods.

By following this guide, researchers can conduct a thorough and objective comparative analysis of codon usage patterns, whether focusing on specific genes like OGDH and OGA or exploring the vast genomic data available in resources like the OGDA database. The clear presentation of data and detailed methodologies will ensure the reproducibility and impact of the findings.

References

Validation

A Researcher's Guide to Validating Horizontal Gene Transfer Events: A Comparative Analysis with a Proposed Role for OGDA Data

Horizontal Gene Transfer (HGT), the movement of genetic material between different species, is a significant force in evolution, particularly in prokaryotes. It is a key mechanism for acquiring new traits, such as antibi...

Author: BenchChem Technical Support Team. Date: December 2025

Horizontal Gene Transfer (HGT), the movement of genetic material between different species, is a significant force in evolution, particularly in prokaryotes. It is a key mechanism for acquiring new traits, such as antibiotic resistance and virulence. For researchers in genetics, drug development, and various life sciences, accurately identifying and validating HGT events is crucial. This guide provides a comparative overview of computational tools for HGT detection, details experimental protocols for validation, and proposes a novel workflow for integrating Orthologous Gene-Disease Association (OGDA) data to add a layer of functional evidence to HGT validation.

Comparing the Tools of the Trade: Computational HGT Detection

The initial identification of putative HGT events relies heavily on computational methods. These tools can be broadly categorized into two main types: parametric (or composition-based) methods and phylogenetic methods. Parametric methods identify genes with sequence properties (like GC content or codon usage) that are atypical for the host genome, while phylogenetic methods look for inconsistencies between a gene's evolutionary history and that of its host species.

Below is a comparison of several popular HGT detection tools, with performance metrics from benchmark studies.

Tool/Method Primary Approach Key Features Performance Metrics (Accuracy/Sensitivity/Specificity) Reference
HGTphyloDetect PhylogeneticCombines high-throughput analysis with phylogenetic inference.Accuracy: ~98.16%, Sensitivity: ~87.57%, Specificity: ~98.49%[1]
HGTector Phylogenetic (BLAST-based)Analyzes BLAST hit distribution patterns.High precision (conservative criterion): 99.4% true positives.
Parametric Methods (General) Composition-basedUtilize criteria like GC content, codon usage, and oligonucleotide frequencies.Performance varies greatly depending on the specific method and data. Tetranucleotide-based methods and those using codon usage with the Kullback-Leibler divergence metric have shown better performance.[2][3]
nf-core/hgtseq HybridAn automated pipeline for detecting microbial sequences in unmapped reads from a host.Not directly benchmarked in the provided results, but offers a standardized and scalable workflow.
Daisy Mapping-basedDetects HGT events directly from next-generation sequencing (NGS) reads.Effective for identifying recent HGT events and integration sites.

A Proposed Workflow for Integrating OGDA Data in HGT Validation

While not a conventional method for HGT validation, Orthologous Gene-Disease Association (OGDA) data can provide a valuable layer of functional evidence. The presence of a putative horizontally transferred gene that is a known ortholog to a gene associated with a particular disease or biological function can strengthen the case for its biological significance and potential impact on the recipient organism's fitness.

Here, we propose a workflow for integrating OGDA data into the HGT validation process:

HGT_Validation_with_OGDA cluster_computational Computational Analysis cluster_experimental Experimental Validation cluster_interpretation Interpretation start Putative HGT Event (from HGT detection tools) ortho_check Orthology Check (e.g., against EggNOG, OrthoDB) start->ortho_check ogda_query Query OGDA Database ortho_check->ogda_query functional_annotation Functional Annotation (e.g., GO, KEGG) ogda_query->functional_annotation pcr_seq PCR and Sequencing (Confirm genomic integration) functional_annotation->pcr_seq expression_analysis Gene Expression Analysis (e.g., RT-qPCR, RNA-Seq) pcr_seq->expression_analysis fitness_assay Fitness/Phenotypic Assay expression_analysis->fitness_assay validated_hgt Validated HGT Event with Functional Implication fitness_assay->validated_hgt

Caption: Proposed workflow for integrating OGDA data into HGT validation.

This workflow begins with a putative HGT event identified by standard computational tools. The transferred gene is then checked for orthologs in established databases. Subsequently, an OGDA database is queried to determine if any orthologs are associated with known diseases or specific biological pathways. A positive hit would provide a strong hypothesis about the functional role of the transferred gene in the recipient organism. This hypothesis can then be tested through targeted experimental validation.

Experimental Protocols for HGT Validation

Computational predictions of HGT events must be confirmed through experimental validation. The following are detailed methodologies for key experiments.

Confirmation of Genomic Integration by PCR and Sequencing

This protocol aims to confirm that the transferred gene is physically present in the recipient's genome and to identify its integration site.

Methodology:

  • Primer Design: Design PCR primers specific to the putative transferred gene. Additionally, design primers that anneal within the transferred gene and in the flanking genomic regions of the recipient organism. The latter is crucial for confirming integration.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the recipient organism.

  • PCR Amplification:

    • Perform a standard PCR using the primers specific to the transferred gene to confirm its presence.

    • Perform PCR with one primer inside the transferred gene and the other in the flanking host genome. Successful amplification of a product of the expected size provides strong evidence of integration.

  • Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel to verify their size.

  • Sanger Sequencing: Purify the PCR products and sequence them to confirm the identity of the transferred gene and the flanking genomic regions.

Functional Characterization: Gene Expression and Fitness Assays

These experiments assess whether the transferred gene is active in the new host and what effect it has on the host's fitness.

Methodology for Gene Expression Analysis (RT-qPCR):

  • RNA Extraction: Extract total RNA from the recipient organism grown under relevant conditions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific to the transferred gene to quantify its expression level relative to a housekeeping gene.

Methodology for Fitness Assay:

  • Generation of a Knockout Mutant: Create a knockout mutant of the recipient strain where the transferred gene has been deleted.

  • Competitive Growth Experiment:

    • Co-culture the wild-type recipient strain and the knockout mutant in a 1:1 ratio under conditions where the transferred gene is expected to be beneficial.

    • At regular intervals, take samples from the co-culture, plate them on appropriate media to distinguish between the two strains (e.g., based on a selectable marker), and determine the ratio of the two strains.

  • Data Analysis: A significant increase in the proportion of the wild-type strain over time indicates that the transferred gene confers a fitness advantage under the tested conditions.

Logical Workflow for HGT Validation

The overall process of validating an HGT event can be visualized as a multi-step workflow, starting from computational prediction and culminating in experimental verification and functional characterization.

HGT_Validation_Workflow start Genome Sequencing Data comp_pred Computational HGT Prediction (Phylogenetic & Parametric Methods) start->comp_pred putative_hgt List of Putative HGT Candidates comp_pred->putative_hgt manual_curation Manual Curation & Filtering putative_hgt->manual_curation exp_design Experimental Design manual_curation->exp_design pcr_val PCR & Sequencing Validation exp_design->pcr_val func_char Functional Characterization (Expression & Fitness Assays) pcr_val->func_char validated_hgt Validated HGT Event func_char->validated_hgt

Caption: A standard workflow for the validation of HGT events.

Conclusion

Validating horizontal gene transfer events is a multifaceted process that requires a combination of robust computational prediction and rigorous experimental verification. While a variety of computational tools are available, their performance can vary, and their predictions should be treated as hypotheses that need to be tested. The integration of novel data sources, such as the proposed use of OGDA data, can provide valuable functional context to guide experimental validation and enhance our understanding of the biological impact of HGT. The detailed experimental protocols provided in this guide offer a starting point for researchers seeking to confirm and characterize these important evolutionary events.

References

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for Oxydiglycolic Acid (OGDA)

Essential guidance for the safe handling and disposal of Oxydiglycolic Acid (OGDA) in a laboratory setting. Adherence to these protocols is critical for ensuring the safety of research personnel and maintaining environme...

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Oxydiglycolic Acid (OGDA) in a laboratory setting. Adherence to these protocols is critical for ensuring the safety of research personnel and maintaining environmental compliance.

Oxydiglycolic acid (CAS No. 110-99-6), also known as Diglycolic acid, is a chemical compound that requires careful management due to its potential health hazards.[1][2][3] It is harmful if swallowed, can cause significant skin and eye irritation, and may lead to respiratory irritation.[2][3] This document provides detailed procedures for the safe disposal of OGDA, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood.[4] Always wear appropriate Personal Protective Equipment (PPE) to prevent direct contact with the skin and eyes, and to avoid inhalation of dust or vapors.[1]

Personal Protective Equipment (PPE) Summary
Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or chemical safety glasses.[1]To prevent eye irritation or damage from splashes or dust.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]To prevent skin contact and irritation.[1]
Body Protection Laboratory coat and other protective clothing.To prevent contamination of personal clothing and skin.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or ventilation is inadequate.[1]To prevent respiratory tract irritation.[1]

Step-by-Step Disposal Protocol

The proper disposal of Oxydiglycolic Acid depends on the quantity and form of the waste (solid or aqueous solution).

For Small Spills (Solid)
  • Containment: Use appropriate tools, such as a shovel or scoop, to carefully place the spilled solid material into a designated and clearly labeled waste disposal container.[1][5]

  • Decontamination: After removing the bulk material, clean the contaminated surface by spreading water on it.[1]

  • Final Disposal: Dispose of the contaminated water and cleaning materials according to local and regional authority requirements.[1]

For Larger Quantities or Chemical Waste
  • Waste Collection: Collect waste OGDA in a suitable, closed, and properly labeled container.[2] The container must be compatible with the chemical; for instance, strong acids should not be stored in certain plastic bottles.

  • Neutralization (for aqueous solutions):

    • Dilution: In a well-ventilated fume hood, slowly add the acidic solution to a large volume of cold water (a 1:10 acid-to-water ratio is a general guideline).[4] Never add water to acid.

    • Neutralization: While stirring continuously, slowly add a weak base, such as sodium bicarbonate or a 5-10% solution of sodium carbonate, to the diluted acid.[4] This should be done cautiously as it can generate gas (carbon dioxide) and heat.[4]

    • pH Monitoring: Use pH paper or a calibrated pH meter to check the pH of the solution, aiming for a neutral range (typically 6.0 - 8.0), in accordance with local wastewater regulations.[4]

  • Final Disposal:

    • Once neutralized and confirmed to be non-hazardous, the solution may be permissible for drain disposal with a large amount of water, provided it complies with local wastewater regulations.[4]

    • For larger quantities or if the waste contains other hazardous components, the neutralized solution must be collected in a sealed, compatible, and correctly labeled waste container for collection by a certified hazardous waste disposal service.[2][4]

Toxicity Data

CompoundTest TypeSpeciesDose
Diglycolic AcidAcute Oral LD50Rat500 mg/kg

This data indicates that Diglycolic Acid is harmful if ingested.[1]

Experimental Protocols

The primary experimental protocol relevant to the disposal of Oxydiglycolic Acid is the neutralization procedure.

Objective: To render acidic waste non-corrosive and safe for disposal.

Materials:

  • Waste Oxydiglycolic Acid solution

  • Large glass or chemically resistant beaker

  • Stir plate and magnetic stir bar

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • pH indicator strips or a calibrated pH meter

  • Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)

  • Chemical fume hood

Procedure:

  • Don all required PPE and perform the entire procedure within a chemical fume hood.

  • Place the large beaker containing cold water (approximately 10 times the volume of the acid waste) on the stir plate.

  • Begin stirring the water gently.

  • Slowly and carefully pour the waste Oxydiglycolic Acid solution into the stirring water.

  • Gradually add small portions of the neutralizing agent (Sodium Bicarbonate or Sodium Carbonate) to the diluted acid solution. Observe for any effervescence or heat generation and control the rate of addition to prevent excessive reaction.

  • Continuously monitor the pH of the solution using pH strips or a pH meter.

  • Continue adding the neutralizing agent until the pH of the solution is within the neutral range as specified by your institution's safety protocols and local regulations (typically between 6.0 and 8.0).

  • Once neutralized, the solution is ready for final disposal as outlined in the "Final Disposal" section above.

Disposal Workflow Diagram

OGDA_Disposal_Workflow Oxydiglycolic Acid (OGDA) Disposal Workflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_solid Solid Waste / Small Spill cluster_aqueous Aqueous Waste / Large Quantity cluster_final Final Disposal A Identify OGDA Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Assess Quantity and Form (Solid or Aqueous?) C->D E Collect in Labeled Hazardous Waste Container D->E Solid G Dilute: Add Acid to Water (1:10) D->G Aqueous F Decontaminate Spill Area E->F M Arrange for Hazardous Waste Pickup F->M H Neutralize with Weak Base (e.g., Sodium Bicarbonate) G->H I Monitor pH to Neutral (6-8) H->I J Check Local Regulations I->J K Dispose Down Drain with Copious Water J->K Permitted L Collect in Labeled Hazardous Waste Container J->L Not Permitted / Contains Other Hazardous Materials L->M

Caption: Logical workflow for the safe disposal of Oxydiglycolic Acid.

References

Handling

Personal protective equipment for handling OGDA

An unambiguous identification of the chemical "OGDA" is required to provide accurate and reliable safety and handling information. The term "OGDA" is not a standard chemical identifier and could refer to various substanc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: December 2025

An unambiguous identification of the chemical "OGDA" is required to provide accurate and reliable safety and handling information. The term "OGDA" is not a standard chemical identifier and could refer to various substances, leading to potentially hazardous misinformation if the incorrect compound is assumed.

To ensure the safety of researchers, scientists, and drug development professionals, it is imperative to specify the exact chemical name or, preferably, the Chemical Abstracts Service (CAS) number for the substance . Once the chemical is precisely identified, a comprehensive guide to personal protective equipment, handling protocols, and disposal procedures can be furnished.

Different chemicals, even with similar-sounding acronyms, can have vastly different physical, chemical, and toxicological properties, necessitating distinct safety precautions. For instance, the personal protective equipment required for a volatile organic solvent will differ significantly from that needed for a corrosive solid or a reactive oxidizing agent.

Providing generic safety information without a confirmed chemical identity would be contrary to established laboratory safety principles and could endanger the health and safety of laboratory personnel. We urge you to provide a specific chemical identifier for "OGDA" so that we can proceed with generating the essential safety and logistical information you require.

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